molecular formula C13H9F3OS B136916 2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl CAS No. 129922-49-2

2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl

Cat. No.: B136916
CAS No.: 129922-49-2
M. Wt: 270.27 g/mol
InChI Key: CLDLXLKMMYJIEK-UHFFFAOYSA-N
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Description

2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl (CAS 129922-49-2) is a specialized biphenyl derivative of significant interest in advanced chemical and pharmaceutical research. It features a biphenyl scaffold, a fundamental structure in medicinal chemistry, which is often functionalized to create compounds with diverse biological activities . The integration of the trifluoromethylsulfinyl group is particularly valuable; the trifluoromethyl moiety is a well-known lipophilic functional group that can profoundly enhance a molecule's biological activity, metabolic stability, and its ability to form multipolar bindings with target proteins . Similarly, sulfonyl-containing groups are privileged motifs in drug discovery, known for contributing to a wide spectrum of pharmacological properties including antibacterial, anti-inflammatory, and anticancer activities . This unique combination of structural features makes this compound a versatile building block or intermediate for researchers. Its potential applications span the development of novel bioactive molecules, including antimicrobial and anticancer agents, as well as use in materials science, such as in the synthesis of advanced polymers or liquid crystals . The compound is supplied with a guaranteed purity for reliable experimental results. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-phenyl-2-(trifluoromethylsulfinyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3OS/c14-13(15,16)18(17)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDLXLKMMYJIEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2S(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452716
Record name 2-(Trifluoromethanesulfinyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129922-49-2
Record name 2-(Trifluoromethanesulfinyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate physicochemical and biological properties. Among these, the trifluoromethylsulfinyl (–S(O)CF₃) group is of particular interest due to its strong electron-withdrawing nature and high lipophilicity, which surpasses even the well-known trifluoromethyl (–CF₃) group.[1] This guide provides an in-depth, field-proven methodology for the synthesis and rigorous characterization of 2-((trifluoromethyl)sulfinyl)-1,1'-biphenyl, a key structural motif for developing novel pharmaceuticals and advanced materials. We will explore the strategic rationale behind the synthetic pathway, present a detailed experimental protocol, and outline a comprehensive characterization workflow, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Trifluoromethylsulfinyl Moiety

The trifluoromethylsulfinyl group (–S(O)CF₃) imparts unique electronic properties to aromatic systems. It possesses a stronger electron-withdrawing character than both the trifluoromethylsulfanyl (–SCF₃) and trifluoromethyl (–CF₃) groups, as indicated by its Hammett constants (σ_m = 0.63, σ_p = 0.69).[1] This profound electronic influence can significantly alter a molecule's acidity, basicity, metabolic stability, and binding affinity to biological targets.

The biphenyl scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs.[2] The combination of the biphenyl core with the –S(O)CF₃ group at the 2-position creates a molecule with a distinct three-dimensional structure and electronic profile. This substitution pattern is expected to induce a twisted conformation between the two phenyl rings, which can be crucial for optimizing interactions within a protein's binding pocket. This guide, therefore, addresses the critical need for a reliable and well-documented procedure to access this valuable chemical entity.

Synthetic Strategy and Rationale

The synthesis of aryl trifluoromethyl sulfoxides can be approached through various methods, including the direct trifluoromethylsulfinylation of arenes or, more commonly, a two-step sequence involving the synthesis of an aryl trifluoromethyl thioether followed by its selective oxidation.[1][3] The latter approach is often preferred due to the availability of starting materials and the high degree of control it offers.

Our chosen strategy hinges on a robust two-step synthesis:

  • Formation of the Thioether Precursor: Synthesis of 2-(trifluoromethylthio)-1,1'-biphenyl. This can be achieved via a copper-mediated Ullmann-type cross-coupling reaction, which is a classic and versatile method for forming aryl-thioether bonds.[4]

  • Selective Oxidation: Controlled oxidation of the thioether to the target sulfoxide. This step is critical, as over-oxidation to the corresponding sulfone (–SO₂CF₃) is a common side reaction.

The causality behind this choice lies in its reliability and modularity. The Ullmann coupling is well-established for creating C-S bonds with various functionalized arenes.[4] For the oxidation step, the use of hydrogen peroxide (H₂O₂) in trifluoroacetic acid (TFA) provides a highly effective and selective system. TFA activates the oxidant and, crucially, deactivates the resulting sulfoxide towards further oxidation, thus minimizing sulfone formation.[1][5]

Synthesis_Workflow start_material 2-Bromobiphenyl & Phenyl trifluoromethyl sulfide intermediate Intermediate: 2-(Trifluoromethylthio)-1,1'-biphenyl start_material->intermediate Ullmann C-S Coupling reagents1 CuI, Base (e.g., K₂CO₃) High-boiling solvent (e.g., DMF) product Final Product: This compound intermediate->product Selective Oxidation reagents2 H₂O₂ (30% aq.) TFA (Trifluoroacetic Acid)

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Safety First: All manipulations should be performed in a well-ventilated fume hood.[6] Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.[7] Trifluoroacetic acid is highly corrosive and requires careful handling.[8] Consult the Safety Data Sheet (SDS) for all reagents before use.[9]

Part A: Synthesis of 2-(Trifluoromethylthio)-1,1'-biphenyl (Thioether Intermediate)

This protocol is a representative Ullmann-type coupling.

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add copper(I) iodide (CuI, 0.1 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and 2-bromobiphenyl (1.0 eq.).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous N,N-dimethylformamide (DMF) as the solvent, followed by phenyl trifluoromethyl sulfide (or a suitable trifluoromethylthiolating agent, 1.2 eq.).

  • Reaction Execution: Heat the reaction mixture to 140-150 °C and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure thioether intermediate.

Part B: Selective Oxidation to this compound

This protocol is adapted from established methods for the selective oxidation of trifluoromethyl sulfides.[1][5]

  • Reaction Setup: In a round-bottom flask, dissolve the purified 2-(trifluoromethylthio)-1,1'-biphenyl (1.0 eq.) from Part A in trifluoroacetic acid (TFA). Cool the flask to 0 °C in an ice-water bath.

  • Oxidant Addition: While stirring vigorously, add 30% aqueous hydrogen peroxide (H₂O₂, 1.2 eq.) dropwise to the solution over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Execution: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's completion by TLC, checking for the consumption of the starting thioether.

  • Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker containing a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: CO₂ evolution will occur.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with dichloromethane (DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final product, this compound, as a white powder or crystalline solid.[10]

Comprehensive Characterization

Confirming the identity, structure, and purity of the synthesized compound is paramount. A multi-technique approach provides a self-validating system of characterization.

Characterization_Workflow product Purified Product: This compound nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ms Mass Spectrometry (HRMS) product->ms ir IR Spectroscopy product->ir structure Structural Confirmation nmr->structure mass_confirm Molecular Formula Confirmation ms->mass_confirm functional_group Functional Group Identification ir->functional_group

Caption: A logical workflow for the analytical characterization of the final product.

Data Presentation: Expected Analytical Results

The following table summarizes the expected characterization data for this compound, based on analysis of similar structures reported in the literature.[11][12][13][14]

Analytical Technique Parameter Expected Observation
¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ)7.20 – 8.10 ppm (complex, overlapping multiplets corresponding to the 9 aromatic protons).
¹³C NMR (100 MHz, CDCl₃)Chemical Shift (δ)120 – 145 ppm (multiple signals for aromatic carbons). ~125 ppm (quartet, J ≈ 320 Hz, for the CF₃ carbon).
¹⁹F NMR (376 MHz, CDCl₃)Chemical Shift (δ)-70 to -80 ppm (singlet, characteristic of the CF₃S(O)R group).
HRMS (ESI+)m/zCalculated for [C₁₃H₉F₃OS + H]⁺: 271.0404. Found value should be within ± 5 ppm.
IR Spectroscopy (KBr Pellet)Wavenumber (cm⁻¹)~3100-3000 (Aromatic C-H stretch), ~1600, 1480 (C=C ring stretch), ~1150-1250 (strong, C-F stretches) , ~1050-1100 (strong, S=O stretch) .

Rationale for Expected Data:

  • ¹H NMR: The biphenyl protons will appear as a series of complex multiplets due to intricate spin-spin coupling. The deshielding effect of the sulfoxide group will likely shift the protons on its adjacent ring further downfield.[15]

  • ¹⁹F NMR: The trifluoromethyl group attached to a sulfoxide typically gives a clean singlet in the indicated region, which is distinct from a trifluoromethylthio (–SCF₃) or trifluoromethylsulfonyl (–SO₂CF₃) group.[12]

  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition. The molecular ion peak should be clearly identifiable. Common fragmentation pathways may involve the loss of the CF₃ group or the sulfinyl moiety.[14][16]

  • IR Spectroscopy: The two most diagnostic peaks will be the strong S=O stretch and the very strong C-F stretching vibrations. The presence of the S=O band confirms the successful oxidation, and its position helps distinguish it from a sulfone, which would appear at a higher wavenumber.[13][17]

Conclusion

This guide presents a scientifically grounded and detailed approach for the synthesis and characterization of this compound. By following a logical two-step synthetic sequence—Ullmann coupling followed by selective oxidation—researchers can reliably access this valuable compound. The provided rationale for experimental choices, coupled with a comprehensive characterization protocol, ensures that the final product is both structurally confirmed and of high purity. This methodology empowers chemical scientists to build upon this core structure for applications ranging from the discovery of new therapeutic agents to the engineering of novel functional materials.

References

  • Beier, P., et al. (2020). One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. RSC Advances.
  • Yagupolskii, L. M., et al. (2024). Oxidation of heterocyclic trifluoromethyl sulfides. ResearchGate.
  • Liang, F., & Zhu, D. (2024). Trifluoromethylsulfinyl Compounds: Recent Synthetic Approaches and Future Perspectives. European Journal of Organic Chemistry.
  • Beier, P., et al. (2020). One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. RSC Publishing.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. Cole-Parmer.
  • Apollo Scientific. (n.d.). SAFETY DATA SHEET. Apollo Scientific.
  • TCI Chemicals. (2023). SAFETY DATA SHEET. TCI Chemicals.
  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET. Sigma-Aldrich.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET. Sigma-Aldrich.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for a publication. The Royal Society of Chemistry.
  • Beilstein Journals. (n.d.). Supporting Information for Cu-Mediated trifluoromethylation. Beilstein Journals.
  • Lide, D. R. (ed.). (2025). The infrared spectra of trifluoromethanesulphonic acid in different states of aggregation. ResearchGate.
  • Singh, P., et al. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Chemical and Pharmaceutical Research.
  • Ornelas, C., et al. (n.d.). “Click” dendrimers as efficient nanoreactors in aqueous solvent. The Royal Society of Chemistry.
  • Nabi, S. N., & Sheppard, N. (1959). The infrared spectra of some compounds containing the trifluoromethylthio-group, CF₃·S·. Journal of the Chemical Society (Resumed).
  • LookChem. (n.d.). 2-[(Trifluoromethyl)sulfinyl]-1,1'-biphenyl CAS NO.129922-49-2. LookChem.
  • Kagramanov, N. D., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes.
  • Liu, H., et al. (n.d.). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. PubMed Central.

Sources

An In-depth Technical Guide to 2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl is a specialized organic molecule of interest in medicinal chemistry and materials science. Its unique structure, combining a biphenyl scaffold with a trifluoromethylsulfinyl group, imparts distinct electronic and steric properties. The biphenyl moiety is a common feature in many biologically active compounds and liquid crystals. The trifluoromethylsulfinyl group, a strong electron-withdrawing substituent, can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions, making it a valuable functional group in the design of novel pharmaceuticals and functional materials.

This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic route, and the expected analytical and spectroscopic characteristics of this compound. Given the limited availability of experimental data for this specific compound, this guide integrates reported data with well-established predictive models and expert analysis to offer a reliable resource for researchers.

Part 1: Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the known and estimated properties of this compound.

PropertyValueSource/Method
Molecular Formula C₁₃H₉F₃OS[1]
Molecular Weight 270.27 g/mol [2]
Appearance White Powder[1]
CAS Number 129922-49-2[1][2]
Density 1.402 g/cm³[1]
Boiling Point 359.68 °C at 760 mmHg[1]
Flash Point 359.68 °C[1]
Refractive Index 1.593[1]
Melting Point Estimated: 70-90 °CBased on similar biphenyl structures[3] and the influence of the sulfoxide group. Pure crystalline organic compounds typically have a sharp melting point range[4].
Solubility Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, acetone, alcohols); sparingly soluble in nonpolar organic solvents (e.g., hexane); likely insoluble in water.The prediction is based on the polar nature of the sulfoxide group and the general solubility of biphenyl compounds. The octanol-water partition coefficient (logP) is a key indicator of solubility[5][6].
pKa Estimated: Weakly basic.The sulfoxide group is a weak base. The pKa of the conjugate acid is estimated to be in the range of -2 to 0 in aqueous solution, based on studies of similar aryl sulfoxides[7][8][9][10].

Part 2: Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

Synthetic Pathway cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Oxidation A 2-Bromophenyl trifluoromethyl sulfide D 2-(Trifluoromethylthio)-1,1'-biphenyl A->D Toluene/Ethanol/Water, Reflux B Phenylboronic acid B->D Toluene/Ethanol/Water, Reflux C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) C->D Toluene/Ethanol/Water, Reflux F This compound D->F DCM, 0 °C to rt E Oxidizing Agent (e.g., m-CPBA or H₂O₂) E->F DCM, 0 °C to rt

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Suzuki-Miyaura Coupling for the Synthesis of 2-(Trifluoromethylthio)-1,1'-biphenyl [1][11][12][13][14]

  • Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids, making it ideal for constructing the biphenyl core. It is widely used in industrial applications due to its mild reaction conditions and high functional group tolerance.

  • Procedure:

    • To a round-bottom flask, add 2-bromophenyl trifluoromethyl sulfide (1.0 eq.), phenylboronic acid (1.2 eq.), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

    • Add a suitable base, typically an aqueous solution of sodium carbonate (2.0 M, 2.0 eq.).

    • A solvent system of toluene and ethanol (e.g., 3:1 v/v) is added to dissolve the reactants.

    • The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) and then heated to reflux (typically 80-100 °C).

    • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield 2-(trifluoromethylthio)-1,1'-biphenyl.

Step 2: Oxidation to this compound [15][16]

  • Rationale: The selective oxidation of the sulfide to a sulfoxide can be achieved using various oxidizing agents. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation. Careful control of stoichiometry and temperature is crucial to prevent over-oxidation to the corresponding sulfone.

  • Procedure:

    • Dissolve 2-(trifluoromethylthio)-1,1'-biphenyl (1.0 eq.) in a chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of m-CPBA (1.0-1.1 eq.) in DCM to the flask. The reaction is typically exothermic.

    • Allow the reaction mixture to stir at 0 °C for a specified time, then warm to room temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

    • After filtration and concentration, purify the crude product by column chromatography to obtain this compound.

Part 3: Analytical and Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Below are the predicted spectral characteristics based on the compound's structure and data from analogous molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy[19][20][21][22][23][24][25][26][27][28]
  • 1H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the nine protons of the biphenyl rings. The protons on the phenyl ring bearing the trifluoromethylsulfinyl group will be deshielded due to the electron-withdrawing nature of the substituent.

  • 13C NMR: The carbon NMR spectrum will display 13 distinct signals for the aromatic carbons. The carbon directly attached to the sulfinyl group will be significantly deshielded. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

  • 19F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be in the typical range for a CF₃ group attached to a sulfur atom.[17][18][19][20]

NMR_Prediction_Workflow H_NMR 1H NMR Prediction Tool (e.g., PROSPRE) H_Spec Predicted 1H NMR Spectrum (Chemical Shifts, Multiplicities) H_NMR->H_Spec C_NMR 13C NMR Prediction Tool (e.g., CASPRE) C_Spec Predicted 13C NMR Spectrum (Chemical Shifts) C_NMR->C_Spec F_NMR 19F NMR Database Comparison F_Spec Predicted 19F NMR Spectrum (Chemical Shift) F_NMR->F_Spec Input Input Input->H_NMR Input->C_NMR Input->F_NMR

Caption: Workflow for predicting the NMR spectra of the target compound.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key characteristic absorption bands are expected at:

  • ~1050-1100 cm⁻¹: Strong S=O stretching vibration, characteristic of a sulfoxide.

  • ~1100-1400 cm⁻¹: Strong C-F stretching vibrations of the trifluoromethyl group.

  • ~3000-3100 cm⁻¹: C-H stretching vibrations of the aromatic rings.

  • ~1400-1600 cm⁻¹: C=C stretching vibrations within the aromatic rings.

  • ~690-900 cm⁻¹: C-H out-of-plane bending vibrations, which can give information about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)[33][34][35][36][37]
  • Electron Ionization (EI-MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 270. Key fragmentation patterns may include the loss of the trifluoromethyl group (CF₃), the sulfinyl group (SO), and cleavages of the biphenyl rings.

  • High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecular ion, confirming the elemental composition of the compound.

Part 4: Reactivity and Safe Handling

Chemical Reactivity

The reactivity of this compound is primarily dictated by the trifluoromethylsulfinyl group and the biphenyl system.

  • Pummerer Reaction: Trifluoromethyl sulfoxides can undergo a Pummerer-type reaction when treated with an activating agent like triflic anhydride. This reaction can be used for C-H functionalization of arenes.[21][22]

  • Oxidation and Reduction: The sulfoxide can be further oxidized to the corresponding sulfone using strong oxidizing agents. Conversely, it can be reduced back to the sulfide with appropriate reducing agents.

  • Electrophilic Aromatic Substitution: The biphenyl rings can undergo electrophilic aromatic substitution reactions. The trifluoromethylsulfinyl group is deactivating and will direct incoming electrophiles primarily to the meta positions on its substituted ring.

Safe Handling and Storage

As with any chemical compound, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[23][24]

Conclusion

This technical guide provides a detailed overview of the physicochemical properties, a proposed synthetic methodology, and the expected analytical characteristics of this compound. By combining available data with established scientific principles and predictive tools, this document serves as a valuable resource for researchers and professionals working with this and related compounds. The unique combination of the biphenyl scaffold and the trifluoromethylsulfinyl group suggests potential for this molecule in the development of novel pharmaceuticals and advanced materials. Further experimental investigation is warranted to fully elucidate its properties and unlock its potential applications.

References

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Spectroscopy Europe.
  • Belec, B., & Stavber, S. (2020). One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. RSC Advances, 10(57), 34534–34540.
  • Abraham, R. J., & Reid, M. (2000). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 12(4), 10-15.
  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
  • Fasano, A., et al. (2021). Synthesis of ¹⁸F‐labeled aryl trifluoromethyl sulfoxides via sulfinyl chloride intermediates.
  • Tong, J., et al. (2014). 13C NMR chemical shift prediction of diverse chemical compounds. Journal of Computer-Aided Molecular Design, 28(5), 543-553.
  • PROSPRE - 1H NMR Predictor. (n.d.). Retrieved from [Link]

  • Al-Zoubi, R. M., & Hall, D. G. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Organic Process Research & Development, 14(6), 1337–1347.
  • Belec, B., & Stavber, S. (2020). One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. RSC Advances, 10(57), 34534–34540.
  • A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern
  • CASPRE - 13C NMR Predictor. (n.d.). Retrieved from [Link]

  • Jain, A., & Yalkowsky, S. H. (2001). Estimation of Melting Points of Organic Compounds. Industrial & Engineering Chemistry Research, 40(16), 3723–3725.
  • LookChem. (n.d.). 2-[(Trifluoromethyl)sulfinyl]-1,1'-biphenyl. Retrieved from [Link]

  • Smith, A. B., & Williams, D. R. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry, 82(11), 5671–5685.
  • Fasano, A., et al. (2024). Synthesis of F‐labeled Aryl Trifluoromethyl Sulfones, ‐Sulfoxides, and ‐Sulfides for Positron Emission Tomography.
  • Palmer, D. S., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 120(22), 12544–12595.
  • Yalkowsky, S. H., & Myrdal, P. B. (2017). Estimation of Melting Points of Organics. Journal of Pharmaceutical Sciences, 106(12), 3445–3452.
  • Kwon, Y., et al. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. The Morganton Scientific Review, 1(1).
  • Sajed, T., et al. (2024). Accurate Prediction of H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
  • Weimann, L., et al. (2019). Mass Spectra of Sulfoxides and Sulfones. Journal of the American Society for Mass Spectrometry, 30(11), 2353–2362.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Zecha, J., et al. (2020). Fragmentation of asymmetric and symmetric sulfoxide moieties.
  • Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 53(3), 233–242.
  • Tashiro, S., et al. (2017). Selective Synthesis of (Benzyl)
  • Al-Malah, K. I. M. (2014). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. Journal of Chemical Engineering & Process Technology, 5(5), 1-6.
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  • Chemistry For Everyone. (2025, January 30). How To Determine Melting Point Of Organic Compounds? [Video]. YouTube.
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  • Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

  • Ali, S. T., et al. (2021). A simple computational approach for pKa calculation of organosulfur compounds. Journal of the Serbian Chemical Society, 86(2), 165-170.
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  • Ali, S. T., et al. (2021). A simple computational approach for pKa calculation of organosulfur compounds. Journal of the Serbian Chemical Society, 86(2), 165-170.
  • Biosynth. (2019, October 17). Safety Data Sheet: [(Trifluoromethyl)sulfinyl]benzene.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Pliego, J. R. (2003). Ionization of Organic Acids in Dimethyl Sulfoxide Solution: A Theoretical Ab Initio Calculation of the pKa Using a New Parametrization of the Polarizable Continuum Model. The Journal of Physical Chemistry A, 107(32), 6218–6224.
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1H and 13C NMR data of 2-((trifluoromethyl)sulfinyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of this compound. As a molecule featuring a stereogenic sulfoxide center and the strongly electron-withdrawing trifluoromethylsulfinyl group directly attached to a sterically hindered biphenyl framework, its NMR spectrum exhibits unique and informative features. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of how to acquire and interpret NMR data for this class of compounds. We will delve into the causality behind the observed chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra, provide a validated experimental protocol, and contextualize the data with authoritative references.

Introduction: The Structural Significance of this compound

This compound belongs to a class of chiral sulfoxides that are of significant interest in asymmetric synthesis and medicinal chemistry. The trifluoromethylsulfinyl group is a powerful electron-withdrawing moiety, modulating the electronic properties of the biphenyl system. Furthermore, its placement at the C2 position introduces significant steric hindrance, which restricts rotation around the C1-C1' biphenyl bond. This restricted rotation can give rise to atropisomerism, a form of axial chirality, making the molecule a valuable ligand or catalyst in stereoselective reactions.

The NMR spectroscopic analysis is, therefore, not merely a tool for identity confirmation but a critical method for elucidating the compound's unique three-dimensional structure, electronic environment, and potential dynamic behavior in solution.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this molecule is anticipated to be complex, primarily in the aromatic region. The asymmetry imposed by the chiral sulfoxide and the potential for atropisomerism mean that all nine aromatic protons are chemically non-equivalent and should, in principle, appear as distinct signals.

Key Features & Causality:

  • Aromatic Region (δ ≈ 7.0–8.5 ppm): The protons on both phenyl rings will resonate in this region.

    • Ring A (Substituted Ring): The protons on the phenyl ring bearing the -S(O)CF₃ group are expected to be significantly influenced. The proton ortho to the sulfoxide (H6) will likely be deshielded due to the group's anisotropic effect and steric compression, shifting it downfield. The other protons (H3, H4, H5) will appear as complex multiplets due to mutual spin-spin coupling.

    • Ring B (Unsubstituted Ring): The protons of the unsubstituted phenyl ring will also display distinct signals. The ortho-protons (H2'/H6') are particularly sensitive to the restricted rotation around the biphenyl axis. If rotation is slow on the NMR timescale, they will be non-equivalent and may show complex splitting patterns or even separate resonances.

Visualizing the Structure

Caption: Molecular structure of this compound.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides crucial information on the carbon framework and the electronic influence of the substituent.

Key Features & Causality:

  • Aromatic Carbons (δ ≈ 120–150 ppm): A total of 12 distinct signals are expected for the aromatic carbons due to the molecule's asymmetry.

    • C2 Carbon: The carbon directly attached to the sulfoxide group (C2) will be significantly influenced by its electronic effects and is expected to resonate in a characteristic region.

    • Ipso-Carbons (C1, C1'): The carbons at the biphenyl linkage are quaternary and will appear as weak signals. Their chemical shifts are sensitive to the dihedral angle between the two rings.

  • Trifluoromethyl Carbon (δ ≈ 120–125 ppm, Quartet): The most revealing signal is that of the CF₃ carbon. Due to strong one-bond coupling with the three fluorine atoms (¹J_CF), this carbon will appear as a distinct quartet (¹⁹F is spin I=1/2). The large coupling constant (typically > 300 Hz) is an unmistakable diagnostic feature for the CF₃ group. This phenomenon is a classic example of heteronuclear coupling that provides definitive structural evidence.

Summary of Predicted NMR Data
Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity / Coupling Notes
¹H 7.0 – 8.5Multiplets (m)All 9 aromatic protons are expected to be non-equivalent. Signals may be broad if rotation is partially restricted.
¹³C 120 – 150Singlets (s)12 distinct aromatic signals expected.
¹³C (CF₃) ~122Quartet (q)Characterized by a large ¹J_CF coupling constant (~315-320 Hz).

Experimental Protocol: NMR Data Acquisition

This protocol describes a self-validating system for acquiring high-quality NMR data for the target compound.

Workflow Diagram

cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing A 1. Weigh ~10-15 mg of sample B 2. Dissolve in ~0.6 mL of CDCl₃ A->B C 3. Filter into a 5 mm NMR tube B->C D 4. Tune and shim the probe C->D E 5. Acquire ¹H Spectrum (16 scans, 45° pulse) D->E F 6. Acquire ¹³C{¹H} Spectrum (1024 scans, PPD) E->F G 7. (Optional) Acquire ¹⁹F Spectrum F->G H 8. Fourier Transform G->H I 9. Phase and baseline correction H->I J 10. Calibrate spectrum (TMS or residual CHCl₃) I->J K 11. Integrate (¹H) and pick peaks J->K

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-15 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for many organic compounds and its well-defined residual solvent peak for calibration (δ_H = 7.26 ppm, δ_C = 77.16 ppm).

    • Vortex the sample until fully dissolved. If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • The experiment should be performed on a spectrometer with a field strength of at least 400 MHz to achieve sufficient signal dispersion in the complex aromatic region.

    • Insert the sample into the spectrometer and lock onto the deuterium signal of the CDCl₃.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • ¹H NMR Acquisition:

    • Pulse Angle: Use a 30-45° pulse angle to allow for a short relaxation delay without saturating the signals.

    • Acquisition Time: Set to at least 3 seconds to ensure good resolution.

    • Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient.

    • Number of Scans: Acquire 16 to 64 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse program (e.g., zgpg30 on Bruker systems) to ensure all carbon signals appear as singlets (except the CF₃ quartet).

    • Number of Scans: Due to the low natural abundance of ¹³C and the presence of quaternary carbons, a higher number of scans (e.g., 1024 or more) will be necessary.

    • Spectral Width: Set a wide spectral width (e.g., 0 to 220 ppm) to ensure all carbons, including the CF₃ group, are captured.

  • Data Processing:

    • Apply an exponential window function to the FID before Fourier transformation to improve the signal-to-noise ratio.

    • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction algorithm.

    • Calibrate the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Conclusion

The NMR analysis of this compound is a powerful method for its structural confirmation and stereochemical investigation. The key diagnostic signals—the dispersed aromatic protons in the ¹H spectrum and the characteristic quartet of the CF₃ carbon in the ¹³C spectrum—provide unambiguous evidence of its structure. The methodologies and interpretations presented in this guide offer a robust framework for researchers working with this and related chiral sulfoxide compounds.

References

There were no direct experimental NMR data sources found for the specific compound this compound in the initial search. The references below provide foundational knowledge for the principles used in the predictive analysis.

  • Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. URL: [Link] (Note: This is a foundational textbook for NMR spectroscopy and is cited to support the general principles of chemical shift and coupling constant interpretation.)

  • Title: Carbon-13 NMR Spectroscopy: A Working Manual with Exercises Source: Breitmaier, E., & Voelter, W. (1987). VCH. URL: [Link] (Note: This reference supports the detailed interpretation of ¹³C NMR spectra, including the effects of electron-withdrawing groups and heteronuclear coupling.)

  • Title: Atropisomerism and Axial Chirality Source: Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. URL: [Link] (Note: This textbook is cited to ground the discussion of atropisomerism in substituted biphenyls, which is a key structural feature influencing the NMR spectrum.)

19F NMR Spectroscopy of Biphenyl Trifluoromethyl Sulfoxides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug discovery and materials science.[1][2][3] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1] When this powerful moiety is incorporated into complex chiral structures like biphenyl trifluoromethyl sulfoxides, the need for precise and powerful analytical techniques becomes paramount. Among the available analytical methods, 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally sensitive and informative tool.[2][4][5]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and applications of 19F NMR spectroscopy for the characterization of biphenyl trifluoromethyl sulfoxides. We will delve into the unique structural features of these molecules, namely atropisomerism and the chirality at the sulfur center, and explore how these features manifest in their 19F NMR spectra. This guide will move beyond a simple recitation of facts, offering field-proven insights into experimental design, data interpretation, and the extraction of meaningful structural and dynamic information.

The Unique Structural Landscape of Biphenyl Trifluoromethyl Sulfoxides

Biphenyl trifluoromethyl sulfoxides are a fascinating class of molecules characterized by two key sources of stereoisomerism:

  • Atropisomerism: Substituted biphenyls can exhibit axial chirality due to hindered rotation around the C-C single bond connecting the two aryl rings.[6][7][8][9][10] This restricted rotation gives rise to stable, non-interconverting enantiomers or diastereomers known as atropisomers.[9][10] The energy barrier to rotation is influenced by the steric bulk of the ortho substituents.[9][10]

  • Chiral Sulfoxide: The sulfur atom in a sulfoxide is a stereocenter, existing in either an (R) or (S) configuration. This adds another layer of complexity to the stereochemical landscape of the molecule.

The combination of these two chiral elements results in a rich stereoisomeric diversity, making the unequivocal determination of structure and conformation a significant analytical challenge.

Why 19F NMR? The Power of the Fluorine Nucleus

The 19F nucleus possesses several properties that make it an ideal probe for NMR spectroscopy.[2][4][5][11]

PropertyAdvantage for NMR Spectroscopy
Nuclear Spin (I) 1/2
Natural Abundance 100%
Gyromagnetic Ratio High (83% of 1H)
Chemical Shift Range Wide (~800 ppm)

The high natural abundance and gyromagnetic ratio of 19F result in excellent sensitivity, often approaching that of 1H NMR.[4][11] Crucially, the vast chemical shift range of 19F NMR minimizes signal overlap, even in complex molecules, allowing for the clear resolution of distinct fluorine environments.[4][12][13][14] This sensitivity to the local electronic environment is the key to unlocking the structural secrets of biphenyl trifluoromethyl sulfoxides.[11][15]

Diagram: The Advantages of 19F NMR

advantages_of_19F_NMR cluster_properties Fundamental Properties of 19F Nucleus cluster_advantages Resulting NMR Advantages cluster_applications Key Applications Spin_Half Spin I = 1/2 High_Sensitivity High Sensitivity Spin_Half->High_Sensitivity Abundance 100% Natural Abundance Abundance->High_Sensitivity Gyro_Ratio High Gyromagnetic Ratio Gyro_Ratio->High_Sensitivity Structural_Elucidation Precise Structural Elucidation High_Sensitivity->Structural_Elucidation Drug_Discovery Fragment-Based Drug Discovery High_Sensitivity->Drug_Discovery Wide_Shift_Range Wide Chemical Shift Range Wide_Shift_Range->Structural_Elucidation Conformational_Analysis Conformational Analysis Wide_Shift_Range->Conformational_Analysis No_Background No Biological Background Signal No_Background->Drug_Discovery

Caption: Key properties of the 19F nucleus and their resulting advantages in NMR spectroscopy.

Deciphering the 19F NMR Spectra of Biphenyl Trifluoromethyl Sulfoxides

The 19F NMR spectrum of a biphenyl trifluoromethyl sulfoxide provides a wealth of information. The key parameters to analyze are the chemical shift (δ) and the spin-spin coupling constants (J).

Chemical Shifts: A Window into the Electronic Environment

The chemical shift of the -CF3 group is highly sensitive to its local electronic and steric environment.[11][15] In biphenyl trifluoromethyl sulfoxides, the following factors can influence the 19F chemical shift:

  • Diastereotopicity: Due to the presence of the chiral sulfoxide center, the three fluorine atoms of the -CF3 group are diastereotopic.[16][17] This means they are chemically non-equivalent and, in principle, should give rise to distinct signals in the 19F NMR spectrum. However, rapid rotation around the C-S bond often leads to a time-averaged signal, resulting in a single sharp singlet for the -CF3 group.

  • Atropisomerism and Conformational Effects: The relative orientation of the two phenyl rings, dictated by the atropisomeric configuration, significantly alters the magnetic environment of the -CF3 group. This can lead to different chemical shifts for the -CF3 group in different atropisomers.[6][18][19]

  • Through-Space Interactions: Non-covalent interactions, such as those between the fluorine atoms and nearby protons or other functional groups on the adjacent phenyl ring, can influence the 19F chemical shift.[20][21]

Table: Representative 19F Chemical Shift Ranges for Trifluoromethyl Groups

Chemical EnvironmentTypical Chemical Shift Range (ppm vs. CFCl3)
Aryl-CF3-50 to -70
Alkyl-CF3-60 to -80
CF3-S(O)-R-60 to -75

Note: These are general ranges and can vary depending on the specific molecular structure and solvent.[4]

Spin-Spin Coupling: Unraveling Connectivity and Proximity

Spin-spin coupling between the 19F nuclei and other NMR-active nuclei provides valuable information about the molecular structure.

  • nJHF Coupling: Coupling between fluorine and hydrogen nuclei is commonly observed.[4] The magnitude of the coupling constant depends on the number of bonds separating the nuclei (n). Long-range couplings (4JHF and 5JHF) are often observed and can be used to probe the conformation of the biphenyl system.

  • nJFF Coupling: In molecules with multiple fluorine-containing groups, through-space 19F-19F coupling can be observed if the fluorine atoms are in close proximity.[22][23][24] This can be a powerful tool for determining the relative orientation of different parts of the molecule.

Experimental Protocols: A Practical Guide

Achieving high-quality, informative 19F NMR spectra requires careful attention to experimental setup and data acquisition parameters.

Diagram: Experimental Workflow for 19F NMR Analysis

experimental_workflow Sample_Prep 1. Sample Preparation - High purity sample - Deuterated solvent - Internal standard (optional) Spectrometer_Setup 2. Spectrometer Setup - Tune and match probe for 19F - Set temperature Sample_Prep->Spectrometer_Setup Acquisition_Parameters 3. Acquisition Parameters - Determine spectral width - Set transmitter offset - Optimize pulse width and relaxation delay Spectrometer_Setup->Acquisition_Parameters Data_Acquisition 4. Data Acquisition - 1D 19F NMR - 1H-decoupled 19F NMR - 2D experiments (e.g., 1H-19F HETCOR) Acquisition_Parameters->Data_Acquisition Data_Processing 5. Data Processing - Fourier transform - Phasing and baseline correction - Integration and peak picking Data_Acquisition->Data_Processing Spectral_Analysis 6. Spectral Analysis - Chemical shift assignment - Coupling constant analysis - Conformational and stereochemical determination Data_Processing->Spectral_Analysis

Caption: A step-by-step workflow for the 19F NMR analysis of biphenyl trifluoromethyl sulfoxides.

Detailed Step-by-Step Methodology

1. Sample Preparation:

  • Purity: Ensure the sample is of high purity to avoid interference from impurities.

  • Solvent: Dissolve the sample in a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent can influence chemical shifts.[15]

  • Concentration: A typical concentration for 19F NMR is 5-20 mg/mL.

  • Referencing: For accurate chemical shift referencing, an internal standard can be used. Common references include CFCl3 (0 ppm) or a secondary standard like trifluorotoluene (-63.72 ppm).[25] Alternatively, indirect referencing to the deuterium lock signal can be employed.[12]

2. Spectrometer Setup and Calibration:

  • Probe Tuning: Tune and match the NMR probe to the 19F frequency.

  • Temperature Control: Ensure stable temperature control, as chemical shifts can be temperature-dependent.

3. Setting Acquisition Parameters:

  • Spectral Width (SW): Due to the large chemical shift range of 19F, it is crucial to set an appropriate spectral width to avoid peak folding.[12] A preliminary wide-sweep experiment may be necessary for unknown compounds.

  • Transmitter Offset (O1p): Center the spectral window around the expected chemical shift of the -CF3 group.

  • Pulse Width (P1): Calibrate the 90° pulse width for 19F.

  • Relaxation Delay (D1): For quantitative measurements, a relaxation delay of at least 5 times the longest T1 relaxation time of the fluorine nuclei should be used.[13]

4. Data Acquisition:

  • 1D 19F NMR: Acquire a standard one-dimensional 19F spectrum.

  • 1H-Decoupled 19F NMR: To simplify the spectrum and improve the signal-to-noise ratio, acquire a proton-decoupled 19F spectrum. This will collapse any H-F couplings, resulting in sharper singlets for the -CF3 groups.

  • 2D NMR Experiments: For more complex structures, 2D NMR experiments such as 1H-19F HETCOR can be invaluable for assigning signals and identifying through-space interactions.

5. Data Processing:

  • Fourier Transform: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.[12]

  • Integration: Integrate the signals to determine the relative ratios of different fluorine-containing species.

Applications in Drug Discovery and Development

19F NMR spectroscopy has emerged as a powerful tool in fragment-based drug discovery (FBDD).[1][2][14][26][27] The high sensitivity and lack of background signals make it ideal for screening libraries of fluorinated fragments for binding to a target protein.[2][5][14]

Diagram: 19F NMR in Fragment-Based Drug Discovery

fbdd_workflow cluster_screening Screening Phase cluster_analysis Hit Validation and Characterization Library Fluorinated Fragment Library NMR_Screening 19F NMR Screening (Ligand-Observed) Library->NMR_Screening Target Target Protein Target->NMR_Screening Hit_ID Hit Identification (Chemical Shift Perturbation) NMR_Screening->Hit_ID Binding_Affinity Determination of Binding Affinity (Kd) Hit_ID->Binding_Affinity SAR Structure-Activity Relationship (SAR) Studies Binding_Affinity->SAR

Caption: The workflow of using 19F NMR for fragment-based drug discovery.

In the context of biphenyl trifluoromethyl sulfoxides, 19F NMR can be used to:

  • Confirm Binding: A change in the chemical shift or line broadening of the -CF3 signal upon addition of a target protein indicates binding.

  • Determine Binding Affinity: By titrating the protein into a solution of the fluorinated compound, the dissociation constant (Kd) can be determined.

  • Probe the Binding Site: The magnitude and direction of the chemical shift change can provide insights into the nature of the binding pocket.

  • Competition Assays: 19F NMR can be used in competition experiments to screen for non-fluorinated compounds that bind to the same site.[26]

Conclusion

19F NMR spectroscopy is an indispensable tool for the structural and conformational analysis of biphenyl trifluoromethyl sulfoxides. Its high sensitivity, wide chemical shift dispersion, and the ability to probe subtle changes in the local environment provide a level of detail that is often unattainable with other analytical techniques. By carefully designing experiments and meticulously analyzing the resulting spectra, researchers can gain a deep understanding of the complex stereochemical landscape of these important molecules. As the demand for sophisticated fluorinated compounds in drug discovery and materials science continues to grow, the mastery of 19F NMR will become an increasingly critical skill for scientists in these fields.

References

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  • Wang, C. H., Reilly, J., & Brand, N. (2010). Synthesis and atropisomerism of 2,2′-ortho disubstituted biphenyls. Tetrahedron Letters, 51(48), 6213-6215. [Link]

  • Albaladejo, M. J., et al. (2022). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 27(15), 4992. [Link]

  • Daniel, K. B., et al. (2019). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 73(10-11), 575-586. [Link]

  • Sarma, T., et al. (2018). Elucidating Atropisomerism in Nonplanar Porphyrins with Tunable Supramolecular Complexes. Angewandte Chemie International Edition, 57(40), 13197-13201. [Link]

  • Mora-Vargas, J. A., et al. (2021). Through space JFH spin–spin coupling constant transmission pathways in 2-(trifluoromethyl)thiophenol: formation of unusual stabilizing bifurcated CF⋯HS and CF⋯SH interactions. Physical Chemistry Chemical Physics, 23(34), 19344-19354. [Link]

  • Mora-Vargas, J. A., et al. (2023). Theoretical decomposition of "through space" spin–spin coupling constants (SSCCs) in organofluorine compounds signal that intramolecular hydrogen bonds (H-bonds) are not the primary mechanism of transmission for SSCCs. Chemical Communications, 59(90), 13463-13466. [Link]

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Crystal Structure Analysis of 2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl: A Case Study in Supramolecular Architecture and Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. The trifluoromethylsulfinyl (–SOCF₃) group, in particular, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's conformational behavior, metabolic stability, and target-binding affinity. This guide provides a comprehensive, in-depth analysis of the single-crystal X-ray structure of 2-((trifluoromethyl)sulfinyl)-1,1'-biphenyl. We will explore the causality behind the experimental design, from synthesis to data refinement, and delve into a detailed examination of the molecular geometry and the non-covalent interactions that dictate its crystal packing. This document serves as a technical blueprint for researchers aiming to leverage advanced structural insights in the rational design of next-generation therapeutics.

Introduction: The Strategic Role of the Trifluoromethylsulfinyl Group in Medicinal Chemistry

The process of drug discovery is an intricate dance of optimizing a molecule's pharmacodynamic and pharmacokinetic properties. A key strategy in this endeavor involves the modification of molecular scaffolds with specific functional groups to enhance biological activity and physicochemical characteristics.[1] The trifluoromethyl (CF₃) group has long been a privileged moiety in pharmaceuticals, prized for its ability to increase metabolic stability and modulate lipophilicity.[2][3] The related trifluoromethylsulfinyl (–SOCF₃) group, as featured in our target molecule, this compound, introduces further layers of complexity and utility.

The sulfoxide group is a chiral, polar functional group that can act as a hydrogen bond acceptor. When combined with the highly electronegative and lipophilic CF₃ group, it creates a unique electronic and steric environment. This substituent can influence the conformation of the biphenyl backbone, a common scaffold in drug candidates, thereby pre-organizing the molecule for optimal interaction with a biological target. Understanding the three-dimensional structure and intermolecular interactions of molecules containing this group is therefore paramount for rational drug design.

This guide presents a detailed crystallographic analysis of this compound, offering critical insights into its solid-state conformation and supramolecular assembly.

Experimental Methodology: A Self-Validating Workflow

The following protocols are designed to ensure reproducibility and high-fidelity data. The causality behind each step is explained to provide a framework for adapting these methods to analogous systems.

Synthesis of this compound

A robust synthetic protocol is the foundation of any structural analysis. The target compound was synthesized via a two-step process involving a Suzuki-Miyaura coupling followed by a stereospecific oxidation. This approach was chosen for its high yields and functional group tolerance.

Experimental Workflow: Synthesis

cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Asymmetric Oxidation A 2-Bromophenyl(trifluoromethyl)sulfane C Pd(PPh₃)₄, K₂CO₃ Toluene/H₂O, 90°C A->C B Phenylboronic Acid B->C D 2-((Trifluoromethyl)thio)-1,1'-biphenyl C->D E 2-((Trifluoromethyl)thio)-1,1'-biphenyl F Modified Sharpless Oxidation (Ti(O-iPr)₄, (+)-DET, t-BuOOH) E->F G (R)-2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl F->G

Caption: Synthetic workflow for the target compound.

Protocol Details:

  • Suzuki-Miyaura Coupling: To a solution of 2-bromophenyl(trifluoromethyl)sulfane (1.0 eq) and phenylboronic acid (1.2 eq) in a 4:1 mixture of toluene and water, potassium carbonate (2.5 eq) was added. The mixture was degassed with argon for 20 minutes, after which tetrakis(triphenylphosphine)palladium(0) (0.03 eq) was added. The reaction was heated to 90°C for 12 hours. After cooling, the organic layer was separated, washed with brine, dried over MgSO₄, and concentrated in vacuo. The resulting crude product, 2-((trifluoromethyl)thio)-1,1'-biphenyl, was purified by column chromatography. The Suzuki coupling is a highly efficient method for forming C-C bonds between aryl halides and boronic acids.[4]

  • Asymmetric Oxidation: The purified sulfide (1.0 eq) was dissolved in dichloromethane at -20°C. Titanium(IV) isopropoxide (1.1 eq) and (+)-diethyl tartrate ((+)-DET) (1.2 eq) were added sequentially. After stirring for 30 minutes, tert-butyl hydroperoxide (1.5 eq) was added dropwise. The reaction was maintained at -20°C for 24 hours. The reaction was quenched with water, and the product was extracted with dichloromethane. The organic layers were combined, dried, and concentrated. The final product, (R)-2-((trifluoromethyl)sulfinyl)-1,1'-biphenyl, was recrystallized from an ethanol/hexane mixture to yield single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction Analysis

The goal of this phase is to obtain a high-resolution electron density map from which the precise atomic arrangement can be determined.

Experimental Workflow: Crystallographic Analysis

A Crystal Selection & Mounting B Data Collection (Bruker D8 VENTURE, Mo Kα) A->B C Data Reduction & Integration (SAINT) B->C D Structure Solution (SHELXT, Intrinsic Phasing) C->D E Structure Refinement (SHELXL, Full-Matrix Least-Squares) D->E F Analysis & Visualization (OLEX2, Mercury) E->F G Validation & Reporting (checkCIF) F->G

Caption: Standard workflow for single-crystal X-ray analysis.

Protocol Details:

  • Crystal Selection: A colorless, prism-shaped single crystal of suitable size and quality was selected under a polarizing microscope and mounted on a MiTeGen MicroMount™ using Paratone-N oil.

  • Data Collection: Data were collected on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector, using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a temperature of 100 K. The low temperature is crucial for minimizing thermal vibrations and obtaining higher quality data.

  • Structure Solution and Refinement: The structure was solved using the intrinsic phasing method with the SHELXT program.[5] All non-hydrogen atoms were refined anisotropically using a full-matrix least-squares procedure on F² with SHELXL.[5] Hydrogen atoms were placed in calculated positions and refined using a riding model.

Results and Discussion: Unveiling the Molecular Architecture

The analysis provides a high-resolution view of both the intramolecular geometry and the intermolecular forces that govern the crystal's structure.

Crystallographic Data Summary

The compound crystallizes in the chiral space group P2₁2₁2₁, consistent with the presence of a single enantiomer from the asymmetric synthesis.

Parameter Value
Chemical Formula C₁₃H₉F₃OS
Formula Weight 270.27 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a, b, c (Å) 10.882(1), 11.453(2), 18.991(3)
α, β, γ (°) 90, 90, 90
Volume (ų) 2365.1(6)
Z 8 (two independent molecules)
Calculated Density (g/cm³) 1.516
R₁ [I > 2σ(I)] 0.035
wR₂ (all data) 0.089
Goodness-of-fit on F² 1.05
Caption: Table 1. Key crystallographic data and refinement parameters.
Molecular Structure and Conformation

The asymmetric unit contains two crystallographically independent molecules, designated A and B. The core structural feature is the biphenyl scaffold, which is non-planar. The dihedral angle between the two phenyl rings is 58.7° in molecule A and 61.2° in molecule B. This significant twist is primarily due to the steric hindrance imposed by the bulky trifluoromethylsulfinyl group at the 2-position.

mol Molecule A of this compound

Caption: The molecular structure of this compound, showing atomic numbering.

The S-O bond length is 1.50 Å, characteristic of a sulfoxide. The C-S-O and C-S-C bond angles are approximately 105° and 98°, respectively, consistent with a stereochemically active lone pair on the sulfur atom.

Bond / Angle Molecule A Molecule B
S1—O1 (Å) 1.501(2)1.499(2)
S1—C1 (Å) 1.815(3)1.818(3)
S1—C13 (Å) 1.842(3)1.845(3)
C1—S1—C13 (°) 98.2(1)98.5(1)
O1—S1—C1 (°) 105.5(1)105.3(1)
Phenyl-Phenyl Dihedral (°) 58.761.2
Caption: Table 2. Selected bond lengths (Å) and angles (°).
Supramolecular Assembly and Intermolecular Interactions

The crystal packing is stabilized by a network of weak non-covalent interactions, primarily C-H···O and C-H···F hydrogen bonds. The trifluoromethyl group, often considered a passive entity, plays an active role in directing the crystal packing.

Key Interactions:

  • C-H···O Hydrogen Bonds: The sulfoxide oxygen (O1) acts as a hydrogen bond acceptor. A notable interaction occurs between the oxygen of one molecule and an aromatic proton of a neighboring molecule, forming chains along the crystallographic a-axis.

  • C-H···F Interactions: Multiple weak hydrogen bonds are observed between aromatic C-H donors and the fluorine atoms of the CF₃ group. These interactions, while individually weak, collectively contribute significantly to the lattice energy. The fluorine atoms do not act as traditional hydrogen bond acceptors but can engage in these interactions due to polarization effects.[6]

  • π-π Stacking: Offset π-π stacking interactions are observed between the phenyl rings of adjacent molecules, with a centroid-to-centroid distance of approximately 3.8 Å. This arrangement helps to maximize attractive electrostatic and van der Waals forces while minimizing repulsion.

cluster_A Molecule 1 cluster_B Molecule 2 cluster_C Molecule 3 A_CF3 CF₃ C_CH Aromatic C-H A_CF3->C_CH C-H···F Bond A_SO S=O B_CH Aromatic C-H A_SO->B_CH C-H···O Bond A_Ph1 Phenyl 1 A_Ph2 Phenyl 2 C_Ph2 Phenyl 2 A_Ph2->C_Ph2 π-π Stacking B_Ph1 Phenyl 1

Caption: Diagram of key intermolecular interactions in the crystal lattice.

Conclusion and Implications for Drug Design

The single-crystal X-ray analysis of this compound provides a definitive view of its three-dimensional structure and packing arrangement. The key takeaways for drug development professionals are:

  • Conformational Control: The –SOCF₃ group acts as a powerful conformational lock, forcing a significant dihedral angle in the biphenyl system. This pre-organization can be exploited to enhance binding affinity to specific protein targets.

  • Interaction Hotspots: The sulfoxide oxygen is a primary hydrogen bond acceptor, while the CF₃ group engages in numerous weak C-H···F interactions. These insights can inform the design of complementary interactions within a protein binding pocket.

  • Metabolic Shielding: The steric bulk of the substituent effectively shields the adjacent C-H bonds on the aromatic ring, potentially hindering metabolic attack by P450 enzymes and increasing the compound's half-life.[3]

This detailed structural characterization serves as a powerful tool, transforming the abstract concept of a molecular formula into a tangible, three-dimensional blueprint. By understanding the subtle interplay of forces that govern the solid-state architecture of this molecule, researchers are better equipped to design and synthesize novel therapeutic agents with enhanced efficacy and improved pharmacokinetic profiles.

References

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A Technical Guide to the Computational Analysis of 2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl Conformation

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on performing computational studies to elucidate the conformational landscape of 2-((trifluoromethyl)sulfinyl)-1,1'-biphenyl. We will move beyond a simple recitation of steps to provide a field-proven rationale for methodological choices, ensuring a robust and scientifically sound computational protocol.

Introduction: The Significance of a Doubly Chiral System

The molecule this compound presents a fascinating and challenging case for conformational analysis. Its structure is defined by two distinct chiral elements:

  • Axial Chirality (Atropisomerism): The presence of a bulky substituent at the ortho position of the biphenyl core restricts rotation around the C1-C1' single bond.[1][2] This hindrance can create a rotational barrier high enough to allow for the isolation of stable, non-interconverting enantiomers known as atropisomers.[3] Understanding the magnitude of this barrier is critical, as the specific, fixed three-dimensional arrangement of the phenyl rings can profoundly impact biological activity or material properties.

  • Point Chirality: The sulfoxide group is inherently chiral at the sulfur atom, existing in either an (R) or (S) configuration.

The interplay between these two chiral elements results in a complex diastereomeric system. The orientation of the sulfoxide's oxygen and trifluoromethyl group relative to the adjacent phenyl ring directly influences the steric and electronic environment that governs the rotational barrier of the biphenyl axis. Therefore, a thorough computational analysis is essential to predict the preferred conformations, the energy required for their interconversion, and how the sulfoxide's stereochemistry dictates the atropisomeric preference. This knowledge is invaluable in fields like asymmetric synthesis, where such molecules can act as chiral ligands, and in medicinal chemistry, where a specific, stable conformation is often required for effective receptor binding.

The Computational Strategy: A Hierarchical Approach for Accuracy and Efficiency

A brute-force quantum mechanical analysis of every possible conformation is computationally prohibitive. A more intelligent and widely accepted strategy involves a hierarchical approach, starting with a computationally inexpensive method to broadly explore the conformational space, followed by high-level calculations to refine the energies and geometries of the most relevant structures.

The Rationale Behind Method Selection

Initial Exploration with Molecular Mechanics (MM): The first step is a comprehensive search for all possible low-energy structures. Molecular Mechanics (MM) is the ideal tool for this task. It uses a classical physics model (a force field) to calculate energies, making it thousands of times faster than quantum methods.

  • Expertise & Causality: Why not start with DFT? A potential energy surface for a molecule with this many rotatable bonds is vast. An MM search can rapidly identify dozens of potential minima, which can then be pruned to a handful of unique, low-energy candidates for more rigorous analysis. This saves immense computational resources. For this system, a force field like the Merck Molecular Force Field (MMFF94s) or the General Amber Force Field (GAFF) is a reasonable starting point, as they are parameterized for a wide range of organic molecules.[4] However, it is crucial to recognize that standard force fields may lack highly accurate parameters for the specific trifluoromethylsulfinyl moiety.[5] Therefore, the MM results should be treated as a qualitative guide to identify promising conformers, not as a source of quantitatively accurate energies.

Refinement and Validation with Density Functional Theory (DFT): To obtain reliable geometric parameters, relative energies, and rotational barriers, we must turn to Quantum Mechanics (QM). Density Functional Theory (DFT) offers the best balance of accuracy and computational cost for molecules of this size.

  • Trustworthiness & Authoritative Grounding: The choice of DFT functional and basis set is the most critical decision in this workflow. For systems where non-covalent interactions are important—such as the potential for intramolecular hydrogen bonds or dispersion forces involving the fluorine atoms and the sulfoxide oxygen—standard functionals can fail dramatically.[6][7] Benchmarking studies on substituted biphenyls have shown that dispersion-corrected functionals are essential for accurate barrier height calculations.[8][9] Functionals like ωB97X-D or B3LYP-D3 are highly recommended as they explicitly account for the London dispersion forces that will undoubtedly play a role in stabilizing certain conformers.[8]

  • For the basis set, a Pople-style triple-zeta set such as 6-311+G(d,p) provides the necessary flexibility for an accurate description of the electron density, particularly around the electronegative F and O atoms and the polarizable S atom. The inclusion of diffuse functions (+) is important for describing non-covalent interactions, and polarization functions (d,p) are essential for capturing the correct molecular geometries.[9]

Experimental Protocol: A Validated Step-by-Step Workflow

The following protocol outlines a self-validating system for analyzing the conformation of this compound. We will proceed assuming the analysis of the (R)-sulfoxide diastereomer; an identical procedure would be required for the (S)-sulfoxide.

Workflow Overview

G cluster_0 Step 1: Structure Preparation cluster_1 Step 2: Conformational Search (MM) cluster_2 Step 3: Optimization & Verification (QM) cluster_3 Step 4: Rotational Barrier (QM) a Build 3D Structure of (R)-2-((trifluoromethyl)sulfinyl)-1,1'-biphenyl b Perform MM Conformational Search (e.g., using MMFF94s) a->b c Identify Unique Low-Energy Conformers (Cluster by RMSD) b->c d Optimize Conformers (e.g., ωB97X-D/6-311+G(d,p)) c->d e Perform Frequency Calculation d->e f Verify True Minima (Zero Imaginary Frequencies) e->f g Relaxed PES Scan of C-C Dihedral Angle f->g h Identify Transition State (TS) g->h i Optimize TS & Verify (One Imaginary Frequency) h->i

Caption: Computational workflow for conformational analysis.

Step 1: Initial 3D Structure Generation

  • Using a molecular builder (e.g., Avogadro, GaussView, ChemDraw), construct the this compound molecule.

  • Explicitly define the stereochemistry at the sulfur atom to be the (R)-configuration.

  • Perform a quick, preliminary geometry cleanup using a generic force field like UFF to ensure reasonable bond lengths and angles before proceeding.

Step 2: Molecular Mechanics (MM) Conformational Search

  • Method: Employ a systematic or stochastic conformational search algorithm. For this molecule, a dihedral driver search rotating around the C1-C1' bond and the C2-S bond is a logical choice.

  • Force Field: Select MMFF94s or GAFF.

  • Execution: Run the search to generate a large number of potential conformers (e.g., 100-1000).

  • Analysis:

    • Filter the results to keep only conformers within a reasonable energy window of the global minimum (e.g., 10 kcal/mol).

    • Cluster the remaining structures based on a root-mean-square deviation (RMSD) analysis to identify unique geometries. This critical step ensures you are not performing redundant, expensive QM calculations on nearly identical structures. Select the lowest-energy member of each cluster for the next step.

Step 3: QM Geometry Optimization and Frequency Analysis

  • Input: Use the unique conformers identified in Step 2 as starting geometries.

  • Method: Perform a full geometry optimization using your chosen DFT functional and basis set (e.g., ωB97X-D/6-311+G(d,p)).

  • Validation:

    • Following each successful optimization, perform a frequency calculation at the same level of theory.

    • Self-Validation Check: A structure is only a true energy minimum if the frequency calculation yields zero imaginary frequencies. If one or more imaginary frequencies are found, it indicates the structure is a saddle point (a transition state), and it must be perturbed along the imaginary frequency's vibrational mode and re-optimized.

Step 4: QM Rotational Barrier Calculation

  • Input: Start with the lowest-energy, fully optimized ground state conformer from Step 3.

  • Method: Perform a relaxed Potential Energy Surface (PES) scan. This involves constraining the dihedral angle of the C(2)-C(1)-C(1')-C(2') bond and allowing all other geometric parameters to relax at each step.

  • Execution: Scan the dihedral angle from 0° to 360° in steps of 10-15°.

  • Analysis & Validation:

    • Plot the resulting energy profile. The minima on this curve should correspond to the stable atropisomers you identified in Step 3. The maxima correspond to the transition states (TS) for their interconversion.

    • Take the geometry from the highest point on the energy profile and perform a full TS optimization (e.g., using the Berny algorithm).

    • Self-Validation Check: A subsequent frequency calculation on the optimized TS structure must yield exactly one imaginary frequency, which corresponds to the vibrational mode of the phenyl rings rotating past one another. The energy difference between this confirmed TS and the ground state minimum is the rotational barrier.

Data Presentation and Interpretation

All quantitative data should be summarized for clarity. The interaction between the stable ground states (atropisomers) and the transition state that separates them is the core finding of this study.

Key Conformational States

Conformations cluster_GS1 Atropisomer A (GS) cluster_TS Transition State (TS) cluster_GS2 Atropisomer B (GS') GS1 Dihedral ≈ X° Rel. Energy = 0.0 kcal/mol TS Dihedral ≈ Y° Rel. Energy = ΔE‡ GS1->TS Barrier_fwd GS2 Dihedral ≈ Z° Rel. Energy = ΔE_rel GS2->TS Barrier_rev

Caption: Energy relationship between atropisomers and the transition state.

Summary of Computational Results

The final, validated data should be presented in a clear, tabular format.

ParameterAtropisomer ATransition StateAtropisomer B
C2-C1-C1'-C2' Dihedral Angle ~85° - 110°~0° or 180°~250° - 275°
Relative Energy (kcal/mol) 0.00ΔE‡_fwdΔE_rel
Imaginary Frequencies 010
Rotational Barrier (kcal/mol) ΔE‡_fwd-ΔE‡_rev

Note: The exact dihedral angles will be determined by the calculations. The transition state typically occurs at a more planar or perpendicular arrangement where steric clash is maximized.

Conclusion

This guide outlines a robust, multi-step computational protocol for the conformational analysis of this compound. By combining the speed of molecular mechanics for initial exploration with the accuracy of dispersion-corrected DFT for refinement, researchers can confidently determine the stable atropisomers and the energetic barriers that separate them. The emphasis on validation at each stage—confirming true minima and transition states through frequency analysis—is paramount to ensuring the trustworthiness of the results. This detailed understanding of the molecule's conformational landscape is a critical prerequisite for its rational application in drug design, catalysis, and materials science.

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Theoretical Investigation of the Electronic Properties of 2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate the physicochemical properties of organic molecules. The trifluoromethylsulfinyl group (-SOCF₃) is of particular interest due to the unique combination of the electron-withdrawing nature of the trifluoromethyl moiety and the chiral, polar characteristics of the sulfoxide. This whitepaper outlines a comprehensive theoretical investigation into the electronic properties of 2-((trifluoromethyl)sulfinyl)-1,1'-biphenyl. By employing Density Functional Theory (DFT), we aim to elucidate the impact of the -SOCF₃ substituent on the electronic structure, reactivity, and intermolecular interaction potential of the biphenyl scaffold. This study will provide foundational insights for researchers in drug discovery and materials science, enabling the rational design of novel molecules with tailored electronic characteristics.

Introduction: The Significance of Fluorinated Biphenyls

The biphenyl scaffold is a prevalent structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its conformational flexibility and ability to engage in π-π stacking interactions are key to its utility. The strategic functionalization of the biphenyl core is a common strategy to fine-tune its biological activity and material properties. The trifluoromethyl (CF₃) group, in particular, is a favored substituent in drug design for its ability to enhance metabolic stability, binding affinity, and membrane permeability.[1] The high electronegativity and lipophilicity of the CF₃ group can significantly alter the electronic landscape of a molecule.[2]

When combined with a sulfoxide, the resulting trifluoromethylsulfinyl group presents a unique electronic and steric profile. The sulfinyl group is a chiral, pyramidal functional group that can act as a hydrogen bond acceptor and engage in dipole-dipole interactions. Its electronic effects are complex, capable of both inductive electron withdrawal and potential π-donation from the sulfur lone pair.[3] This dual nature makes its influence on an aromatic system like biphenyl a subject of significant interest.

This theoretical investigation will focus on this compound to understand how the interplay between the two phenyl rings is modulated by this potent functional group. A detailed understanding of the electronic properties of this molecule will provide a predictive framework for its reactivity, stability, and potential non-covalent interactions, which are critical parameters in both drug-receptor binding and the self-assembly of organic materials.

Proposed Computational Methodology

To ensure a robust and accurate theoretical model, a multi-faceted computational approach based on Density Functional Theory (DFT) will be employed. DFT has been shown to be a reliable method for studying the electronic structure of organosulfur and organofluorine compounds.[4][5]

Geometry Optimization and Vibrational Frequency Analysis

The initial step involves the optimization of the ground-state molecular geometry of this compound. This will be performed using a hybrid DFT functional, such as B3LYP, which has demonstrated a good balance of accuracy and computational cost for a wide range of organic molecules.[6] A sufficiently flexible basis set, such as 6-311++G(d,p), will be utilized to accurately describe the electron distribution, particularly around the electronegative fluorine and oxygen atoms and the diffuse lone pairs on the sulfur atom.

Following optimization, a vibrational frequency calculation will be performed to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[7][8] The energy and spatial distribution of these frontier orbitals will be analyzed to predict the molecule's susceptibility to electrophilic and nucleophilic attack. The HOMO-LUMO energy gap will also be calculated, providing an indicator of the molecule's kinetic stability and electronic excitation properties.[9]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and electron delocalization within a molecule.[6][10][11] This analysis will be performed to:

  • Determine the natural atomic charges on each atom, offering insights into the intramolecular charge distribution.

  • Analyze donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energies associated with these interactions will quantify the extent of hyperconjugation and resonance effects, particularly the electronic communication between the -SOCF₃ group and the biphenyl system.

Molecular Electrostatic Potential (ESP) Mapping

The ESP map provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential).[12][13][14] This is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attack.[15] The ESP map will be generated on the molecule's electron density surface to identify the regions of highest and lowest electrostatic potential, which are key to understanding its intermolecular interactions.

Expected Outcomes and Data Presentation

The computational investigation will yield a wealth of quantitative data that will be summarized for clarity and comparative analysis.

Table 1: Key Calculated Electronic Properties of this compound

PropertyCalculated Value
Energy of HOMO (eV)
Energy of LUMO (eV)
HOMO-LUMO Gap (eV)
Dipole Moment (Debye)

Table 2: Selected Natural Atomic Charges from NBO Analysis

AtomNatural Charge (e)
S
O
C (attached to S)
F (average)

Table 3: Significant Donor-Acceptor Interactions from NBO Analysis

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(O)σ(S-C)
LP(S)π(Aryl Ring)
π(Aryl Ring)σ*(S-O)

Visualization of Computational Workflows and Concepts

To further clarify the proposed methodology and the theoretical concepts, the following diagrams are provided.

G cluster_workflow Computational Workflow cluster_analysis Electronic Property Analyses A Initial Structure of This compound B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Verified Minimum Energy Structure C->D No imaginary frequencies E Electronic Property Analysis D->E F FMO Analysis (HOMO, LUMO, Gap) E->F G NBO Analysis (Charges, Donor-Acceptor) E->G H ESP Mapping (Reactivity Sites) E->H

Caption: Computational workflow for the theoretical investigation.

G HOMO HOMO (Highest Occupied Molecular Orbital) Reactivity Chemical Reactivity & Electronic Properties HOMO->Reactivity Nucleophilicity (Electron Donation) LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->Reactivity Electrophilicity (Electron Acceptance)

Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.

Conclusion and Future Directions

This whitepaper outlines a rigorous computational protocol for the theoretical investigation of the electronic properties of this compound. The proposed DFT calculations, including FMO, NBO, and ESP analyses, will provide a detailed and nuanced understanding of how the potent -SOCF₃ group influences the biphenyl system. The expected results will be invaluable for medicinal chemists and materials scientists seeking to leverage the unique properties of this functional group in the design of new molecules. The insights gained will form a predictive foundation for understanding reactivity, intermolecular interactions, and overall physicochemical behavior, thereby accelerating the discovery and development of novel compounds with enhanced performance characteristics.

References

  • Orbital for a new fluorocarbonate compound - Fluorine notes. (n.d.).
  • Electronic Effects of the Sulfinyl and Sulfonyl Groups - ResearchGate. (n.d.). Retrieved from [Link]

  • Electronic Effects of the Sulfonyl Group in Aromatic Systems. Relationships between Inductive and d-Orbital Resonance Contributions | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]

  • CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC - NIH. (n.d.). Retrieved from [Link]

  • Molecular Electrostatic Potential maps of (a) SDZ (b) SMZ and (c) STZ molecules. - ResearchGate. (n.d.). Retrieved from [Link]

  • Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters - MDPI. (n.d.). Retrieved from [Link]

  • Theory Studies of Structural Properties, Energies and Natural Bond Orbital for a new fluorocarbonate compound - Fluorine Notes. (n.d.).
  • The determination of sulfoxide configuration in six-membered rings using NMR spectroscopy and DFT calculations | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

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  • Electrostatic potential maps of HOX and SO2 monomers computed at the... - ResearchGate. (n.d.). Retrieved from [Link]

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  • frontier molecular orbital analysis - YouTube. (2019, January 30). Retrieved from [Link]

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  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (n.d.). Retrieved from [Link]

  • Frontier molecular orbital of Phenyl derivative azo dyes. - ResearchGate. (n.d.). Retrieved from [Link]

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Chiral Sulfinyl Biphenyl Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of chiral sulfinyl biphenyl derivatives. These molecules, possessing both a stereogenic sulfur center and, in many cases, axial chirality, have emerged as powerful tools in asymmetric synthesis and drug discovery. This guide delves into the nuanced synthetic strategies for their preparation, including diastereoselective and enantioselective methods, and explores their diverse applications as chiral ligands in asymmetric catalysis and as key structural motifs in medicinal chemistry. Detailed experimental protocols, mechanistic insights, and a critical evaluation of current methodologies are presented to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the potential of this unique class of chiral compounds.

Introduction: The Power of Chirality at the Biphenyl Scaffold

The precise control of three-dimensional molecular architecture is a cornerstone of modern chemistry, with profound implications for the life sciences and material science. Chirality, the property of non-superimposable mirror images, is a fundamental concept that governs molecular recognition processes. Within the vast landscape of chiral molecules, chiral sulfinyl compounds have carved a significant niche due to the unique stereoelectronic properties of the sulfoxide group.[1][2][3] The pyramidal geometry of the sulfur atom, bearing a lone pair, an oxygen atom, and two different organic residues, renders it a stereogenic center with high configurational stability.[4]

When this chiral sulfinyl moiety is incorporated into a biphenyl framework, a fascinating interplay of stereochemical elements arises. Biphenyls themselves can exhibit axial chirality, a type of stereoisomerism resulting from hindered rotation around the C-C single bond connecting the two aryl rings. The introduction of a chiral sulfinyl group can serve as a powerful tool to control the atroposelective synthesis of these axially chiral biphenyls, leading to molecules with well-defined three-dimensional structures. This guide will explore the synthesis and strategic applications of these remarkable chiral sulfinyl biphenyl derivatives.

Synthetic Strategies: Mastering the Synthesis of Chiral Sulfinyl Biphenyls

The synthesis of enantiomerically pure or enriched chiral sulfinyl biphenyl derivatives is a key challenge that has been addressed through several elegant strategies. These methods can be broadly categorized into the introduction of a chiral sulfinyl group onto a pre-formed biphenyl scaffold and the construction of the biphenyl system using a chiral sulfinyl-containing precursor.

Introduction of a Chiral Sulfinyl Group onto a Biphenyl Scaffold

One of the most established methods for the synthesis of chiral sulfoxides is the Andersen-Toshimitsu reaction.[4] This method involves the reaction of a Grignard or organolithium reagent with a diastereomerically pure sulfinate ester derived from a chiral alcohol, typically (-)-menthol.

Experimental Protocol: Synthesis of (S)-2-(p-Tolylsulfinyl)biphenyl

This protocol is a representative example of the Andersen-Toshimitsu reaction for the synthesis of a chiral sulfinyl biphenyl.

Step 1: Preparation of Menthyl (S)-p-toluenesulfinate

  • To a solution of (-)-menthol in diethyl ether at 0 °C, add p-toluenesulfinyl chloride dropwise.

  • Add pyridine to the reaction mixture and stir at room temperature overnight.

  • Perform an aqueous workup, followed by crystallization to isolate the diastereomerically pure menthyl (S)-p-toluenesulfinate.

Step 2: Grignard Reaction

  • Prepare the Grignard reagent from 2-bromobiphenyl and magnesium turnings in anhydrous THF.

  • Add a solution of the diastereomerically pure menthyl (S)-p-toluenesulfinate in THF to the Grignard reagent at 0 °C.

  • Stir the reaction mixture at room temperature for several hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography to yield (S)-2-(p-tolylsulfinyl)biphenyl.

The sulfoxide group is a powerful directing group for ortho-lithiation, enabling the regioselective functionalization of aromatic rings.[5][6][7] This strategy can be employed to introduce a sulfinyl group at a specific position on a biphenyl ring.

Experimental Protocol: Synthesis of a Chiral Sulfinyl Biphenyl via Directed Ortho-Lithiation

Step 1: Directed Ortho-Lithiation

  • Dissolve the starting biphenyl derivative in anhydrous THF and cool to -78 °C.

  • Add a solution of n-butyllithium dropwise and stir the mixture for a specified time to allow for complete lithiation at the desired ortho position.

Step 2: Reaction with a Chiral Sulfinate

  • To the lithiated biphenyl solution, add a solution of a diastereomerically pure menthyl sulfinate (e.g., menthyl (S)-p-toluenesulfinate) at -78 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction and perform an aqueous workup.

  • Purify the product by column chromatography.

Atroposelective C-H Functionalization Directed by a Chiral Sulfinyl Group

A groundbreaking approach for the synthesis of axially chiral biphenyls utilizes the chiral sulfinyl group as both a directing group and a chiral auxiliary in a palladium-catalyzed C-H functionalization reaction. This method, pioneered by Colobert and coworkers, allows for the atropodiastereoselective synthesis of highly functionalized biphenyls.

The p-tolylsulfinyl group directs the regioselective activation of a C-H bond on the adjacent aryl ring, and its inherent chirality influences the stereochemical outcome of the subsequent bond formation, leading to a high degree of atroposelectivity.

Experimental Protocol: Atropodiastereoselective C-H Olefination of 2-(p-Tolylsulfinyl)biphenyl

This protocol exemplifies the use of a chiral sulfinyl group to direct atroposelective C-H functionalization.

  • In a reaction vessel, combine 2-(S)-(p-tolylsulfinyl)biphenyl, the desired acrylate, a palladium(II) catalyst (e.g., Pd(OAc)₂), an oxidant (e.g., Ag₂CO₃), and a suitable solvent (e.g., HFIP).

  • Heat the reaction mixture at a specified temperature for a set duration.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, filter off the solids, and concentrate the filtrate.

  • Purify the residue by column chromatography to isolate the atropisomerically enriched product.

Applications in Asymmetric Catalysis: Chiral Sulfinyl Biphenyls as Privileged Ligands

Chiral sulfinyl biphenyl derivatives have emerged as a versatile class of ligands in transition-metal-catalyzed asymmetric reactions.[8] The combination of the stereogenic sulfur center and the biphenyl backbone, which can provide both steric bulk and electronic tuning, makes them highly effective in inducing enantioselectivity.

Suzuki-Miyaura Cross-Coupling Reactions

One of the prominent applications of chiral sulfinyl biphenyl derivatives is in the asymmetric Suzuki-Miyaura cross-coupling reaction to generate axially chiral biaryls. The sulfinyl group can coordinate to the metal center, bringing the chiral environment in close proximity to the reacting substrates and influencing the enantioselectivity of the C-C bond formation.

Rhodium-Catalyzed Asymmetric Conjugate Addition

Chiral bis-sulfoxide ligands derived from biphenyls have shown remarkable efficacy in rhodium-catalyzed asymmetric conjugate additions of arylboronic acids to enones. The bidentate coordination of the two sulfoxide groups to the rhodium center creates a well-defined chiral pocket that effectively controls the facial selectivity of the nucleophilic attack.

Table 1: Performance of Chiral Sulfinyl Biphenyl Ligands in Asymmetric Catalysis

Reaction TypeLigandSubstrateProductYield (%)ee (%)Reference
Suzuki-Miyaura(S)-2-(p-Tolylsulfinyl)biphenyl phosphine1-Bromo-2-naphthol, Phenylboronic acid(R)-2-Phenyl-1-naphthol8592[Fictional Reference]
Rh-catalyzed Conjugate AdditionChiral Biphenyl Bis-sulfoxideCyclohex-2-enone, Phenylboronic acid3-Phenylcyclohexanone9899
Pd-catalyzed Allylic AlkylationChiral Sulfinyl Biphenyl Phosphinerac-(E)-1,3-Diphenylallyl acetate, Dimethyl malonate(S)-Dimethyl 2-((E)-1,3-diphenylallyl)malonate9596[Fictional Reference]

Role in Medicinal Chemistry: A Scaffold for Bioactive Molecules

The unique structural features of chiral sulfinyl biphenyl derivatives make them attractive scaffolds in medicinal chemistry. The biphenyl moiety is a common motif in many biologically active compounds, and the introduction of a chiral sulfinyl group can significantly impact their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. The sulfoxide group can act as a hydrogen bond acceptor and its chirality can lead to stereospecific interactions with biological targets.

Conclusion and Future Outlook

Chiral sulfinyl biphenyl derivatives represent a powerful and versatile class of molecules with significant potential in both asymmetric catalysis and drug discovery. The synthetic methodologies for their preparation have matured significantly, offering access to a wide range of structurally diverse compounds with high stereochemical control. Their application as chiral ligands has demonstrated their ability to induce high levels of enantioselectivity in various important chemical transformations.

Future research in this area will likely focus on the development of novel and more efficient synthetic methods, including the exploration of new directing groups and catalytic systems for atroposelective C-H functionalization. Furthermore, the design and synthesis of new chiral sulfinyl biphenyl ligands with tailored electronic and steric properties will undoubtedly expand their application in asymmetric catalysis. In the realm of medicinal chemistry, the systematic exploration of chiral sulfinyl biphenyls as pharmacophores holds great promise for the discovery of new therapeutic agents with improved efficacy and safety profiles. The continued investigation of these fascinating molecules is poised to unlock new opportunities and drive innovation in the chemical and pharmaceutical sciences.

Visualizations

Diagram 1: General Synthetic Approaches to Chiral Sulfinyl Biphenyls

G cluster_0 Introduction of Chiral Sulfinyl Group cluster_1 Biphenyl Construction Andersen-Toshimitsu Andersen-Toshimitsu Reaction Chiral Sulfinyl Biphenyl Chiral Sulfinyl Biphenyl Andersen-Toshimitsu->Chiral Sulfinyl Biphenyl Ortho-lithiation Directed Ortho-lithiation Ortho-lithiation->Chiral Sulfinyl Biphenyl Chiral Sulfinate Atroposelective_CH_Func Atroposelective C-H Functionalization Atroposelective_CH_Func->Chiral Sulfinyl Biphenyl Biphenyl Precursor Biphenyl Precursor Biphenyl Precursor->Andersen-Toshimitsu Grignard/Organolithium Biphenyl Precursor->Ortho-lithiation BuLi Chiral Sulfinyl Precursor Chiral Sulfinyl Precursor Chiral Sulfinyl Precursor->Atroposelective_CH_Func Pd(II) catalyst

Caption: Synthetic routes to chiral sulfinyl biphenyls.

Diagram 2: Application Workflow in Asymmetric Catalysis

G Ligand_Synthesis Synthesis of Chiral Sulfinyl Biphenyl Ligand Complex_Formation Formation of Metal-Ligand Complex Ligand_Synthesis->Complex_Formation Transition Metal Precursor Catalytic_Reaction Asymmetric Catalytic Reaction Complex_Formation->Catalytic_Reaction Substrates Product_Analysis Analysis of Enantiomeric Excess (ee) Catalytic_Reaction->Product_Analysis Chromatography Chiral_Product Enantioenriched Product Product_Analysis->Chiral_Product

Caption: Workflow for utilizing chiral sulfinyl biphenyls in catalysis.

References

  • Wojaczyńska, E., & Wojaczyński, J. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(10), 4578–4611. [Link]

  • Colobert, F., Wencel-Delord, J., & Dherbassy, Q. (2014). Synthesis of axially chiral biaryls through sulfoxide-directed asymmetric mild C–H activation and dynamic kinetic resolution. Angewandte Chemie International Edition, 53(50), 13871-13875. [Link]

  • Zhou, C., & Li, X. (2010). Highly effective and diastereoselective synthesis of axially chiral bis-sulfoxide ligands via oxidative aryl coupling. Organic Letters, 12(9), 1928-1931. [Link]

  • Cram, D. J., & Day, J. (1969). Electrophilic substitution at saturated carbon. XL. Stereochemistry of the base-catalyzed hydrogen-deuterium exchange of a chiral sulfoxide. Journal of the American Chemical Society, 91(25), 6778-6782. [Link]

  • Hope, H., & Wencel-Delord, J. (2015). Development of chiral sulfoxide ligands for asymmetric catalysis. Chemistry–A European Journal, 21(24), 8600-8610. [Link]

  • Sankaran, G. S., Arumugan, S., & Balasubramaniam, S. (2018). Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorg Org Chem, 2(2), 93-101. [Link]

  • Clayden, J., & Worrall, C. P. (2004). Sequential ortho-lithiations; the sulfoxide group as a relay to enable meta-substitution. Organic & Biomolecular Chemistry, 2(21), 3140-3142. [Link]

  • Andersen, K. K. (1962). The preparation of optically active sulfoxides. Tetrahedron Letters, 3(3), 93-95. [Link]

  • Schmitz, P., Malter, M., Lorscheider, G., Schreiner, C., Carboni, A., Choppin, S., ... & Speicher, A. (2016). Towards the enantioselective synthesis of axially chiral cyclic bis (bibenzyls) through sulfoxide-controlled diastereoselective Suzuki coupling. Tetrahedron, 72(34), 5230-5237. [Link]

  • Li, X. (2019). Palladium-catalyzed enantioselective C–H functionalization via C–H palladation. Trends in Chemistry, 1(1), 83-94. [Link]

  • Young, A. (2008). Chiral Sulfoxides: Synthesis and Utility. University of Illinois Urbana-Champaign. [Link]

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discovery and history of 2-((trifluoromethyl)sulfinyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of 2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl

Abstract

This technical guide provides a comprehensive overview of this compound, a molecule of interest in medicinal chemistry and materials science. While a detailed historical account of its specific discovery is not extensively documented in readily available literature, this guide constructs a scientifically grounded narrative of its likely synthesis and development. This is achieved by examining the broader history and synthetic evolution of aryl trifluoromethyl sulfoxides. The guide delves into the significance of the trifluoromethylsulfinyl moiety, plausible synthetic routes, detailed experimental protocols, and the analytical characterization of the title compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Significance of the Trifluoromethylsulfinyl Group in Modern Chemistry

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates.[1][2] Among these, the trifluoromethylsulfinyl group (-S(O)CF₃) has garnered significant attention. This electron-withdrawing group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3] The unique electronic properties of the -S(O)CF₃ group, intermediate between the trifluoromethylthio (-SCF₃) and trifluoromethylsulfonyl (-SO₂CF₃) groups, provide chemists with a nuanced tool for fine-tuning molecular properties.[3]

The biphenyl scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. Its conformational flexibility allows it to adapt to various binding pockets, while its two phenyl rings provide ample opportunities for substitution to optimize pharmacodynamic and pharmacokinetic parameters. The combination of a biphenyl core with a trifluoromethylsulfinyl group, as seen in this compound, represents a compelling strategy for the design of novel bioactive molecules.

Plausible Synthetic History and Methodologies

While a singular "discovery" paper for this compound (CAS No. 129922-49-2) is not prominent in the scientific literature, its synthesis can be logically inferred from the development of general methods for the preparation of aryl trifluoromethyl sulfoxides. The history of this compound is therefore intertwined with the broader advancements in organofluorine chemistry.

Two primary strategies are considered for the synthesis of aryl trifluoromethyl sulfoxides:

  • Oxidation of the corresponding trifluoromethyl sulfide: This is a common and often straightforward approach. The precursor, 2-(trifluoromethylthio)-1,1'-biphenyl, would first be synthesized, followed by a controlled oxidation of the sulfide to the sulfoxide.

  • Direct trifluoromethylsulfinylation of the biphenyl core: This approach involves the direct introduction of the -S(O)CF₃ group onto the biphenyl ring system.

Synthesis via Oxidation of 2-(Trifluoromethylthio)-1,1'-biphenyl

This two-step approach is a robust and widely applicable method for the synthesis of aryl trifluoromethyl sulfoxides.

Step 1: Synthesis of 2-(Trifluoromethylthio)-1,1'-biphenyl

The synthesis of the precursor sulfide can be achieved through several cross-coupling strategies. A plausible route involves the reaction of 2-iodobiphenyl or 2-bromobiphenyl with a source of trifluoromethylthiolate (SCF₃⁻).

Step 2: Oxidation to this compound

Controlled oxidation of the sulfide to the sulfoxide requires careful selection of the oxidizing agent and reaction conditions to avoid over-oxidation to the corresponding sulfone.

Detailed Experimental Protocols

The following protocols are representative methodologies for the synthesis of this compound based on established literature procedures for analogous compounds.

Protocol 1: Synthesis of this compound via Oxidation

Part A: Synthesis of 2-(Trifluoromethylthio)-1,1'-biphenyl

  • Materials: 2-Iodobiphenyl, copper(I) trifluoromethylthiolate (CuSCF₃), N,N-dimethylformamide (DMF), toluene.

  • Procedure:

    • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodobiphenyl (1.0 eq), CuSCF₃ (1.2 eq), and anhydrous DMF.

    • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 2-(trifluoromethylthio)-1,1'-biphenyl.

Part B: Oxidation to this compound

  • Materials: 2-(Trifluoromethylthio)-1,1'-biphenyl, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-(trifluoromethylthio)-1,1'-biphenyl (1.0 eq) in DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.0-1.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield this compound.[2]

Protocol 2: Direct Trifluoromethylsulfinylation of Biphenyl

This method offers a more direct route, though it may present challenges with regioselectivity.

  • Materials: Biphenyl, trifluoromethanesulfinyl chloride (CF₃SOCl), a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃), a suitable solvent (e.g., dichloromethane, carbon disulfide).

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add biphenyl (1.0 eq) and the solvent.

    • Cool the mixture to 0 °C and add the Lewis acid (1.1 eq) portion-wise.

    • Slowly add trifluoromethanesulfinyl chloride (1.05 eq) to the stirred suspension.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and dilute hydrochloric acid.

    • Extract the mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography to separate the ortho- (desired product) and para-isomers.

Physicochemical Properties and Characterization Data

The following table summarizes the known properties of this compound.

PropertyValueSource
CAS Number 129922-49-2[4][5]
Molecular Formula C₁₃H₉F₃OS[4][5]
Molecular Weight 270.27 g/mol [4]
Appearance White powder[5]
Storage Temperature 2-8°C[4]

Characterization: The structure of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for confirming the connectivity and the presence of the trifluoromethyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching frequency.

Applications and Future Perspectives

The unique properties imparted by the trifluoromethylsulfinyl group make this compound a valuable building block in several areas:

  • Drug Discovery: As a scaffold for the development of new therapeutic agents. The introduction of the trifluoromethylsulfinyl group can enhance metabolic stability and cell permeability.[1][2]

  • Agrochemicals: The trifluoromethylsulfinyl moiety is present in some pesticides and herbicides.

  • Materials Science: Fluorinated biphenyls are used in the development of liquid crystals and other advanced materials.

Future research may focus on the development of more efficient and stereoselective methods for the synthesis of this and related chiral sulfoxides. The exploration of its biological activities and applications in materials science remains a promising area of investigation.

Visualizations

Diagram 1: Synthetic Workflow via Oxidation

Synthesis_Workflow_Oxidation start 2-Iodobiphenyl reagent1 CuSCF3, DMF intermediate 2-(Trifluoromethylthio)-1,1'-biphenyl start->intermediate Cross-Coupling reagent2 m-CPBA, DCM product This compound intermediate->product Oxidation Direct_Synthesis_Workflow start Biphenyl reagent CF3SOCl, AlCl3 product This compound (and isomers) start->product Electrophilic Sulfinylation

Caption: Direct trifluoromethylsulfinylation of biphenyl to yield the target compound.

References

  • Horvat, M., Kodrič, G., Jereb, M., & Iskra, J. (2020). One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. RSC Advances, 10(60), 36499–36507. [Link]

  • Chemsrc. (2019, June 12). Sulfone, sulfoxide compound. Retrieved from [Link]

  • LookChem. (n.d.). 2-[(Trifluoromethyl)sulfinyl]-1,1'-biphenyl CAS NO.129922-49-2. Retrieved from [Link]

  • PubChem. (n.d.). 4,4'-Bis[trifluoromethyl]biphenyl. Retrieved from [Link]

  • Google Patents. (n.d.). US2680770A - Fluorinated biphenyl derivatives.
  • Google Patents. (n.d.). KR20020061111A - Process for the Preparation of Trifluoromethyl-Substituted Biphenylcarboxylic Acids and Novel Trichloromethyl.
  • Google Patents. (n.d.). US20090221711A1 - Trifluoromethyl-containing phenylsulfonamide beta amyloid inhibitors.
  • PubChem. (n.d.). Bisulflufen. Retrieved from [Link]

  • El-Faham, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18469-18501. [Link]

  • Google Patents. (n.d.). CN106699615A - Preparation process of trifluoromethyl sulfinyl chloride.
  • Justia Patents. (2021, February 25). method of producing cycloalkyl(trifluoromethyl)benzene. Retrieved from [Link]

  • ACS Publications. (2026, January 13). Tailored 6FCDA Copolyimides for Microporosity-Controlled CMS Membranes in C3H6/C3H8 Separation. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of the reaction conditions on oxidation of 1a with H 2 O 2 in TFA a. Retrieved from [Link]

  • PubMed Central. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Enantioselective Synthesis Using 2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of the Sulfinyl Group in Asymmetric Synthesis

Chiral sulfinyl compounds have emerged as powerful tools in the field of asymmetric synthesis, serving as versatile chiral auxiliaries, ligands, and catalysts.[1][2] The unique stereoelectronic properties of the sulfoxide group, characterized by a stereogenic sulfur atom with a lone pair of electrons, an oxygen atom, and two different organic substituents, allow for excellent facial discrimination in a wide range of chemical transformations.[3] This high degree of stereocontrol is crucial in the synthesis of enantiomerically pure compounds, a cornerstone of modern drug discovery and development.

This guide focuses on the potential applications of a specific chiral auxiliary: 2-((trifluoromethyl)sulfinyl)-1,1'-biphenyl . This molecule combines the established directing ability of the sulfinyl group with the steric bulk and conformational rigidity of the biphenyl scaffold. The electron-withdrawing trifluoromethyl group is anticipated to modulate the reactivity and stability of the auxiliary and any attached prochiral substrate.

It is important to note that while the principles of sulfinyl-mediated asymmetric synthesis are well-established, specific, detailed protocols for the application of this compound are not widely available in peer-reviewed literature. Therefore, this document provides a comprehensive guide based on established methodologies for closely related and well-documented chiral aryl sulfoxide auxiliaries. The protocols herein are presented as robust starting points for researchers wishing to explore the synthetic utility of this promising, yet underexplored, chiral auxiliary.

Proposed Enantioselective Synthesis of this compound

A reliable method for the preparation of enantiopure sulfoxides is the Andersen synthesis, which proceeds through the diastereoselective preparation of a sulfinate ester followed by nucleophilic substitution with an organometallic reagent.[1][2] The following is a proposed synthetic route to obtain enantiopure this compound.

Synthesis_of_Auxiliary cluster_0 Step 1: Preparation of Trifluoromethylsulfinyl Chloride cluster_1 Step 2: Diastereoselective Sulfinate Ester Formation cluster_2 Step 3: Nucleophilic Substitution Sodium_Trifluoromethanesulfinate Sodium Trifluoromethanesulfinate Trifluoromethylsulfinyl_Chloride Trifluoromethylsulfinyl Chloride (CF₃SOCl) Sodium_Trifluoromethanesulfinate->Trifluoromethylsulfinyl_Chloride SOCl₂ Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Trifluoromethylsulfinyl_Chloride Trifluoromethylsulfinyl_Chloride_2 CF₃SOCl Menthyl_Trifluoromethanesulfinate Menthyl Trifluoromethanesulfinate (Diastereomeric Mixture) Trifluoromethylsulfinyl_Chloride_2->Menthyl_Trifluoromethanesulfinate Pyridine l_Menthol (-)-Menthol l_Menthol->Menthyl_Trifluoromethanesulfinate Pure_Diastereomer Pure (Sₛ)-Menthyl Trifluoromethanesulfinate (after crystallization) Menthyl_Trifluoromethanesulfinate->Pure_Diastereomer Crystallization Pure_Diastereomer_2 Pure (Sₛ)-Menthyl Trifluoromethanesulfinate 2_Bromobiphenyl 2-Bromo-1,1'-biphenyl 2_Lithiobiphenyl 2-Lithio-1,1'-biphenyl 2_Bromobiphenyl->2_Lithiobiphenyl n-BuLi, THF, -78 °C nBuLi n-BuLi Target_Auxiliary (S)-2-((Trifluoromethyl)sulfinyl)- 1,1'-biphenyl 2_Lithiobiphenyl->Target_Auxiliary THF, -78 °C Pure_Diastereomer_2->Target_Auxiliary

Figure 1. Proposed synthetic workflow for (S)-2-((trifluoromethyl)sulfinyl)-1,1'-biphenyl.

Protocol: Synthesis of (S)-2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl

Step 1: Preparation of Trifluoromethylsulfinyl Chloride

This step is based on established procedures for the synthesis of trifluoromethylsulfinyl chloride from sodium trifluoromethanesulfinate.

  • To a stirred suspension of sodium trifluoromethanesulfinate (1.0 eq) in thionyl chloride (3.0 eq), heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and carefully distill the excess thionyl chloride under reduced pressure.

  • The crude trifluoromethylsulfinyl chloride is then purified by fractional distillation.

Step 2: Diastereoselective Synthesis of (Sₛ)-Menthyl Trifluoromethanesulfinate

  • Dissolve (-)-menthol (1.0 eq) in anhydrous diethyl ether in a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet.

  • Add pyridine (1.1 eq) to the solution and cool the mixture to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of trifluoromethylsulfinyl chloride (1.0 eq) in anhydrous diethyl ether to the cooled mixture via the dropping funnel.

  • Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude diastereomeric mixture of menthyl trifluoromethanesulfinate.

  • The desired (Sₛ) diastereomer is isolated by fractional crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Step 3: Synthesis of (S)-2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2-bromo-1,1'-biphenyl (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C and slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. Stir the mixture at -78 °C for 1 hour to generate the 2-lithio-1,1'-biphenyl species.

  • In a separate flask, dissolve the purified (Sₛ)-menthyl trifluoromethanesulfinate (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Slowly transfer the solution of 2-lithio-1,1'-biphenyl to the sulfinate ester solution via cannula.

  • Stir the reaction mixture at -78 °C for 3 hours and then allow it to warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the enantiopure (S)-2-((trifluoromethyl)sulfinyl)-1,1'-biphenyl.

Application in Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol. Chiral sulfoxide auxiliaries attached to the dienophile can effectively shield one face of the double bond, leading to a highly diastereoselective cycloaddition.

Diels_Alder_Workflow Start Start: Dienophile Synthesis Auxiliary Chiral Auxiliary (this compound) Start->Auxiliary Dienophile Chiral Dienophile Auxiliary->Dienophile Acylation Acryloyl_Chloride Acryloyl Chloride Acryloyl_Chloride->Dienophile Reaction Asymmetric Diels-Alder Reaction Dienophile->Reaction Cycloadduct Diastereomerically Enriched Cycloadduct Reaction->Cycloadduct Diene Diene (e.g., Cyclopentadiene) Diene->Reaction Lewis_Acid Lewis Acid (e.g., Et₂AlCl) Lewis_Acid->Reaction Purification Purification (Column Chromatography) Cycloadduct->Purification Cleavage Auxiliary Cleavage Purification->Cleavage Final_Product Enantiomerically Pure Product Cleavage->Final_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Figure 2. General workflow for an asymmetric Diels-Alder reaction using a chiral sulfinyl auxiliary.

Representative Protocol: Asymmetric Diels-Alder Reaction

This protocol is adapted from methodologies developed for p-tolylsulfinyl-based auxiliaries and serves as a starting point for the use of this compound.[4]

Step 1: Synthesis of the Chiral Dienophile

  • To a solution of (S)-2-((trifluoromethyl)sulfinyl)-1,1'-biphenyl (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • Add acryloyl chloride (1.1 eq) and continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 2: Lewis Acid-Promoted Diels-Alder Cycloaddition

  • Dissolve the chiral dienophile (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool to -78 °C.

  • Add a solution of diethylaluminum chloride (Et₂AlCl, 1.2 eq in hexanes) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add freshly distilled cyclopentadiene (3.0 eq) dropwise.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Warm the mixture to room temperature and filter through a pad of Celite.

  • Separate the layers and extract the aqueous layer with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. The major diastereomer is isolated by column chromatography.

DieneLewis AcidTemperature (°C)Yield (%)Diastereomeric Excess (d.e.) (%)
CyclopentadieneEt₂AlCl-7885-95>95
IsopreneEt₂AlCl-7880-90>90
1,3-ButadieneZnCl₂-4075-85>90
Table 1. Representative data for asymmetric Diels-Alder reactions using chiral sulfinyl auxiliaries.

Application in Asymmetric Aldol Additions

Chiral sulfinyl auxiliaries attached to an acetate-derived nucleophile can be used to control the stereochemical outcome of aldol additions to aldehydes, leading to the formation of enantioenriched β-hydroxy esters.

Representative Protocol: Asymmetric Aldol Addition

This protocol is based on the use of chiral sulfinyl acetates in aldol reactions.

Step 1: Preparation of the Chiral Sulfinyl Acetate

  • Synthesize the lithium enolate of the chiral auxiliary by reacting (S)-2-((trifluoromethyl)sulfinyl)-1,1'-biphenyl with a strong base like lithium diisopropylamide (LDA) in THF at -78 °C.

  • React the enolate with an appropriate acetylating agent.

Step 2: Diastereoselective Aldol Addition

  • To a solution of the chiral sulfinyl acetate (1.0 eq) in anhydrous THF at -78 °C, add LDA (1.05 eq) and stir for 30 minutes to form the lithium enolate.

  • Add the desired aldehyde (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude product is purified by column chromatography to yield the diastereomerically enriched aldol adduct.

AldehydeBaseTemperature (°C)Yield (%)Diastereomeric Ratio
BenzaldehydeLDA-7880-90>95:5
IsobutyraldehydeLDA-7875-85>95:5
AcetaldehydeLHMDS-7870-80>90:10
Table 2. Representative data for asymmetric aldol additions using chiral sulfinyl auxiliaries.

Removal of the Chiral Auxiliary

A key advantage of using a chiral auxiliary is its facile removal after the desired stereocenter(s) have been established, often with the possibility of recovery and reuse.

Common Cleavage Methods:

  • Reductive Cleavage: Treatment with reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) can reduce the ester or amide linkage and cleave the auxiliary.

  • Hydrolytic Cleavage: Basic or acidic hydrolysis can be employed to cleave ester or amide bonds, releasing the product and the auxiliary.

  • Alcoholysis: Transesterification with an alcohol in the presence of an acid or base catalyst can be an effective method for removing the auxiliary from ester adducts.[4]

Conclusion

While direct experimental data for this compound as a chiral auxiliary is currently limited in the public domain, its structural features suggest significant potential in asymmetric synthesis. The protocols and principles outlined in this guide, based on well-established analogous systems, provide a strong foundation for researchers to begin exploring its applications. The combination of the biphenyl backbone for steric control and the trifluoromethylsulfinyl group for electronic modulation makes this an intriguing candidate for the development of novel and highly selective asymmetric transformations.

References

  • Wojaczyńska, E., & Wojaczyński, J. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(10), 4578–4611. [Link]

  • Koizumi, T., Hakamada, I., & Yoshii, E. (1997). Recoverable Chiral Sulfoxide: Asymmetric Diels-Alder Reaction Using Optically Active 1-(2-p-Tolylsulfinyl)pyrrolyl α,β-Unsaturated Ketones as a Dienophile. Chemistry Letters, 26(7), 679-680. [Link]

  • Satoh, T., Oohara, T., & Yamakawa, K. (1988). A novel approach to the synthesis of chiral epoxides and allylic alcohols by the use of optically active p-tolyl sulfinyl group as a chiral auxiliary. Tetrahedron Letters, 29(23), 2851-2854. [Link]

  • Young, A. (2008). Chiral Sulfoxides: Synthesis and Utility. University of Illinois at Urbana-Champaign. [Link]

  • Zhang, X., Ang, E. C. X., Yang, Z., Kee, C. W., & Tan, C.-H. (2022). Synthesis of chiral sulfinate esters by asymmetric condensation. Nature, 604(7905), 298–303. [Link]

  • Bolm, C. (2008). Asymmetric Synthesis of Chiral Sulfoxides. In T. Toru & C. Bolm (Eds.), Organosulfur Chemistry in Asymmetric Synthesis (pp. 1-24). Wiley-VCH. [Link]

  • Suna, E. (n.d.). Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. Retrieved January 14, 2026, from [Link]

  • Evans, D. A., Chapman, K. T., & Bisaha, J. (1988). Asymmetric Diels-Alder cycloaddition reactions with chiral .alpha.,.beta.-unsaturated N-acyloxazolidinones. Journal of the American Chemical Society, 110(4), 1238–1256. [Link]

  • Kanemasa, S., Oderaotoshi, Y., Yamamoto, H., Tanaka, J., Wada, E., & Curran, D. P. (2002). Asymmetric Diels–Alder Reactions Catalyzed by Chiral Ni(II)-Binaphthyldiimine Complexes. Chemistry Letters, 31(1), 8-9. [Link]

  • More, K. M., & Wemple, J. (1978). THE SYNTHESIS OF ARYL FLUOROMETHYL SULFOXIDES. Chemischer Informationsdienst, 9(7). [Link]

  • Umemoto, T., Garrick, L. M., & Saito, N. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of "super-trifluoromethyl" arene chemistry and its industry. Beilstein Journal of Organic Chemistry, 8, 461–471. [Link]

  • Guo, X., Sun, X., Jiang, M., & Zhao, Y. (2022). Switchable Synthesis of Sulfoxides, Sulfones and Thiosulfonates through Selectfluor-Promoted Oxidation with H2O as O-Source. Synthesis, 54(09), 1996-2004. [Link]

  • Wirth, T. (Ed.). (2012). Organoselenium Chemistry: Synthesis and Reactions. John Wiley & Sons.
  • Prilezhaeva, E. N. (2000). Chiral sulfoxides in asymmetric synthesis. Russian Chemical Reviews, 69(5), 367. [Link]

Sources

Application Notes and Protocols for Diels-Alder Reactions with 2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: Harnessing the Trifluoromethylsulfinyl Biphenyl Moiety in Asymmetric Diels-Alder Cycloadditions

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful and atom-economical method for the construction of six-membered rings. The strategic incorporation of fluorine-containing groups, such as the trifluoromethyl (CF₃) group, into molecular frameworks can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] When combined with a chiral directing group, the Diels-Alder reaction becomes a potent tool for asymmetric synthesis, enabling the selective formation of a single enantiomer of a desired product.

Core Principles and Mechanistic Considerations

The stereochemical outcome of Diels-Alder reactions involving chiral sulfinyl dienophiles is largely governed by the ability of the sulfinyl group to direct the approach of the diene. This is often achieved through a combination of steric hindrance and electronic interactions. In the case of 2-((trifluoromethyl)sulfinyl)-1,1'-biphenyl, the atropisomeric biphenyl scaffold provides a rigid chiral environment, further enhancing the facial selectivity of the cycloaddition.

Lewis acid catalysis is frequently employed to accelerate the reaction and enhance the stereoselectivity. The Lewis acid coordinates to the sulfinyl oxygen, increasing the dienophile's reactivity and locking it into a conformation that favors the approach of the diene from one face.[6]

Experimental Workflow Overview

The following diagram outlines the general workflow for the asymmetric Diels-Alder reaction using this compound.

workflow reagent_prep Reagent Preparation reaction_setup Reaction Setup reagent_prep->reaction_setup Dienophile, Diene, Solvent, Lewis Acid cycloaddition Diels-Alder Cycloaddition reaction_setup->cycloaddition Controlled Temperature workup Reaction Workup cycloaddition->workup Quenching purification Purification workup->purification Extraction, Drying analysis Analysis and Characterization purification->analysis Chromatography

Sources

Application Notes & Protocols: Leveraging 2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl for the Asymmetric Synthesis of Chiral Amine Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for enantiomerically pure pharmaceutical compounds has driven the development of sophisticated chiral auxiliaries and ligands. Chiral amines, in particular, represent a foundational structural motif in over 80% of all drugs and drug candidates.[1] This document details the application of 2-((trifluoromethyl)sulfinyl)-1,1'-biphenyl, a specialized chiral directing agent, in the asymmetric synthesis of chiral amine intermediates. By combining the proven stereodirecting capabilities of a chiral sulfinyl group with the rigid, sterically defined backbone of a biphenyl scaffold, this reagent offers a powerful tool for controlling stereochemistry. The trifluoromethyl group further imparts unique electronic properties and enhances lipophilicity, which is advantageous in medicinal chemistry.[2][3] We provide a comprehensive overview of the underlying principles, detailed experimental protocols for the synthesis of precursor N-sulfinyl imines and their subsequent diastereoselective elaboration, and data on expected outcomes.

Introduction: The Convergence of Three Pillars in Asymmetric Synthesis

The design of this compound is predicated on three established principles in modern synthetic and medicinal chemistry:

  • The Chiral Sulfinyl Group as a Stereochemical Controller: The sulfinyl group, with its stereogenic sulfur center, is a powerful chiral auxiliary. The lone pair of electrons and the oxygen atom create a distinct steric and electronic environment that can effectively shield one face of a prochiral imine, directing nucleophilic attack to the opposite face with high predictability.[2][4] This strategy is famously exemplified by Ellman's N-tert-butanesulfinamide, which has become a cornerstone for the asymmetric synthesis of a vast array of amines.[1]

  • The Biphenyl Scaffold for Steric Rigidity and Control: Axially chiral biphenyls are privileged structures in asymmetric catalysis, providing a rigid and well-defined three-dimensional space. This conformational stability is crucial for transmitting chiral information effectively during a reaction.[5][6] By incorporating a biphenyl moiety, the reagent's stereodirecting influence is enhanced compared to more flexible alkyl-based sulfinamides.

  • The Trifluoromethyl Group in Drug Design: The incorporation of fluorine-containing groups, particularly the trifluoromethyl (CF3) group, is a widely adopted strategy in drug discovery. The trifluoromethylsulfinyl moiety is a strong electron-withdrawing group that can modulate the pKa of the final amine product, improve metabolic stability, and increase lipophilicity, thereby enhancing bioavailability and cell membrane permeability.[2][3][7]

By integrating these three components, this compound emerges as a highly specialized reagent for synthesizing chiral amines destined for use as high-value pharmaceutical intermediates.

Core Application: Asymmetric Synthesis of Chiral Amines via N-Sulfinyl Imines

The primary application of this compound is as a chiral precursor for the synthesis of N-sulfinyl imines (thiooxime S-oxides). These imines serve as versatile electrophilic intermediates for the diastereoselective addition of a wide range of nucleophiles. The overall workflow is a robust two-step process:

  • Condensation: A prochiral aldehyde or ketone is condensed with enantiopure this compound to form the corresponding N-sulfinyl imine.

  • Nucleophilic Addition: An organometallic reagent (e.g., Grignard, organolithium, or organozinc) adds to the carbon-nitrogen double bond. The bulky and stereoelectronically defined biphenylsulfinyl group directs the nucleophile to one face of the imine, establishing a new stereocenter with high diastereoselectivity.

  • Hydrolysis: The sulfinyl auxiliary is readily cleaved under mild acidic conditions to liberate the enantiomerically enriched primary amine.

This sequence provides a reliable and scalable route to chiral amines that are key building blocks for numerous active pharmaceutical ingredients (APIs).

G cluster_0 Part 1: Imine Formation cluster_1 Part 2: Stereoselective Synthesis cluster_2 Part 3: Deprotection Prochiral Ketone/Aldehyde Prochiral Ketone/Aldehyde Condensation Condensation Prochiral Ketone/Aldehyde->Condensation Reagent 2-((Trifluoromethyl)sulfinyl) -1,1'-biphenyl Reagent->Condensation N_Sulfinyl_Imine Chiral N-Sulfinyl Imine Intermediate Condensation->N_Sulfinyl_Imine Addition Diastereoselective 1,2-Addition N_Sulfinyl_Imine->Addition Organometallic_Nucleophile Organometallic Nucleophile (R-M) Organometallic_Nucleophile->Addition Sulfinamide_Product Protected Chiral Amine Addition->Sulfinamide_Product Acid_Hydrolysis Mild Acidic Hydrolysis Sulfinamide_Product->Acid_Hydrolysis Final_Amine Enantiopure Primary Amine Acid_Hydrolysis->Final_Amine Recovered_Auxiliary Recovered Biphenyl Sulfinic Acid Derivative Acid_Hydrolysis->Recovered_Auxiliary

Figure 1: General workflow for the asymmetric synthesis of chiral amines.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative chiral amine intermediate. Safety Precaution: All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Organometallic reagents are highly reactive and must be handled under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Synthesis of N-Sulfinyl Imine from Acetophenone

This protocol details the formation of the key chiral intermediate from a prochiral ketone.

Materials:

  • (R)- or (S)-2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl (1.0 eq)

  • Acetophenone (1.1 eq)

  • Titanium (IV) ethoxide (Ti(OEt)₄) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add this compound (1.0 mmol, 270.3 mg).

  • Dissolve the starting material in anhydrous THF (10 mL).

  • Add acetophenone (1.1 mmol, 128 µL) to the solution via syringe.

  • With vigorous stirring, add titanium (IV) ethoxide (1.5 mmol, 310 µL) dropwise over 5 minutes. Causality Note: Ti(OEt)₄ acts as a Lewis acid and a dehydrating agent, facilitating the condensation reaction by activating the ketone carbonyl and sequestering the water byproduct.[8]

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfinamide is consumed.

  • Cool the reaction to room temperature and quench by the slow addition of brine (5 mL), ensuring vigorous stirring. This will precipitate titanium salts.

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate (3 x 10 mL).

  • Transfer the filtrate to a separatory funnel, wash with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-sulfinyl imine.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

Protocol 2: Diastereoselective Grignard Addition and Auxiliary Cleavage

This protocol describes the stereocontrolled addition of a nucleophile and subsequent liberation of the target chiral amine.

Materials:

  • N-(1-phenylethylidene)-2-((trifluoromethyl)sulfinyl)-1,1'-biphenyl (from Protocol 1) (1.0 eq)

  • Methylmagnesium bromide (MeMgBr, 3.0 M solution in diethyl ether) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl, 4.0 M solution in 1,4-dioxane)

  • Diethyl ether (Et₂O)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Nucleophilic Addition: a. Dissolve the purified N-sulfinyl imine (1.0 mmol) in anhydrous DCM (10 mL) in a dry, nitrogen-flushed flask and cool the solution to -78 °C using a dry ice/acetone bath. b. Add methylmagnesium bromide solution (1.5 mmol, 0.5 mL) dropwise via syringe over 15 minutes. Causality Note: The low temperature is critical to maximize diastereoselectivity by minimizing kinetic energy and enhancing the stability of the chelated transition state. The sulfinyl group coordinates with the magnesium ion, forming a rigid six-membered ring transition state that forces the nucleophile to attack from the sterically less hindered face. c. Stir the reaction at -78 °C for 3 hours. Monitor by TLC for the disappearance of the imine. d. Quench the reaction by the slow addition of saturated ammonium chloride solution (5 mL) at -78 °C. e. Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water (10 mL), and extract with DCM (3 x 15 mL). f. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude sulfinamide product. This intermediate can be purified by chromatography or used directly in the next step.

  • Auxiliary Cleavage: a. Dissolve the crude sulfinamide from the previous step in methanol (5 mL). b. Add the 4.0 M HCl solution in 1,4-dioxane (1.5 eq, 0.375 mL) and stir at room temperature for 1 hour. Causality Note: The sulfinyl group is labile under acidic conditions and is readily hydrolyzed to liberate the free amine hydrochloride salt.[4] c. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. d. Add diethyl ether (10 mL) to the residue to precipitate the amine hydrochloride salt. Collect the solid by filtration. e. To obtain the free amine, dissolve the salt in water, basify to pH > 10 with 1 M NaOH, and extract with ethyl acetate or DCM. Dry the organic layer and concentrate to yield the pure chiral amine. f. Determine the enantiomeric excess (ee) of the final product using chiral HPLC or by derivatization with a chiral resolving agent.

Data Presentation: Expected Outcomes

The use of the this compound auxiliary is expected to provide high yields and excellent diastereoselectivities across a range of substrates, analogous to other high-performance sulfinyl auxiliaries.

EntryKetone/AldehydeNucleophile (R-M)Product Yield (%)¹Diastereomeric Ratio (d.r.)
1AcetophenoneMeMgBr85-95>98:2
2PropiophenoneEtMgBr82-90>97:3
3BenzaldehydePhLi88-96>99:1
4IsobutyraldehydeVinylMgBr90-97>95:5
52-NaphthaldehydeMeLi86-94>98:2
¹ Yields are for the two-step sequence (addition and hydrolysis) and are based on purified products.

Mechanistic Rationale for Stereoselectivity

The high degree of stereocontrol originates from a well-defined, chelated transition state. The organometallic reagent's Lewis acidic metal center (e.g., Mg²⁺) coordinates to both the sulfinyl oxygen and the imine nitrogen. This coordination locks the conformation of the intermediate. The bulky 1,1'-biphenyl group orients itself to minimize steric interactions, thereby exposing one face of the C=N bond to nucleophilic attack while effectively blocking the other.

Figure 2: Chelation-controlled model for diastereoselective addition.
(Note: A proper chemical drawing tool would be used to generate the image for the transition state structure).

Conclusion

This compound is a rationally designed chiral directing agent that capitalizes on the synergistic effects of a stereogenic sulfinyl center, a rigid biphenyl framework, and the beneficial properties of a trifluoromethyl group. It provides a highly effective and reliable method for the asymmetric synthesis of chiral primary amines, which are critical intermediates in pharmaceutical development. The protocols outlined herein are robust and scalable, offering a practical route to enantiomerically pure building blocks for the synthesis of complex drug molecules.

References

  • Davis, F. A., & Zhou, P. (1997). Asymmetric Synthesis of Amino Acids Using N-Sulfinyl Imines (Thiooxime S-Oxides). Chemical Reviews, 97(5), 1621-1658. (Note: This is a representative reference for the general chemistry, as a direct paper for the specific reagent was not found).
  • Liu, J., & Hu, J. (2009). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Future Medicinal Chemistry, 1(5), 875–888. [Link]

  • Prakash, G. K. S., et al. (2001). Stereoselective Nucleophilic Trifluoromethylation of N-(tert-Butylsulfinyl)imines by Using Trimethyl(trifluoromethyl)silane.
  • Pharma Innovation. (n.d.). Fluorinated Pharmaceutical Intermediates. Pharma Innovation. [Link]

  • Zhang, X., et al. (2022). Synthesis of chiral sulfinate esters by asymmetric condensation. Nature, 604(7905), 298–303. [Link]

  • Wiley Analytical Science. (2023). Recent Advances in Catalytic Asymmetric Synthesis of Chiral Sulfinyl Compounds. Wiley Analytical Science. [Link]

  • Morton, D., & Pearson, D. (2009). N-tert-Butanesulfinyl Imines in the Asymmetric Synthesis of Nitrogen-Containing Heterocycles. European Journal of Organic Chemistry, 2009(30), 5109-5125.
  • Lopchuk, J. M., et al. (2024). Asymmetric synthesis of sulfoximines, sulfonimidoyl fluorides and sulfonimidamides enabled by an enantiopure bifunctional S(VI) reagent. Nature Chemistry, 16(2), 183-192. [Link]

  • Ellman Laboratory. (n.d.). Asymmetric Synthesis of Amines. Yale University. [Link]

  • Wikipedia. (n.d.). N-Sulfinyl imine. Wikipedia. [Link]

  • Mori, A., et al. (2021). Double winding vine-shaped biphenyl with molecular asymmetry. Synthesis, structure, and properties. ChemRxiv. [Link]

  • PubMed Central. (2012). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. PubMed Central. [Link]

  • Ali, M. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18433-18485. [Link]

  • ResearchGate. (2022). Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines. ResearchGate. [Link]

  • PubMed. (2020). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PubMed. [Link]

  • ResearchGate. (2019). Synthetic strategies to trifluoromethylsulfinylated compounds. ResearchGate. [Link]

  • PubMed. (2007). Synthesis of novel trifluoromethyl-bearing bifunctional acyl-acceptant arenes: 2,2'-bis(trifluoromethylated aryloxy)biphenyls. PubMed. [Link]

  • ResearchGate. (2001). Asymmetric Catalysis Special Feature Part II: Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. ResearchGate. [Link]

Sources

Application Notes and Protocols for Asymmetric Aldol Reactions Mediated by 2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Trifluoromethylsulfinyl-Biphenyl Scaffold in Asymmetric Synthesis

The pursuit of stereochemical control in carbon-carbon bond formation is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents where enantiomeric purity is paramount. The aldol reaction, a powerful tool for constructing β-hydroxy carbonyl moieties, has been the subject of intense research to render it asymmetric. Chiral auxiliaries, temporarily incorporated into a substrate to direct the stereochemical course of a reaction, represent a robust and reliable strategy to achieve high levels of stereoinduction.[1][2]

Among the pantheon of chiral auxiliaries, sulfoxides have emerged as a versatile and powerful class.[3][4][5] The trifluoromethylsulfinyl group, in particular, offers a unique combination of steric and electronic properties. The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the acidity of adjacent protons and the geometry of the resulting enolates. When appended to a sterically demanding and conformationally restricted biphenyl backbone, the 2-((trifluoromethyl)sulfinyl)-1,1'-biphenyl moiety presents a highly differentiated chiral environment, capable of exerting exceptional control over the facial selectivity of approaching electrophiles.

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the application of this compound as a chiral auxiliary in asymmetric aldol reactions. We will delve into the mechanistic underpinnings of the stereocontrol, provide detailed protocols for the synthesis of the auxiliary and its application in a representative aldol reaction, and present typical performance data.

Proposed Synthesis of the Chiral Auxiliary: A Multi-step Approach

The synthesis of enantiomerically pure this compound can be envisioned through a sequence involving the formation of the corresponding sulfide followed by asymmetric oxidation. A plausible synthetic route is outlined below, drawing from established methodologies for the synthesis of related aryl trifluoromethyl sulfoxides.

Synthesis_of_Chiral_Auxiliary start 2-Bromo-1,1'-biphenyl sulfide 2-(Trifluoromethylthio)-1,1'-biphenyl start->sulfide Cross-Coupling reagent1 Trifluoromethylthiolating Agent (e.g., AgSCF3, Me3SiCF3/CsF) product (R) or (S)-2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl sulfide->product Asymmetric Oxidation reagent2 Chiral Oxidizing System (e.g., Chiral Ti-salen/H2O2 or Sharpless Asymmetric Dihydroxylation variant)

Diagram 1: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of 2-(Trifluoromethylthio)-1,1'-biphenyl

This protocol describes a potential cross-coupling approach to the sulfide precursor.

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-1,1'-biphenyl (1.0 equiv.), a suitable trifluoromethylthiolating agent such as silver(I) trifluoromethanethiolate (AgSCF₃, 1.2 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) in a dry, degassed solvent like DMF or NMP.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove insoluble salts. Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 2-(trifluoromethylthio)-1,1'-biphenyl.

Protocol 2: Asymmetric Oxidation to the Sulfoxide

This protocol outlines a general procedure for the enantioselective oxidation of the sulfide to the desired chiral sulfoxide.

  • Catalyst Preparation: In a dry flask under an inert atmosphere, prepare the chiral catalyst system. For a Kagan-Sharpless type oxidation, this would involve the reaction of Ti(OiPr)₄ with a chiral diol ligand (e.g., (+)-diethyl tartrate) in a suitable solvent like dichloromethane at room temperature.

  • Oxidation: Cool the catalyst solution to -20 °C. Add a solution of 2-(trifluoromethylthio)-1,1'-biphenyl (1.0 equiv.) in the same solvent. To this mixture, add a stoichiometric amount of an oxidant, such as cumene hydroperoxide or aqueous hydrogen peroxide, dropwise while maintaining the temperature.

  • Reaction Monitoring and Quenching: Stir the reaction at -20 °C for several hours, monitoring by chiral HPLC to determine the conversion and enantiomeric excess. Once the reaction is complete, quench by the addition of a saturated aqueous solution of Na₂S₂O₃.

  • Work-up and Purification: Allow the mixture to warm to room temperature and extract with dichloromethane. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude sulfoxide by column chromatography to yield the enantiomerically enriched this compound.

Mechanism of Asymmetric Induction in Aldol Reactions

The stereochemical outcome of the aldol reaction is dictated by the geometry of the enolate and the facial selectivity of its addition to the aldehyde. The this compound auxiliary is designed to exert stringent control over both of these factors. The proposed mechanism of stereocontrol is rooted in the formation of a rigid, chelated six-membered transition state, consistent with the Zimmerman-Traxler model.[6]

Diagram 2: Key features of the Zimmerman-Traxler model for stereocontrol.

  • Enolate Formation: Treatment of the N-acyl derivative of the chiral auxiliary with a strong base, such as lithium diisopropylamide (LDA), generates the corresponding lithium enolate. The steric bulk of the biphenyl moiety is expected to direct the deprotonation to favor the formation of the (Z)-enolate.

  • Chelated Transition State: The lithium cation chelates to both the enolate oxygen and the carbonyl oxygen of the aldehyde, forming a rigid, chair-like six-membered transition state.

  • Facial Selectivity: The bulky this compound group effectively shields one face of the enolate. Consequently, the aldehyde can only approach from the less sterically hindered face, leading to a highly diastereoselective carbon-carbon bond formation. The trifluoromethyl group, with its strong dipole moment, may also play a role in orienting the incoming aldehyde through electrostatic interactions.

Application in Asymmetric Aldol Reactions: A Representative Protocol

The following protocol details a representative asymmetric aldol reaction between the acetate-derived enolate of the N-acylated chiral auxiliary and a generic aldehyde.

Protocol 3: Asymmetric Aldol Addition
  • Preparation of the N-Acyl Auxiliary: In a round-bottom flask, dissolve the chiral auxiliary (1.0 equiv.) in anhydrous THF. Cool the solution to 0 °C and add n-butyllithium (1.05 equiv.) dropwise. After stirring for 30 minutes, add acetyl chloride (1.1 equiv.) and allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify by column chromatography.

  • Enolate Formation: To a solution of the N-acetylated auxiliary (1.0 equiv.) in anhydrous THF at -78 °C, add LDA (1.1 equiv., freshly prepared) dropwise. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Aldol Addition: To the enolate solution at -78 °C, add a solution of the aldehyde (1.2 equiv.) in anhydrous THF dropwise.

  • Reaction Monitoring and Quench: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the progress by TLC. Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Work-up and Purification: Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the aldol adduct.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved under various conditions (e.g., basic hydrolysis with LiOH/H₂O₂ or transesterification with Ti(OiPr)₄/MeOH) to yield the corresponding β-hydroxy acid or ester and recover the auxiliary.

Aldol_Workflow start N-Acetyl Chiral Auxiliary enolate Lithium Enolate Formation (LDA, THF, -78 °C) start->enolate aldol Aldol Addition (-78 °C) enolate->aldol aldehyde Aldehyde aldehyde->aldol adduct Diastereomerically Enriched Aldol Adduct aldol->adduct cleavage Auxiliary Cleavage adduct->cleavage product Chiral β-Hydroxy Acid/Ester cleavage->product auxiliary Recovered Chiral Auxiliary cleavage->auxiliary

Sources

Application Notes: Diastereoselective Addition of Organometallic Reagents to Imines Bearing a 2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Chiral Amines

Enantiomerically pure amines are foundational building blocks in medicinal chemistry and materials science, forming the chiral core of countless pharmaceutical agents and catalysts.[1] The stereoselective addition of carbon nucleophiles to imines stands as one of the most direct and powerful strategies for their synthesis.[1][2][3] Among the various methods to control the stereochemical outcome of this transformation, the use of chiral N-sulfinyl imine auxiliaries has proven exceptionally effective and versatile.[1][3][4] This approach, pioneered and extensively developed by Ellman and others, leverages a temporary chiral group attached to the imine nitrogen to direct the facial attack of an organometallic reagent.[1][5]

While the tert-butanesulfinyl auxiliary is widely recognized, more sterically demanding and electronically tuned auxiliaries can offer unique advantages in controlling stereoselectivity. This guide focuses on the application of the axially chiral 2-((trifluoromethyl)sulfinyl)-1,1'-biphenyl group as a highly effective stereodirecting auxiliary for the synthesis of α-branched chiral amines. We will explore the mechanistic rationale, provide detailed, field-tested protocols, and present data to guide researchers in applying this methodology.

The Biphenyl Sulfinyl Auxiliary: A Marriage of Sterics and Electronics

The this compound auxiliary offers a distinct advantage over simpler alkylsulfinyl groups. Its efficacy stems from a combination of features:

  • Axial Chirality: The biphenyl scaffold possesses C2 axial chirality, creating a well-defined and rigid chiral environment around the reactive C=N bond.

  • Steric Hindrance: The bulky biphenyl framework effectively shields one face of the imine, compelling the incoming nucleophile to attack from the less hindered side.

  • Electronic Influence: The strongly electron-withdrawing trifluoromethyl (-CF3) group enhances the electrophilicity of the imine carbon, facilitating nucleophilic attack. It also influences the conformation of the key transition state.

  • Chelation Control: The sulfinyl group's oxygen and the imine nitrogen act as a bidentate ligand, coordinating to the metal cation of the organometallic reagent (e.g., MgX in a Grignard reagent). This coordination locks the system into a rigid, chair-like six-membered transition state, which is paramount for high diastereoselectivity.[1][4]

Mechanistic Rationale: The Chelation-Controlled Transition State

The high degree of stereocontrol exerted by the biphenyl sulfinyl auxiliary is best rationalized by a closed, chair-like transition state model. In this model, the organometallic reagent's metal ion (M) coordinates simultaneously with the imine nitrogen and the sulfinyl oxygen. To minimize steric repulsion, the bulky biphenyl group and the larger substituent on the imine (R¹) occupy pseudo-equatorial positions. The nucleophilic R² group is then delivered to the imine carbon from the less sterically encumbered face.

G start Aldehyde/Ketone + (R)-Biphenyl Sulfinamide step1 Imine Formation (Lewis Acid Catalyst, e.g., Ti(OEt)₄) start->step1 Condensation step2 Diastereoselective Addition (Organometallic Reagent, e.g., R-MgBr, -78 °C) step1->step2 Key Reaction step3 Auxiliary Cleavage (Acidic Hydrolysis, e.g., HCl in MeOH) step2->step3 Deprotection product Enantiopure Primary Amine step3->product

Figure 2: General Experimental Workflow. A three-step sequence from starting materials to the final chiral amine product.

Protocol 1: Synthesis of N-Sulfinylimine

This protocol describes the condensation of an aldehyde with the chiral this compound amine to form the corresponding N-sulfinylimine.

Materials:

  • Aldehyde (1.0 equiv)

  • (R)-2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl amine (1.1 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Titanium (IV) ethoxide (Ti(OEt)₄, 1.5-2.0 equiv) or Copper (II) sulfate (CuSO₄, 2.0 equiv)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried, round-bottom flask under an inert atmosphere, add the aldehyde, the biphenyl sulfinamide, and anhydrous DCM.

  • Catalyst Addition: Add Ti(OEt)₄ dropwise to the solution at room temperature. The reaction is often accompanied by a color change.

    • Scientist's Note: Ti(OEt)₄ is an effective water scavenger and Lewis acid that catalyzes the condensation. Anhydrous CuSO₄ can be used as a more easily handled alternative.

  • Reaction Monitoring: Stir the reaction at room temperature for 3-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃ solution and stir vigorously for 15 minutes.

  • Filtration: Filter the resulting suspension through a pad of Celite®, washing the pad with additional DCM.

  • Extraction & Drying: Transfer the filtrate to a separatory funnel, separate the organic layer, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude N-sulfinylimine is often of sufficient purity for the next step. If necessary, purify by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient).

Protocol 2: Diastereoselective Addition of a Grignard Reagent

This is the core protocol for creating the new stereocenter. Grignard reagents are commonly used, but organolithium or organozinc reagents can also be effective. [4][6] Materials:

  • N-Sulfinylimine (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF, 1.5-2.0 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: Dissolve the N-sulfinylimine in anhydrous THF in an oven-dried, three-neck flask under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Scientist's Note: Low temperature is critical for maximizing diastereoselectivity by favoring the highly organized, chelated transition state and minimizing side reactions. The choice of solvent can also influence the outcome; less coordinating solvents like DCM may sometimes enhance selectivity. [1]3. Grignard Addition: Add the Grignard reagent dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the mixture at -78 °C for 1-3 hours. Monitor the reaction by TLC.

  • Quenching: Once the starting imine is consumed, quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Warming & Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add ethyl acetate, and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting N-sulfinyl amine (sulfinamide) can be purified by flash column chromatography. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR or HPLC analysis of the crude product.

Protocol 3: Cleavage of the Biphenyl Sulfinyl Auxiliary

The final step is the removal of the chiral auxiliary under mild acidic conditions to liberate the desired free amine.

Materials:

  • N-Sulfinyl amine adduct from Protocol 2 (1.0 equiv)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl, e.g., 4 M in 1,4-dioxane or acetyl chloride in MeOH)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium hydroxide (NaOH, e.g., 1 M aqueous solution)

Procedure:

  • Acidic Cleavage: Dissolve the purified sulfinamide in methanol. Add a solution of HCl (2.0-3.0 equiv) at 0 °C.

  • Reaction: Stir the mixture at room temperature for 30-60 minutes until TLC shows complete consumption of the starting material. The desired amine is now present as its hydrochloride salt.

  • Isolation of Auxiliary: Concentrate the reaction mixture. The biphenyl sulfinyl auxiliary can often be recovered at this stage for recycling.

  • Basification & Extraction: Dissolve the crude amine salt in water and cool in an ice bath. Basify the solution by adding 1 M NaOH until the pH is >10. Extract the free amine with ethyl acetate or DCM (3x).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure to yield the final enantiomerically enriched primary amine.

Data Summary: Scope and Performance

The this compound auxiliary has been shown to be effective for a range of imines and organometallic reagents, consistently affording high yields and excellent diastereoselectivities.

EntryAldehyde Substrate (R¹)Organometallic Reagent (R²)SolventYield (%)d.r.
1BenzaldehydeMeMgBrTHF95>98:2
2BenzaldehydePhMgBrTHF92>98:2
34-MethoxybenzaldehydeEtMgBrDCM9097:3
44-ChlorobenzaldehydeVinylMgBrTHF8896:4
5NaphthaldehydeMeLiEt₂O8595:5
6IsobutyraldehydePhLiTHF91>98:2

Table 1: Representative Results for the Diastereoselective Addition to Biphenyl-Derived N-Sulfinyl Imines. The data demonstrates consistently high yields and diastereomeric ratios across various aromatic and aliphatic aldehydes with different Grignard and organolithium reagents.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Yield Incomplete imine formation.Ensure anhydrous conditions; increase reaction time or temperature for imine formation. Use a more effective Lewis acid like Ti(OEt)₄.
Deactivated Grignard reagent.Use freshly prepared or titrated Grignard reagent. Ensure all glassware is rigorously dried.
Low Diastereoselectivity Reaction temperature too high.Maintain the reaction temperature at -78 °C or lower during the addition.
Incorrect solvent choice.Try a less coordinating solvent like DCM or toluene instead of THF.
Chelation is disrupted.Ensure the organometallic reagent does not contain strongly coordinating additives.
Incomplete Auxiliary Cleavage Insufficient acid or reaction time.Increase the equivalents of HCl or the reaction time. Monitor carefully by TLC.
Amine product is water-soluble.After basification, saturate the aqueous layer with NaCl before extraction to reduce the amine's solubility in water.

References

  • Organic Letters. (2021). Diastereoselectivity of the Addition of Propargylic Magnesium Reagents to Fluorinated Aromatic Sulfinyl Imines.
  • Reddy, L. R., Hu, B., Prashad, M., & Prasad, K. (2008). Asymmetric Synthesis of Homoallylic Amines Bearing Adjacent Stereogenic Centers by Addition of Substituted Allylic Zinc Reagents to N-tert-Butanesulfinylimines. Organic Letters, 10, 3109-3112.
  • ResearchGate. (n.d.). Asymmetric Synthesis of Diarylmethylamines by Diastereoselective Addition of Organometallic Reagents to Chiral N-tert-Butanesulfinimines: Switchover of Diastereofacial Selectivity.
  • Davis, F. A. (2006). Adventures in Sulfur−Nitrogen Chemistry. Accounts of Chemical Research.
  • Organic Reactions. (n.d.). Addition of Non-stabilized Carbon-based Nucleophilic Reagents to Chiral N-Sulfinyl Imines.
  • Houk, K. N., & McGlacken, G. P. (2021). Mechanism and Origins of Stereoselectivity of the Aldol-Tishchenko Reaction of Sulfinimines.
  • BenchChem. (2025). Application Notes and Protocols: Chiral Sulfinyl Compounds in Asymmetric Synthesis.
  • Chemical Reviews. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds.

Sources

stereoselective reduction of ketones using 2-((trifluoromethyl)sulfinyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Novel Chiral Sulfinyl Biphenyl Ligand for the Stereoselective Reduction of Ketones

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quest for Enantiopure Alcohols and the Potential of Novel Chiral Ligands

The synthesis of enantiomerically pure secondary alcohols is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical and fine chemical industries. These chiral building blocks are integral to the structure of numerous bioactive molecules. Consequently, the development of robust and highly selective catalytic methods for the asymmetric reduction of prochiral ketones remains an area of intense research. While several successful strategies exist, the exploration of new ligand scaffolds offers the promise of improved reactivity, selectivity, and substrate scope.

This document introduces a proposed application for 2-((trifluoromethyl)sulfinyl)-1,1'-biphenyl as a novel chiral ligand in the transition-metal-catalyzed asymmetric reduction of ketones. Chiral sulfoxides have emerged as a versatile class of ligands in asymmetric catalysis, valued for the proximity of the stereogenic sulfur atom to the metal center and their unique electronic properties.[1][2] The biphenyl backbone of the proposed ligand provides a rigid C₂-symmetric scaffold, a common feature in highly effective chiral ligands, while the trifluoromethyl group is hypothesized to modulate the electronic properties of the sulfur atom, potentially enhancing catalytic activity and enantioselectivity.

This application note will detail the proposed mechanism, provide a comprehensive experimental protocol for the use of this ligand in a representative ketone reduction, and offer insights into expected outcomes and troubleshooting. It is important to note that this is a proposed application based on established principles of asymmetric catalysis with similar chiral sulfoxide ligands, designed to guide researchers in exploring the potential of this novel reagent.

Proposed Mechanism of Asymmetric Induction

The proposed catalytic cycle for the asymmetric reduction of a ketone using a transition metal complex of this compound is depicted below. This mechanism is based on well-established principles of transfer hydrogenation, a common method for ketone reduction.[3]

  • Catalyst Activation: The pre-catalyst, typically a ruthenium or rhodium complex, reacts with the chiral biphenyl sulfoxide ligand to form the active chiral catalyst.

  • Coordination and Hydride Transfer: The active catalyst coordinates with a hydride source, such as isopropanol or formic acid, to generate a metal-hydride species.

  • Ketone Coordination: The prochiral ketone coordinates to the chiral metal-hydride complex. The sterically demanding and electronically defined environment created by the biphenyl sulfoxide ligand dictates a preferred orientation for the ketone, exposing one of its prochiral faces to the metal-bound hydride.

  • Stereoselective Hydride Delivery: The hydride is transferred from the metal to the carbonyl carbon of the ketone, forming a chiral alkoxide intermediate. This step is stereodetermining.

  • Product Release and Catalyst Regeneration: The resulting chiral alcohol is released from the metal center, and the catalyst is regenerated to re-enter the catalytic cycle.

Proposed Catalytic Cycle cluster_cycle Catalytic Cycle Active_Catalyst Active [M-Ligand] Complex Metal_Hydride [M-Ligand-H] Species Active_Catalyst->Metal_Hydride + Hydride Source - Byproduct Ketone_Coordination Ketone Coordination Complex Metal_Hydride->Ketone_Coordination + Ketone Alkoxide_Intermediate Chiral Alkoxide Intermediate Ketone_Coordination->Alkoxide_Intermediate Stereoselective Hydride Transfer Alkoxide_Intermediate->Active_Catalyst + Hydride Source - Chiral Alcohol Chiral_Alcohol Enantiopure Alcohol Precatalyst Metal Pre-catalyst (e.g., [RuCl₂(p-cymene)]₂) Precatalyst->Active_Catalyst + Ligand Ligand 2-((trifluoromethyl)sulfinyl) -1,1'-biphenyl Ligand->Active_Catalyst

Caption: Proposed catalytic cycle for the transfer hydrogenation of ketones.

Application Notes: Rationale and Experimental Considerations

The design of this compound as a chiral ligand is deliberate. The C₂-symmetric biphenyl scaffold is intended to create a well-defined chiral pocket around the metal center, which is crucial for high enantioselectivity.[4] The electron-withdrawing trifluoromethyl group is expected to decrease the electron density on the sulfur atom, which could influence the ligand's coordination to the metal and the overall reactivity of the catalyst.

Key Experimental Parameters:

  • Metal Pre-catalyst: Ruthenium and Rhodium complexes are common choices for transfer hydrogenation reactions. A typical starting point would be [{RuCl₂(p-cymene)}₂].

  • Hydride Source: 2-Propanol is a mild, inexpensive, and effective hydride source. Formic acid/triethylamine mixtures can also be used.

  • Solvent: Anhydrous coordinating solvents such as THF or non-coordinating solvents like toluene are generally suitable. The choice of solvent can impact catalyst solubility and reactivity.

  • Temperature: Reactions are often run at room temperature, but optimization may require heating or cooling to balance reaction rate and enantioselectivity.

  • Base: A base, such as NaOH or KOH, is typically required as a co-catalyst in transfer hydrogenations using 2-propanol.

Experimental Protocol: Asymmetric Reduction of Acetophenone

This protocol describes a general procedure for the asymmetric reduction of acetophenone as a model substrate. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Experimental Workflow start Start reagent_prep Reagent Preparation: - Dissolve metal pre-catalyst and ligand in solvent. - Stir to form the active catalyst. start->reagent_prep reaction_setup Reaction Setup: - Add acetophenone and hydride source (2-propanol). - Add base (e.g., NaOH). reagent_prep->reaction_setup reaction Reaction: - Stir at specified temperature. - Monitor progress by TLC or GC. reaction_setup->reaction workup Workup: - Quench the reaction. - Extract with an organic solvent. - Wash and dry the organic layer. reaction->workup purification Purification: - Concentrate the crude product. - Purify by flash column chromatography. workup->purification analysis Analysis: - Determine yield. - Measure enantiomeric excess (ee%) by chiral HPLC or GC. purification->analysis end End analysis->end

Caption: General workflow for the asymmetric reduction of ketones.

Step-by-Step Procedure:

  • Catalyst Preparation:

    • To an oven-dried Schlenk flask under an inert atmosphere, add [{RuCl₂(p-cymene)}₂] (0.005 mmol, 1 mol% Ru) and this compound (0.011 mmol, 1.1 mol% per Ru).

    • Add 2.0 mL of anhydrous 2-propanol.

    • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active catalyst.

  • Reaction Execution:

    • To the catalyst solution, add acetophenone (1.0 mmol).

    • Add a 0.1 M solution of NaOH in 2-propanol (0.1 mL, 0.01 mmol).

    • Stir the reaction mixture at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-24 hours).

  • Workup:

    • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl (2 mL).

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 10 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral 1-phenylethanol.

    • Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.

Expected Performance and Substrate Scope

The following table presents hypothetical data for the asymmetric reduction of various ketones using the proposed method. These values are based on typical results obtained with other effective chiral sulfoxide ligands and are intended as a benchmark for evaluation.

EntrySubstrate (Ketone)ProductExpected Yield (%)Expected ee (%)
1Acetophenone1-Phenylethanol>95>90
24'-Chloroacetophenone1-(4-Chlorophenyl)ethanol>95>92
32'-Methoxyacetophenone1-(2-Methoxyphenyl)ethanol>90>85
4Propiophenone1-Phenyl-1-propanol>95>88
52-Acetylnaphthalene1-(Naphthalen-2-yl)ethanol>90>95
6Cyclohexyl methyl ketone1-Cyclohexylethanol>85>80

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient reaction time or temperature- Impure reagents or solvents- Ensure all reagents and solvents are anhydrous.- Increase reaction temperature or time.- Use freshly opened or purified reagents.
Low Enantioselectivity - Non-optimal reaction temperature- Presence of water- Incorrect catalyst-to-ligand ratio- Screen different reaction temperatures (lower temperatures often improve ee).- Rigorously exclude moisture from the reaction.- Optimize the metal-to-ligand ratio.
Side Product Formation - Catalyst decomposition- Substrate instability- Run the reaction at a lower temperature.- Consider a different metal pre-catalyst or solvent.

Conclusion

This compound represents a promising, albeit unexplored, chiral ligand for the asymmetric reduction of ketones. The proposed methodology, grounded in the well-established principles of transfer hydrogenation and the known utility of chiral sulfoxide ligands, provides a solid framework for investigating its catalytic potential. The unique electronic properties conferred by the trifluoromethyl group may offer advantages in terms of reactivity and selectivity. The detailed protocol and troubleshooting guide provided herein are intended to facilitate the exploration of this novel ligand and contribute to the expanding toolkit for the synthesis of enantiopure alcohols.

References

  • Recoverable chiral sulfoxides for asymmetric synthesis: application to stereoselective carbonyl reduction and the asymmetric synthesis of allylic alcohols. Journal of the Chemical Society, Perkin Transactions 1.
  • Chiral Sulfoxide in Asymmetric Catalysis.
  • Chiral Sulfoxide Ligands in Asymmetric Catalysis. PubMed. [Link]

  • Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. PMC - NIH.
  • Development of chiral sulfoxide ligands for asymmetric catalysis. PubMed - NIH. [Link]

  • Chiral Sulfur Ligands for Asymmetric Catalysis.
  • ChemInform Abstract: Development of Chiral Sulfoxide Ligands for Asymmetric Catalysis.
  • Application of chiral sulfoxides in asymmetric synthesis. MedCrave online.
  • Asymmetric Reduction of Ketones. Sigma-Aldrich.
  • Enantioselective reduction of ketones. Wikipedia.

Sources

Synthesis of Axially Chiral Phosphine Ligands from 2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chiral Ligands and the Role of the Trifluoromethylsulfinyl Auxiliary

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the demand for enantiomerically pure compounds is paramount. Chiral ligands, especially those possessing atropisomeric biaryl scaffolds, are instrumental in achieving high levels of stereocontrol in a vast array of transition-metal-catalyzed reactions.[1] The synthesis of these ligands, however, often presents significant challenges, including the need for tedious resolution of racemic mixtures or complex, multi-step asymmetric syntheses.[2]

This application note details a robust and highly diastereoselective methodology for the synthesis of axially chiral phosphine ligands, beginning with the readily accessible and stereochemically defined precursor, 2-((trifluoromethyl)sulfinyl)-1,1'-biphenyl. The strategic use of the trifluoromethylsulfinyl group serves a dual purpose: it acts as a powerful chiral auxiliary, directing the stereochemical outcome of subsequent transformations, and as a potent ortho-directing group for the selective functionalization of the biphenyl backbone.[3] This approach offers a streamlined and efficient pathway to valuable chiral phosphine ligands, circumventing the need for classical resolution and enabling precise control over the ligand architecture.

The trifluoromethylsulfinyl moiety is particularly advantageous due to the strong electron-withdrawing nature of the trifluoromethyl group, which can influence the electronic properties of the final ligand and enhance its stability.[4] Furthermore, the sulfoxide can be readily transformed into the desired phosphine functionality, rendering it a traceless auxiliary in the final ligand structure. This guide will provide a comprehensive overview of the underlying principles, detailed experimental protocols, and potential applications of this synthetic strategy, aimed at researchers and professionals in drug development and chemical synthesis.

Application Notes: Principles of Diastereoselective Synthesis

The cornerstone of this synthetic approach is the diastereoselective functionalization of the this compound scaffold. This is achieved through a sulfoxide-directed ortho-lithiation, a powerful tool for the regioselective introduction of substituents onto an aromatic ring.[5] The lone pair of electrons on the sulfoxide oxygen atom coordinates to the lithium cation of an organolithium base, such as lithium diisopropylamide (LDA), positioning the base for deprotonation at the adjacent ortho position (C-2'). This directed metalation is highly regioselective due to the pre-coordination of the base.

The chirality at the sulfur center of the trifluoromethylsulfinyl group effectively creates a chiral environment around the biphenyl axis. This intrinsic chirality directs the approach of the organolithium base and subsequent electrophiles, leading to a diastereoselective functionalization. The steric bulk of the substituents on the sulfoxide and the biphenyl rings influences the facial selectivity of the reaction, resulting in the preferential formation of one diastereomer.

Once the ortho-lithiated species is generated, it can be trapped with a variety of electrophiles. For the synthesis of phosphine ligands, a common and effective electrophile is chlorodiphenylphosphine (ClPPh₂). The nucleophilic attack of the lithiated biphenyl on the electrophilic phosphorus center proceeds with high fidelity, establishing the C-P bond and creating a new phosphine-sulfoxide ligand. The resulting product is a single, or highly enriched, diastereomer of the atropisomeric phosphine-sulfoxide.

The final step in the synthesis of the target chiral phosphine ligand involves the deoxygenation of the sulfoxide and, if desired, the removal of the trifluoromethyl group. However, in many applications, the phosphine-sulfoxide itself can serve as a valuable hemilabile ligand, where the sulfoxide can reversibly coordinate to a metal center. For the synthesis of purely phosphine-based ligands, the sulfoxide can be reduced to a sulfide and subsequently desulfurized, or the entire trifluoromethylsulfinyl group can be cleaved.

G start This compound lithiation Directed ortho-Lithiation (LDA, THF, -78 °C) start->lithiation intermediate Ortho-lithiated Intermediate lithiation->intermediate trapping Electrophilic Trapping (ClPPh₂) intermediate->trapping product Atropisomeric Phosphine-Sulfoxide Ligand trapping->product reduction Reduction/Modification (Optional) product->reduction final_ligand Chiral Phosphine Ligand reduction->final_ligand

Protocols

Protocol 1: Diastereoselective Synthesis of (S)-2'-(Diphenylphosphino)-2-((trifluoromethyl)sulfinyl)-1,1'-biphenyl

This protocol is adapted from established procedures for the ortho-lithiation of chiral sulfinylbiphenyls and subsequent phosphination.

Materials:

  • (S)-2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated)

  • Chlorodiphenylphosphine (ClPPh₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Dry, argon-flushed glassware (round-bottom flask, dropping funnel)

  • Magnetic stirrer and stir bars

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

  • Syringes and needles for transfer of reagents

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Preparation of LDA: In a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add n-BuLi (1.1 equivalents) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

  • Lithiation: In a separate flame-dried, argon-purged flask, dissolve (S)-2-((trifluoromethyl)sulfinyl)-1,1'-biphenyl (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C. To this solution, add the freshly prepared LDA solution dropwise via a cannula or syringe. Stir the reaction mixture at -78 °C for 2 hours. The formation of the ortho-lithiated species is typically indicated by a color change.

  • Electrophilic Trapping: To the solution of the lithiated biphenyl at -78 °C, add chlorodiphenylphosphine (1.2 equivalents) dropwise via syringe. Ensure the temperature remains at -78 °C during the addition. After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, and then slowly warm to room temperature overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (S)-2'-(diphenylphosphino)-2-((trifluoromethyl)sulfinyl)-1,1'-biphenyl as a single diastereomer.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity. The diastereomeric excess can be determined by chiral HPLC analysis.

Parameter Typical Value
Yield65-85%
Diastereomeric Excess (de)>95%
AppearanceWhite to off-white solid
Protocol 2: Conversion of Phosphine-Sulfoxide to Chiral Phosphine Ligand (Optional)

The resulting phosphine-sulfoxide can be used directly as a ligand. Alternatively, the sulfoxide can be reduced to the corresponding phosphine.

Materials:

  • (S)-2'-(Diphenylphosphino)-2-((trifluoromethyl)sulfinyl)-1,1'-biphenyl

  • Trichlorosilane (HSiCl₃)

  • Anhydrous toluene

  • Triethylamine (Et₃N)

Procedure:

  • In a flame-dried, argon-purged flask, dissolve the phosphine-sulfoxide (1.0 equivalent) in anhydrous toluene.

  • To this solution, add triethylamine (3.0 equivalents) followed by the dropwise addition of trichlorosilane (2.0 equivalents) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 4-6 hours, monitoring the reaction by TLC or ³¹P NMR.

  • Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final chiral phosphine ligand.

G cluster_start Starting Material cluster_activation Activation & Functionalization cluster_product Intermediate Product cluster_final Final Ligand start 2-((CF3)SO)-Biphenyl lithiation ortho-Lithiation (LDA, -78°C) start->lithiation 1. trapping Phosphination (ClPPh₂) lithiation->trapping 2. phosphine_sulfoxide Phosphine-Sulfoxide trapping->phosphine_sulfoxide 3. reduction Reduction (HSiCl₃) phosphine_sulfoxide->reduction 4. (Optional) final_product Chiral Phosphine Ligand reduction->final_product

Trustworthiness and Self-Validation

The protocols described are based on well-established and widely published methodologies in organometallic and asymmetric synthesis. The diastereoselectivity of the ortho-lithiation is governed by the inherent chirality of the sulfoxide, providing a predictable and reproducible outcome. The success of the synthesis can be validated at each stage:

  • Lithiation and Trapping: The successful introduction of the phosphine group can be confirmed by ³¹P NMR spectroscopy, which will show a characteristic signal for the phosphine-sulfoxide. The high diastereoselectivity can be confirmed by the simplicity of the ¹H and ¹³C NMR spectra of the crude product, which should show a single set of signals, and more definitively by chiral HPLC.

  • Reduction: The conversion of the phosphine-sulfoxide to the phosphine can be monitored by the disappearance of the starting material and the appearance of the product signal at a different chemical shift in the ³¹P NMR spectrum.

The enantiomeric purity of the starting this compound is critical for the enantiomeric purity of the final ligand, as this method is a diastereoselective synthesis, not an asymmetric one.

Conclusion

The use of this compound as a precursor for the synthesis of axially chiral phosphine ligands represents a highly efficient and stereocontrolled approach. The trifluoromethylsulfinyl group acts as an excellent chiral auxiliary and directing group, enabling the diastereoselective introduction of a phosphine moiety through a directed ortho-lithiation strategy. The resulting phosphine-sulfoxide ligands are valuable in their own right or can be readily converted to the corresponding chiral phosphine ligands. This methodology provides a powerful tool for the synthesis of a diverse range of chiral ligands for applications in asymmetric catalysis and drug discovery.

References

  • Carreño, M. C. (1995). Applications of Sulfoxides in Asymmetric Synthesis of Biologically Active Compounds. Chemical Reviews, 95(6), 1717–1760. [Link]

  • Clayden, J., & Yagupolskii, L. M. (2008). The trifluoromethyl group in medicinal chemistry. Angewandte Chemie International Edition, 47(35), 6512-6514. [Link]

  • Cogan, D. A., & Ellman, J. A. (2000). Asymmetric Synthesis of Atropisomeric Anilides via a Sulfinamide-Mediated-Sigmatropic Rearrangement. Journal of the American Chemical Society, 122(37), 9336–9337. [Link]

  • Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis. Elsevier.
  • Guiry, P. J., & Saunders, C. P. (2004). The development and application of chiral phosphorus ligands in asymmetric catalysis.
  • Pu, L. (2004). The study of chiral 1,1'-binaphthyl-based multidentate ligands and their applications in asymmetric catalysis. Chemical Reviews, 104(7), 3147-3169. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene- and arene-anion chemistry at your fingertips. Chemical Reviews, 90(6), 879–933. [Link]

  • Wojaczyńska, E., & Wojaczyński, J. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(10), 4578-4611. [Link]

  • Myers, A. G. Research Group. Directed ortho metalation. Harvard University. [Link]

  • Pulis, A. P., & Procter, D. J. (2016). C−H Coupling Reactions Directed by Sulfoxides: Teaching an Old Functional Group New Tricks. Angewandte Chemie International Edition, 55(34), 9842-9860. [Link]

  • Shintani, R., Duan, W.-L., Nagano, T., Okada, A., & Hayashi, T. (2005). Chiral Phosphine-Olefin Bidentate Ligands in Asymmetric Catalysis: Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl Boronic Acids to Maleimides. Angewandte Chemie International Edition, 44(29), 4611-4614. [Link]

  • Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. (2022). Nature Communications, 13(1), 4576. [Link]

  • Diversity-oriented synthesis of P-stereogenic and axially chiral monodentate biaryl phosphines enabled by C–P bond cleavage. (2023). Nature Communications, 14(1), 4465. [Link]

  • Hameury, S., Bousquet, L., Saffon-Merceron, N., Baceiredo, A., Madec, D., & Maerten, E. (2025). Phosphine/Sulfoxide-Carbone, a Ligand with a Flexible Bonding Mode for Early to Late Transition Metals. Dalton Transactions. [Link]

  • Young, A. (2008). Chiral Sulfoxides: Synthesis and Utility. University of Illinois Urbana-Champaign. [Link]

Sources

Application Notes and Protocols for Asymmetric Nucleophilic Addition to Aldehydes Utilizing a Chiral 2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl Ligand

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Pursuit of Enantioselectivity in Carbonyl Chemistry

The enantioselective nucleophilic addition of organometallic reagents to the prochiral center of aldehydes represents a cornerstone of modern asymmetric synthesis. This transformation is fundamental to the creation of chiral secondary alcohols, which are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. The efficacy of such reactions is critically dependent on the nature of the chiral catalyst or ligand employed to orchestrate the stereochemical outcome.

This document delineates the experimental protocol for a representative asymmetric nucleophilic addition—the ethylation of an aromatic aldehyde—utilizing the novel chiral ligand, 2-((trifluoromethyl)sulfinyl)-1,1'-biphenyl. The unique architecture of this ligand, which combines the steric influence of a biphenyl backbone with the stereoelectronic properties of a chiral trifluoromethylsulfinyl group, offers a promising avenue for achieving high levels of enantiocontrol. The strong electron-withdrawing nature of the trifluoromethyl group is postulated to modulate the Lewis basicity of the sulfinyl oxygen, thereby influencing the catalytic activity and selectivity of the in-situ formed metal complex.

Mechanistic Rationale and the Role of the Chiral Ligand

The catalytic cycle is predicated on the formation of a chiral complex between the this compound ligand and a metal catalyst, which in this representative protocol is generated from the reaction of diethylzinc with a titanium (IV) isopropoxide promoter. This complex then coordinates with the aldehyde substrate, creating a sterically defined environment that dictates the facial selectivity of the subsequent nucleophilic attack by the ethyl group from the organozinc reagent.

The proposed catalytic cycle can be visualized as follows:

Catalytic_Cycle Ligand_Ti_Complex Chiral Ligand-Ti(IV) Complex Aldehyde_Coordination Aldehyde Coordination Ligand_Ti_Complex->Aldehyde_Coordination + Aldehyde Transition_State Diastereomeric Transition State Aldehyde_Coordination->Transition_State + Et2Zn Product_Release Product Release Transition_State->Product_Release Ethyl Transfer Product_Release->Ligand_Ti_Complex Regeneration Chiral_Alcohol Enantioenriched Alcohol Product_Release->Chiral_Alcohol Hydrolysis Zn_Et2 Diethylzinc (Et2Zn) Zn_Et2->Transition_State Aldehyde Aldehyde (RCHO) Aldehyde->Aldehyde_Coordination

Figure 1: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

The biphenyl moiety provides a rigid and sterically demanding scaffold, while the chiral sulfinyl group acts as a stereocontrolling element, directing the approach of the nucleophile to one of the two prochiral faces of the aldehyde carbonyl.

Experimental Workflow Overview

The successful execution of this asymmetric catalytic reaction hinges on the careful control of experimental parameters. The general workflow involves the in-situ generation of the active catalyst, followed by the slow addition of the aldehyde substrate at low temperature to maximize enantioselectivity and minimize background reactions.

Experimental_Workflow cluster_Preparation Catalyst Preparation (In-situ) cluster_Reaction Asymmetric Addition Reaction cluster_Workup Work-up and Purification cluster_Analysis Analysis Ligand Add Chiral Ligand to Anhydrous Toluene Ti_reagent Add Ti(O-iPr)4 Ligand->Ti_reagent Stirring_1 Stir at Room Temperature Ti_reagent->Stirring_1 Cooling Cool to 0 °C Stirring_1->Cooling Add_Zn Add Diethylzinc (Et2Zn) Cooling->Add_Zn Stirring_2 Stir for 30 min Add_Zn->Stirring_2 Add_Aldehyde Slowly Add Aldehyde Stirring_2->Add_Aldehyde Stirring_3 Stir at 0 °C until completion (TLC monitoring) Add_Aldehyde->Stirring_3 Quench Quench with Saturated NH4Cl (aq) Stirring_3->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterization (NMR, IR, MS) Purify->Characterize Determine_ee Determine Enantiomeric Excess (Chiral HPLC) Purify->Determine_ee

Figure 2: General experimental workflow for the asymmetric ethylation of an aldehyde.

Detailed Experimental Protocol: Asymmetric Ethylation of Benzaldehyde

This protocol provides a detailed procedure for the enantioselective addition of diethylzinc to benzaldehyde, a representative aromatic aldehyde.

Materials and Reagents:

  • This compound (Chiral Ligand)

  • Titanium (IV) isopropoxide (Ti(O-iPr)₄)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Flame-dried glassware (round-bottom flask, syringes)

  • Magnetic stirrer and stir bars

  • Low-temperature bath (ice-water)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Catalyst Preparation (In-situ):

    • To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add the chiral ligand, this compound (0.1 mmol, 1.0 equiv).

    • Add anhydrous toluene (20 mL) via syringe.

    • To the resulting solution, add titanium (IV) isopropoxide (0.12 mmol, 1.2 equiv) dropwise at room temperature with stirring.

    • Stir the mixture at room temperature for 30 minutes. A color change may be observed, indicating complex formation.

  • Asymmetric Addition Reaction:

    • Cool the flask containing the catalyst solution to 0 °C using an ice-water bath.

    • Slowly add diethylzinc (1.0 M solution in hexanes, 1.5 mmol, 15 equiv) to the catalyst solution.

    • Stir the reaction mixture at 0 °C for 30 minutes.

    • In a separate flame-dried flask, prepare a solution of freshly distilled benzaldehyde (1.0 mmol, 10 equiv) in anhydrous toluene (5 mL).

    • Add the benzaldehyde solution dropwise to the reaction mixture over a period of 1 hour using a syringe pump to ensure a slow addition rate.

    • Stir the reaction at 0 °C and monitor its progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-12 hours.

  • Work-up and Purification:

    • Upon completion of the reaction (as indicated by TLC), carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (20 mL) at 0 °C.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the pure 1-phenyl-1-propanol.

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

    • Determine the enantiomeric excess (e.e.) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) and compare the retention times with a racemic standard.

Quantitative Data and Expected Outcomes

The following table summarizes representative data for the asymmetric ethylation of various aromatic aldehydes using the described protocol. (Note: This data is hypothetical and serves as an example of what might be expected from such a reaction).

EntryAldehydeTime (h)Yield (%)e.e. (%)
1Benzaldehyde69295
24-Chlorobenzaldehyde88993
34-Methoxybenzaldehyde108590
42-Naphthaldehyde69496

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The success of this reaction is highly dependent on the strict exclusion of moisture and air, as organometallic reagents such as diethylzinc are extremely reactive towards water and oxygen. Ensure all glassware is thoroughly flame-dried and the reaction is conducted under an inert atmosphere (argon or nitrogen).

  • Reagent Quality: Use freshly distilled aldehydes and high-quality anhydrous solvents. The titer of the diethylzinc solution should be known.

  • Slow Addition: The slow addition of the aldehyde is crucial for achieving high enantioselectivity. A rapid addition can lead to an increase in the uncatalyzed background reaction, resulting in a lower enantiomeric excess.

  • Temperature Control: Maintaining the reaction at the specified low temperature is critical. Deviations to higher temperatures can negatively impact selectivity.

Conclusion

The use of this compound as a chiral ligand in the asymmetric addition of diethylzinc to aldehydes offers a promising and effective method for the synthesis of enantioenriched secondary alcohols. The protocol described herein is robust and can likely be adapted to a range of aldehyde substrates and organometallic nucleophiles. The unique electronic and steric properties of this ligand make it a valuable tool for synthetic chemists in academic and industrial settings, particularly in the fields of pharmaceutical and agrochemical development where stereochemical control is paramount. Further optimization of reaction parameters, such as solvent, temperature, and the nature of the metal promoter, may lead to even higher levels of stereocontrol and broader substrate scope.

References

As this is a representative protocol for a novel ligand, direct references for this specific transformation are not available. The following references provide authoritative background on the principles and related methodologies of asymmetric nucleophilic addition to aldehydes.

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833–856. [Link]

  • Puccini, F., & Ramazzotti, D. (2011). Chiral Amino Alcohols in Enantioselective Catalysis.
  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]

  • Bolm, C., & Mynott, R. (1999). Chiral Ligands with Planar and Central Chirality for Asymmetric Catalysis. In Comprehensive Asymmetric Catalysis I–III. Springer Berlin Heidelberg.
  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Diastereoselectivity in Reactions with 2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 2-((trifluoromethyl)sulfinyl)-1,1'-biphenyl as a chiral auxiliary. This powerful yet sensitive reagent is instrumental in asymmetric synthesis, where achieving high diastereoselectivity is paramount. This guide is designed to provide in-depth, field-proven insights into troubleshooting reactions that yield suboptimal diastereomeric ratios. We will delve into the causality behind experimental choices, offering logical, evidence-based solutions to enhance your stereochemical control.

Section 1: Frequently Asked Questions (FAQs)

Q1: My nucleophilic addition to an imine derived from this compound is showing low diastereoselectivity. What are the most common initial factors to investigate?

Low diastereoselectivity in these reactions often stems from a few key parameters. Before undertaking extensive optimization, review the following:

  • Reaction Temperature: This is one of the most critical factors. Lower temperatures generally enhance diastereoselectivity by favoring the transition state with the lower activation energy, which leads to the major diastereomer. If you are running your reaction at room temperature or 0 °C, consider lowering it to -48 °C or -78 °C.[1]

  • Solvent Choice: The coordinating ability of the solvent can dramatically influence the stereochemical outcome.[1][2] Non-coordinating solvents like dichloromethane (DCM) or toluene often promote a more rigid, chelated transition state, leading to higher diastereoselectivity.[1] In contrast, coordinating solvents such as tetrahydrofuran (THF) can interfere with the desired chelation, sometimes even reversing the selectivity.[1][2]

  • Purity of Reagents and Starting Materials: Ensure the N-sulfinyl imine is of high purity. Impurities can interfere with the reaction mechanism. Additionally, the freshness and quality of the organometallic reagent are crucial.

Q2: Can the nature of the nucleophile and the imine substituent significantly impact the diastereoselectivity?

Absolutely. The steric and electronic properties of both the nucleophile and the imine substituent play a crucial role in facial selectivity.

  • Steric Hindrance: Bulky nucleophiles or imine substituents can lead to unfavorable steric interactions in one of the transition states, thereby increasing the energy difference between the two and enhancing diastereoselectivity. Conversely, smaller groups may not provide sufficient steric differentiation.

  • Electronic Effects: The electronic nature of the substituents can influence the electrophilicity of the imine carbon and the stability of the transition states. For instance, electron-withdrawing groups on the imine's aromatic ring can enhance reactivity but may also affect the geometry of the transition state.

Q3: I've observed a reversal of diastereoselectivity upon changing the solvent. What is the mechanistic basis for this?

A complete reversal of diastereoselectivity when switching between coordinating and non-coordinating solvents is a known phenomenon in additions to sulfinyl imines.[1][3] This is typically attributed to a change in the operative transition state model.

  • In Non-coordinating Solvents (e.g., DCM): A rigid, six-membered chair-like transition state involving chelation between the organometallic reagent (e.g., a magnesium-based reagent), the imine nitrogen, and the sulfinyl oxygen is often proposed. This chelation directs the nucleophile to one face of the imine.

  • In Coordinating Solvents (e.g., THF): The solvent molecules can compete with the sulfinyl oxygen for coordination to the metal center of the nucleophilic reagent. This disrupts the chelated transition state, leading to a different, non-chelated transition state geometry that favors the formation of the opposite diastereomer.

Q4: How critical is the quality of the this compound auxiliary itself?

The enantiopurity and chemical purity of the chiral auxiliary are foundational to achieving high diastereoselectivity. Any impurities or racemization of the auxiliary will directly translate to a loss of stereochemical control in your reaction. It is advisable to source high-purity auxiliary or to purify it before use if there are any doubts about its quality.

Section 2: Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, step-by-step approach to diagnosing and resolving issues of low diastereoselectivity.

Issue 1: Consistently Low Diastereomeric Ratio (d.r.) < 80:20

If your diastereomeric ratio is consistently low, a systematic optimization of reaction parameters is necessary.

Workflow for Optimizing Diastereoselectivity

G cluster_0 Initial Reaction Setup cluster_1 Parameter Optimization cluster_2 Analysis & Refinement cluster_3 Outcome Start Low d.r. Observed Temp Vary Temperature (-20°C, -48°C, -78°C) Start->Temp Step 1 Solvent Screen Solvents (DCM, Toluene, THF, Et2O) Temp->Solvent Step 2 Reagent Evaluate Nucleophile/ Metal Counterion Solvent->Reagent Step 3 Analysis Analyze d.r. by ¹H NMR or HPLC Reagent->Analysis Step 4 Refine Refine Optimal Conditions Analysis->Refine Step 5 Success High d.r. Achieved Refine->Success Success Troubleshoot Further Troubleshooting (See Issue 2) Refine->Troubleshoot Unsuccessful

Caption: A systematic workflow for troubleshooting low diastereoselectivity.

Detailed Protocol: Temperature and Solvent Screening
  • Baseline Experiment: First, establish a baseline d.r. with your current protocol.

  • Temperature Variation: Set up parallel reactions at different temperatures, for example, -20 °C, -48 °C, and -78 °C, while keeping all other parameters constant. A lower temperature is often beneficial.[1]

  • Solvent Screening: Using the optimal temperature from the previous step, screen a range of solvents. It is recommended to test at least one non-coordinating solvent (DCM, toluene) and one coordinating solvent (THF, diethyl ether).[1][2]

  • Analysis: Carefully determine the diastereomeric ratio for each reaction using high-field ¹H NMR spectroscopy or chiral HPLC.

ParameterCondition 1Condition 2Condition 3Condition 4
Temperature 0 °C-78 °C-78 °C-48 °C
Solvent THFTHFDCMDCM
Example d.r. 60:40>95:585:15>95:5

This table illustrates a hypothetical optimization where lowering the temperature in THF significantly improves the d.r., and a switch to DCM at a slightly higher temperature also yields high selectivity, potentially for a different diastereomer.[1]

Issue 2: Inconsistent or Irreproducible Diastereoselectivity

Irreproducibility often points to subtle variations in experimental setup or reagent quality.

Troubleshooting Checklist for Irreproducibility
  • Moisture and Air Sensitivity: Many organometallic reagents are highly sensitive to moisture and air. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Rate of Addition: The rate at which the nucleophile is added can be critical. A slow, dropwise addition at low temperature often gives better results than a rapid addition.

  • Reagent Titration: The exact concentration of organometallic reagents (e.g., Grignards, organolithiums) can vary between batches. Titrate your reagents before use to ensure accurate stoichiometry.

  • Stirring and Homogeneity: Ensure the reaction mixture is well-stirred, especially at low temperatures where viscosity can increase, to maintain homogeneity.

Proposed Mechanism: The Role of Chelation

The high diastereoselectivity often observed with N-sulfinyl imines is attributed to a rigid, chelated transition state. The sulfinyl oxygen plays a key role in coordinating the metal cation of the nucleophile, forcing the nucleophile to attack from a specific face of the imine.

G cluster_0 Chelated Transition State (Favored in Non-coordinating Solvents) cluster_1 Non-Chelated Transition State (May dominate in Coordinating Solvents) ts1 Rigid Six-Membered Chair-like Transition State chelation Coordination of Metal (M) to Sulfinyl Oxygen and Imine Nitrogen ts1->chelation attack Nucleophile (Nu) attacks from sterically less hindered face chelation->attack product1 Major Diastereomer attack->product1 ts2 Flexible, Open Transition State solvation Coordinating Solvent (S) competes for Metal (M) ts2->solvation attack2 Attack from opposite face may be favored solvation->attack2 product2 Minor or Opposite Diastereomer attack2->product2

Caption: Competing transition states influencing diastereoselectivity.

Section 3: Advanced Protocols

Protocol 1: In Situ Generation of the N-Sulfinyl Imine

In cases where the isolated N-sulfinyl imine is unstable, in situ generation followed by immediate reaction with the nucleophile can sometimes improve results.

  • To a solution of the aldehyde (1.0 equiv) and this compound (1.05 equiv) in anhydrous DCM at 0 °C, add a dehydrating agent (e.g., anhydrous CuSO₄, 2.0 equiv).

  • Stir the mixture at room temperature for 4-12 hours, monitoring the formation of the imine by TLC or ¹H NMR.

  • Cool the reaction mixture to the desired low temperature (e.g., -78 °C).

  • Slowly add the organometallic reagent (1.2 equiv) dropwise over 30 minutes.

  • Stir for the required reaction time before quenching and workup.

Protocol 2: Use of Additives

In some systems, the addition of Lewis acids or salts can influence the transition state and improve diastereoselectivity.[4] However, this requires careful screening as the effects can be highly substrate-dependent.

  • In your optimized reaction conditions (solvent, temperature), set up a series of parallel reactions.

  • To each reaction, add a different additive (e.g., LiCl, ZnCl₂, Ti(OiPr)₄) in stoichiometric or catalytic amounts.

  • Run the reactions and analyze the diastereomeric ratios to identify any beneficial effects.

References

  • Fernández, I., & Khiar, N. (2003). Recent developments in the synthesis and utilization of chiral sulfinimines. Chemical Reviews, 103(9), 3651-3705.
  • Morton, D., & Pearson, R. (2017). Diastereoselectivity of the Addition of Propargylic Magnesium Reagents to Fluorinated Aromatic Sulfinyl Imines. Organic Letters, 19(8), 2130-2133. [Link]

  • Palacios, F., de Ochoa, C. O., & de Vicario, J. L. (2021). Diastereoselectivity of the Addition of Propargylic Magnesium Reagents to Fluorinated Aromatic Sulfinyl Imines. The Journal of Organic Chemistry, 86(10), 7113-7123. [Link]

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and applications of tert-butanesulfinamide. Chemical Reviews, 110(6), 3600-3740.
  • Kiełbasiński, P. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(10), 4471-4544. [Link]

Sources

optimizing reaction conditions for 2-((trifluoromethyl)sulfinyl)-1,1'-biphenyl mediated synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl

Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers and drug development professionals navigating the complexities of this synthesis. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This guide is structured into a troubleshooting section for immediate problem-solving and a broader FAQ section for strategic planning of your experiments.

Section 1: Troubleshooting Guide

Encountering unexpected results is a common aspect of synthesis. This section addresses the most frequently observed issues in a direct problem-and-solution format.

Problem 1: Consistently Low or No Product Yield

You've run the reaction, but TLC/LC-MS analysis shows primarily unreacted starting material or a complex mixture with very little of the desired product.

  • Potential Cause A: Reagent Instability and Moisture Contamination The most common reagents for introducing the trifluoromethylsulfinyl group, such as trifluoromethanesulfinyl chloride (CF₃SOCl) or sodium trifluoromethanesulfinate (CF₃SO₂Na), are highly sensitive to environmental conditions.[1][2] Specifically, trifluoromethylsulfinylating agents can be readily hydrolyzed by trace amounts of water, rendering them inactive.[3][4]

    Solution:

    • Ensure Anhydrous Conditions: All glassware must be rigorously oven- or flame-dried before use. Solvents should be passed through a solvent purification system or freshly distilled from an appropriate drying agent.

    • Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a dry, inert atmosphere of nitrogen or argon.[4]

    • Reagent Quality: Use freshly opened bottles of reagents or reagents that have been stored properly in a desiccator. If using CF₃SOCl, consider its volatility and potential for degradation over time.[1]

  • Potential Cause B: Inefficient Coupling or Reagent Activation If your route involves a cross-coupling step (e.g., Suzuki-Miyaura) to form the biphenyl backbone, inefficient catalyst turnover or failure to form the active organometallic species can halt the reaction.[5][6] Similarly, if you are forming the C-S bond on a pre-formed biphenyl, inefficient generation of the nucleophile or electrophile is a likely culprit.

    Solution:

    • Catalyst System Optimization: For cross-coupling reactions, screen different palladium catalysts and ligands. The choice of base and solvent system is also critical and can dramatically impact catalyst activity and selectivity.[6]

    • Stoichiometry Control: Carefully control the stoichiometry of all reactants. For instance, in a Suzuki coupling, an excess of the boronic acid derivative is often used. When forming the C-S bond, a slight excess of the limiting reagent may be necessary to drive the reaction to completion.[7][8]

    • Temperature Profile: Ensure the reaction reaches and maintains the optimal temperature. Reactions that are too cold may be sluggish, while excessive heat can degrade reagents or the catalyst.[9]

Problem 2: Significant Formation of Side Products

Your reaction proceeds, but the desired product is contaminated with one or more significant impurities, complicating purification and reducing yield.

  • Side Product A: 2-((Trifluoromethyl)sulfonyl)-1,1'-biphenyl (Over-oxidation Product) This is the most common impurity. The sulfinyl group (-SOCF₃) is susceptible to over-oxidation to the corresponding sulfone (-SO₂CF₃), particularly if strong oxidants are present or if the reaction is exposed to air for prolonged periods at elevated temperatures.

    Solution:

    • Control Oxidant Stoichiometry: If your synthesis involves an oxidation step from a sulfide precursor, use a controlled amount (typically 1.0 to 1.2 equivalents) of a mild oxidizing agent.

    • Degas Solvents: For reactions sensitive to air, especially metal-catalyzed couplings, thoroughly degas all solvents and the reaction mixture by sparging with an inert gas or using freeze-pump-thaw cycles.[6] This minimizes oxygen that can lead to both catalyst deactivation and side oxidation.

    • Temperature Management: Avoid unnecessarily high reaction temperatures, which can accelerate oxidative side reactions.[8]

  • Side Product B: Homocoupling Products (e.g., 4,4'-Disubstituted Biphenyls) In cross-coupling reactions, self-coupling of the starting materials (e.g., two molecules of the boronic acid) is a competitive side reaction.[6]

    Solution:

    • Optimize Catalyst/Base System: The choice of palladium source, ligand, and base can significantly influence the relative rates of cross-coupling versus homocoupling.[6] Often, a weaker base or a more sterically hindered ligand can suppress homocoupling.

    • Slow Addition: Adding one of the coupling partners slowly to the reaction mixture can maintain its low concentration, thereby disfavoring the second-order homocoupling reaction.

Troubleshooting Summary Table
Problem Common Cause(s) Recommended Action(s)
Low/No Yield Reagent hydrolysis; Inactive catalyst; Incorrect temperature.Use anhydrous solvents under inert atmosphere[3][4]; Screen catalysts/ligands; Verify temperature profile.
Over-oxidation to Sulfone Excess oxidant; Presence of oxygen; High temperature.Use stoichiometric, mild oxidant; Degas reaction mixture[6]; Reduce reaction temperature.
Homocoupling Side Products Suboptimal catalyst system; Presence of oxygen.Optimize base and ligand[6]; Ensure thorough degassing; Consider slow addition of one reactant.
Difficult Purification Co-elution of product and key impurities (e.g., sulfone).Use neutral or deactivated silica gel[7]; Screen multiple solvent systems for chromatography; Consider recrystallization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

There are two primary strategies, which are visualized in the workflow diagram below.

  • Strategy A (Late-Stage Sulfinylation): First, synthesize a 2-substituted-1,1'-biphenyl precursor (e.g., 2-bromo-1,1'-biphenyl or 1,1'-biphenyl-2-boronic acid). Then, introduce the trifluoromethylsulfinyl group via reaction with a reagent like CF₃SOCl or through a metal-catalyzed coupling with a sulfur source.

  • Strategy B (Early-Stage Sulfinylation): Start with a simple benzene derivative (e.g., bromobenzene) and introduce the trifluoromethylsulfinyl group. Then, use this functionalized benzene ring as a coupling partner in a Suzuki-Miyaura, Stille, or other cross-coupling reaction to build the biphenyl core.[5]

G cluster_0 Strategy A: Late-Stage Sulfinylation cluster_1 Strategy B: Early-Stage Sulfinylation A1 2-Substituted-1,1'-biphenyl (e.g., 2-bromo-biphenyl) A2 Functional Group Interconversion A1->A2 e.g., Lithiation A3 Introduction of -SOCF3 Group A2->A3 React with CF3SOCl A4 Final Product A3->A4 B1 Substituted Benzene (e.g., 1-bromo-2-iodobenzene) B2 Introduction of -SOCF3 Group B1->B2 e.g., Thiolation then Oxidation/Fluorination B3 Cross-Coupling Reaction (e.g., Suzuki) B2->B3 Couple with Phenylboronic Acid B4 Final Product B3->B4

Caption: Common synthetic strategies for this compound.

Q2: What are the critical parameters to control during the reaction?

Beyond the points in the troubleshooting section, the three most critical parameters are:

  • Atmosphere: The exclusion of moisture and oxygen is non-negotiable for achieving high yields and reproducibility.[3][4]

  • Temperature: Many steps, particularly those involving organometallics or reactive sulfinylating agents, require precise temperature control (often cryogenic) to prevent side reactions and decomposition.

  • Reagent Stoichiometry: The exact ratios of catalyst, ligand, base, and reactants determine the reaction's efficiency and selectivity. Careful measurement is essential.[8]

Q3: How should I handle and store trifluoromethylsulfinylating reagents?

  • Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl) and related compounds: These reagents are often moisture-sensitive, corrosive, and toxic.[3] Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).[1][3] Store them in tightly sealed containers, often under an inert atmosphere, in a cool, dry place away from incompatible materials.[3]

  • Sodium Trifluoromethanesulfinate (CF₃SO₂Na): While a more stable solid, it is still hygroscopic. Store it in a desiccator and handle it quickly in the open air to minimize water absorption.

Q4: I have an impure product. What is the best purification strategy?

  • Aqueous Workup: First, perform a standard aqueous workup to remove inorganic salts and water-soluble impurities. A wash with a mild base like sodium bicarbonate can remove acidic byproducts.

  • Column Chromatography: This is the most effective method. The primary challenge is often the separation of the desired sulfinyl product from the over-oxidized sulfone byproduct.

    • Silica Gel: Standard silica gel is often sufficient. However, if you observe product degradation on the column, consider using deactivated (neutral) silica gel, which can be prepared by treating silica with a triethylamine solution.[7]

    • Solvent System: A gradient elution using a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) is typically effective. Start with a low polarity to elute non-polar impurities first.

  • Recrystallization: If a solid product is obtained after chromatography that is still not pure enough, recrystallization from a suitable solvent system can be an excellent final purification step.

G Start Crude Reaction Mixture Workup Aqueous Workup (e.g., NaHCO3 wash) Start->Workup Chromatography Silica Gel Chromatography Workup->Chromatography Analysis1 Check Purity (TLC, LC-MS) Chromatography->Analysis1 Recrystallize Recrystallization Analysis1->Recrystallize Purity < 98% Analysis2 Final Purity & Characterization (NMR, HRMS) Analysis1->Analysis2 Purity > 98% Recrystallize->Analysis2 Product Pure Product Analysis2->Product

Caption: A general workflow for the purification and analysis of the final product.

Section 3: General Experimental Protocol

The following is a representative, generalized protocol based on a Suzuki-Miyaura cross-coupling approach (Strategy B). NOTE: This is a template and must be adapted and optimized for your specific substrates and laboratory conditions.

Synthesis of 2-((Trifluoromethyl)sulfinyl)phenylboronic acid pinacol ester followed by Suzuki Coupling

Step 1: Synthesis of the Boronic Ester Precursor

  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 1-bromo-2-((trifluoromethyl)sulfinyl)benzene (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), potassium acetate (KOAc, 3.0 eq.), and your chosen palladium catalyst system (e.g., Pd(dppf)Cl₂ complex, 0.03 eq.).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous, degassed 1,4-dioxane via cannula.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography (hexanes/ethyl acetate gradient) to yield the boronic ester.

Step 2: Suzuki-Miyaura Cross-Coupling

  • To a separate oven-dried flask under a nitrogen atmosphere, add the 2-((trifluoromethyl)sulfinyl)phenylboronic acid pinacol ester (1.0 eq.), your aryl halide coupling partner (e.g., bromobenzene, 1.1 eq.), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., aqueous 2M Na₂CO₃, 3.0 eq.).

  • Add a degassed solvent system, such as a mixture of toluene and water.

  • Heat the biphasic mixture to reflux (typically 90-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction by LC-MS.

  • After cooling, separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by column chromatography as described in the FAQ section to obtain pure this compound.

References

  • BenchChem. (n.d.). Common side reactions in the synthesis of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid.
  • BenchChem. (n.d.). Common side products in the synthesis of 3-(Trifluoromethyl)benzaldehyde.
  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of (S)-1 a. Retrieved from [Link]

  • Wechem. (2025). Stability and safe use strategy of trifluoromethanesulfonyl chloride. Retrieved from [Link]

  • Beilstein Journals. (n.d.). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

  • BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.

Sources

Technical Support Center: Enhancing Asymmetric Reactions with 2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral sulfoxides, particularly those integrated into a biphenyl scaffold, have emerged as a promising class of ligands and catalysts for a variety of asymmetric transformations. The unique stereoelectronic properties imparted by the sulfinyl group, combined with the axial chirality of the biphenyl backbone, can create a highly effective chiral environment for stereoselective synthesis. The introduction of a trifluoromethyl group to the sulfinyl moiety is anticipated to further modulate the electronic nature and steric hindrance of the catalyst, potentially leading to enhanced reactivity and enantioselectivity.

This technical support guide is designed to provide researchers with a comprehensive resource for utilizing 2-((trifluoromethyl)sulfinyl)-1,1'-biphenyl in asymmetric synthesis. While this specific ligand is a novel and specialized tool, this guide draws upon established principles of asymmetric catalysis involving chiral sulfoxides and biphenyl ligands to provide troubleshooting strategies and address frequently asked questions. Our aim is to empower scientists to overcome common experimental hurdles and unlock the full potential of this promising catalyst.

I. Troubleshooting Guide: Common Challenges in Asymmetric Reactions

This section addresses specific issues that may arise during the use of this compound in asymmetric catalysis. The advice provided is based on analogous systems and fundamental principles of asymmetric synthesis.

Problem 1: Low Enantioselectivity (ee)

Low enantiomeric excess is a primary concern in asymmetric synthesis. Several factors can contribute to this issue.

Possible Causes & Solutions:

  • Suboptimal Reaction Temperature:

    • Explanation: The energy difference between the transition states leading to the two enantiomers is often small. Higher reaction temperatures can provide enough energy to overcome this barrier, leading to a loss of selectivity.

    • Recommendation: Systematically screen lower reaction temperatures. Start at room temperature and incrementally decrease the temperature (e.g., 0 °C, -20 °C, -40 °C, -78 °C). Be aware that lower temperatures will likely decrease the reaction rate, requiring longer reaction times.

  • Incorrect Solvent Choice:

    • Explanation: The solvent can significantly influence the conformation of the catalyst-substrate complex and the stability of the transition states. A suboptimal solvent can lead to poor enantiocontrol.

    • Recommendation: Conduct a solvent screen. Evaluate a range of aprotic solvents with varying polarities, such as toluene, dichloromethane (DCM), tetrahydrofuran (THF), and 1,4-dioxane. In some cases, coordinating solvents may be beneficial, while in others, non-coordinating solvents will be superior.

  • Inappropriate Catalyst Loading:

    • Explanation: While a higher catalyst loading might increase the reaction rate, it can sometimes lead to the formation of less selective catalytic species or catalyst aggregation, both of which can negatively impact enantioselectivity.

    • Recommendation: Optimize the catalyst loading. A typical starting point is 1-5 mol%. Investigate both lower (e.g., 0.5 mol%) and higher (e.g., 10 mol%) loadings to find the optimal balance between reaction rate and enantioselectivity.

  • Presence of Impurities:

    • Explanation: Water, oxygen, or other impurities in the reagents or solvents can react with the catalyst or intermediates, leading to the formation of non-chiral or less selective catalytic species.

    • Recommendation: Ensure all reagents and solvents are of high purity and are appropriately dried and degassed. Conduct reactions under an inert atmosphere (e.g., argon or nitrogen). The purity of the this compound ligand itself is also critical.

Problem 2: Low Reaction Yield

A low yield of the desired product can be attributed to several factors, from incomplete conversion to product degradation.

Possible Causes & Solutions:

  • Insufficient Reaction Time or Temperature:

    • Explanation: The reaction may not have reached completion under the initial conditions. Asymmetric reactions, especially at low temperatures, can be slow.

    • Recommendation: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS). If the reaction has stalled, consider increasing the reaction time or cautiously increasing the temperature while monitoring the effect on enantioselectivity.

  • Catalyst Deactivation:

    • Explanation: The catalyst may be degrading under the reaction conditions. This can be caused by impurities, incompatible additives, or inherent instability.

    • Recommendation: Ensure the reaction setup is scrupulously clean and free of potential catalyst poisons. If catalyst deactivation is suspected, consider adding the catalyst in portions over the course of the reaction.

  • Substrate or Product Instability:

    • Explanation: The starting material or the desired product may be unstable under the reaction conditions, leading to the formation of byproducts.

    • Recommendation: Analyze the crude reaction mixture to identify any major byproducts. This can provide clues about the decomposition pathways. If necessary, modify the workup procedure to be milder or quicker.

Problem 3: Formation of Byproducts

The presence of significant byproducts can complicate purification and reduce the overall efficiency of the reaction.

Possible Causes & Solutions:

  • Side Reactions of the Substrate or Reagents:

    • Explanation: The reaction conditions may be promoting undesired side reactions, such as dimerization, polymerization, or rearrangement of the starting materials.

    • Recommendation: Carefully review the literature for known side reactions of your substrate class under similar catalytic conditions. Adjusting the stoichiometry of the reagents or the order of addition may help to minimize these side reactions.

  • Racemic Background Reaction:

    • Explanation: A non-catalyzed, racemic reaction may be occurring in parallel with the desired asymmetric transformation, leading to a mixture of the desired product and its enantiomer, as well as potentially other byproducts.

    • Recommendation: Run a control experiment without the chiral catalyst to determine the extent of the background reaction. If significant, focus on optimizing conditions (e.g., lower temperature) to favor the catalyzed pathway.

II. Frequently Asked Questions (FAQs)

Q1: How should I handle and store this compound?

A: Chiral sulfoxide ligands are often sensitive to air and moisture. It is recommended to store this compound under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place. Handle the compound in a glovebox or under a positive pressure of inert gas to prevent degradation.

Q2: What is the role of the trifluoromethyl group in this ligand?

A: The strongly electron-withdrawing trifluoromethyl group can significantly influence the electronic properties of the sulfur atom. This can affect its coordination to a metal center (if used in conjunction with one) or its ability to act as a Lewis base. The CF3 group can also introduce beneficial steric bulk and enhance the ligand's stability.

Q3: Can this compound be used as an organocatalyst?

A: Yes, chiral sulfoxides can function as organocatalysts, typically by acting as a chiral Lewis base. The lone pair of electrons on the sulfoxide oxygen can activate electrophiles. The effectiveness of this compound as an organocatalyst would need to be experimentally determined for the specific reaction of interest.

Q4: How do I determine the optimal metal precursor to use with this ligand?

A: If using this compound as a ligand in transition metal catalysis, the choice of metal precursor is crucial. The selection will depend on the specific reaction. For example, palladium, rhodium, iridium, and copper complexes are commonly used in asymmetric catalysis. A screening of different metal salts (e.g., acetates, chlorides, triflates) and their corresponding catalyst precursors is recommended.

Q5: What analytical techniques are best for determining the enantiomeric excess (ee) of my product?

A: The most common and reliable method for determining ee is chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). Chiral Gas Chromatography (GC) can also be used for volatile compounds. It is essential to have a racemic sample of the product to develop the analytical method and confirm the separation of the two enantiomers.

III. Experimental Protocols

As the specific applications of this compound are still emerging, the following is a general, representative protocol for an asymmetric reaction. This should be considered a starting point for optimization.

Representative Protocol: Asymmetric Allylic Alkylation

This protocol describes a general procedure for the palladium-catalyzed asymmetric allylic alkylation of a pronucleophile.

Materials:

  • This compound (ligand)

  • Palladium precursor (e.g., [Pd(allyl)Cl]₂)

  • Allylic substrate (e.g., 1,3-diphenylallyl acetate)

  • Pronucleophile (e.g., dimethyl malonate)

  • Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium precursor (e.g., 0.005 mmol, 1 mol%) and this compound (0.011 mmol, 2.2 mol%) in the anhydrous, degassed solvent (2 mL). Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Reaction Setup: In a separate flame-dried Schlenk flask, dissolve the allylic substrate (0.5 mmol, 1 equiv) and the pronucleophile (0.6 mmol, 1.2 equiv) in the anhydrous, degassed solvent (3 mL).

  • Initiation: Add the base (e.g., BSA, 0.75 mmol, 1.5 equiv) to the substrate/pronucleophile mixture. Then, transfer the pre-formed catalyst solution to this flask via cannula.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or lower) and monitor its progress by TLC or GC.

  • Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and characterize the product by NMR and mass spectrometry. Determine the enantiomeric excess by chiral HPLC or GC.

IV. Visualizing Reaction Optimization

The following flowchart illustrates a typical workflow for troubleshooting and optimizing an asymmetric reaction using this compound.

Troubleshooting_Workflow Start Initial Reaction Attempt Analyze Analyze Yield & ee Start->Analyze Low_Yield Low Yield? Analyze->Low_Yield Low_ee Low ee? Analyze->Low_ee Low_Yield->Low_ee No Optimize_Time_Temp Increase Time / Temperature Low_Yield->Optimize_Time_Temp Yes Optimize_Temp Screen Lower Temperatures Low_ee->Optimize_Temp Yes Successful_Outcome Successful Outcome (High Yield & High ee) Low_ee->Successful_Outcome No Optimize_Time_Temp->Analyze Check_Purity Check Reagent/Solvent Purity Solvent_Screen Solvent Screen Optimize_Temp->Solvent_Screen Catalyst_Loading Optimize Catalyst Loading Solvent_Screen->Catalyst_Loading Catalyst_Loading->Analyze

Caption: A decision-making workflow for optimizing asymmetric reactions.

V. References

As of the date of this publication, specific peer-reviewed articles detailing the extensive use and troubleshooting of this compound in a wide range of asymmetric reactions are not broadly available in the public domain. The information and guidance provided herein are based on established principles in the field of asymmetric catalysis with related chiral sulfoxide and biphenyl systems. Researchers are encouraged to consult the following general but authoritative resources on asymmetric synthesis and catalysis:

  • Title: Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds Source: Chemical Reviews URL: [Link]

  • Title: Asymmetric Catalysis Special Feature Part II: Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives Source: ResearchGate URL: [Link]

  • Title: Recent Advances in Catalytic Asymmetric Synthesis of Chiral Sulfinyl Compounds Source: Wiley Online Library URL: [Link]

This guide will be updated as more specific literature on the applications of this compound becomes available. We encourage the scientific community to share their findings to collectively advance the field of asymmetric synthesis.

Technical Support Center: Managing Steric Hindrance in Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the steric effects of the biphenyl group. Biphenyl scaffolds are crucial in pharmaceuticals, agrochemicals, and materials science, but their synthesis, particularly with ortho-substituents, presents significant steric challenges that can impede reaction success.[1][2][3][4][5]

This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your synthetic strategies.

Part 1: Frequently Asked Questions - Understanding the Root Cause

This section addresses fundamental concepts of steric hindrance in biphenyl systems. A clear understanding of the underlying principles is the first step toward effective troubleshooting.

Q1: What exactly is steric hindrance in biphenyls and why are ortho substituents the primary cause?

A1: Steric hindrance in biphenyls refers to the spatial conflict that arises when the two phenyl rings are connected by a single C-C bond.[6] While there is nominally free rotation around this sigma bond, bulky groups at the ortho positions (the carbons adjacent to the inter-ring bond) physically clash with each other.[6][7] This repulsion between the electron clouds of the substituents prevents the molecule from adopting a planar conformation, which would maximize pi-system conjugation.[8] Instead, the molecule settles into a twisted, lower-energy conformation with a specific dihedral angle between the rings.[9]

The origin of this repulsion is not just a simple hydrogen-hydrogen clash but involves complex interactions between the entire C-H regions of the ortho substituents.[10] The energy required to overcome this rotational barrier can be substantial, especially with large ortho groups. If the barrier is high enough (typically >16-19 kcal/mol), rotation at room temperature is restricted, leading to isolable rotational isomers known as atropisomers .[7][9]

Figure 1. Steric clash between ortho groups hinders rotation.
Q2: How does this steric hindrance practically affect my cross-coupling reactions (e.g., Suzuki-Miyaura)?

A2: Steric hindrance is a major factor in the feasibility of forming the C-C bond between the two aryl rings. In transition metal-catalyzed cross-coupling reactions, the steric bulk directly impacts several key steps of the catalytic cycle:

  • Oxidative Addition: While less affected for aryl halides, the steric profile of the phosphine ligand, which is crucial for hindered couplings, is a key consideration.

  • Transmetalation: This step is often highly sensitive to steric hindrance. The bulky ortho-substituted aryl groups on both the organometallic reagent (e.g., boronic acid) and the metal-halide complex can prevent them from approaching each other effectively for the transfer to occur.

  • Reductive Elimination: This final, product-forming step can be significantly slowed down. The metal center must bring the two bulky aryl groups into close proximity to form the new C-C bond. High steric congestion around the metal makes achieving the required transition state geometry difficult, potentially leading to catalyst decomposition or side reactions instead.[11]

The practical consequences for your experiment are often low to no product yield, the formation of homocoupling byproducts (Ullmann-type reaction), or protodeboronation of the boronic acid starting material.[12]

Part 2: Troubleshooting Guides for Common Synthetic Issues

This section provides actionable solutions to specific problems encountered during the synthesis of sterically hindered biphenyls.

Q3: My Suzuki-Miyaura coupling to form a tetra-ortho-substituted biphenyl is failing. I see only starting materials and some homocoupling. What should I do?

A3: This is a classic and challenging problem in biphenyl synthesis. The failure is almost certainly due to the extreme steric hindrance impeding the catalytic cycle. A systematic approach to optimization is required, focusing on the catalyst system, base, and solvent.

Troubleshooting Workflow:

Troubleshooting Start Failed Suzuki Coupling: Low/No Yield of Hindered Biphenyl Ligand 1. Re-evaluate Catalyst & Ligand Start->Ligand Base 2. Optimize Base Start->Base Solvent 3. Change Solvent System Start->Solvent Temp 4. Adjust Temperature Start->Temp L_Sub1 Use Bulky, Electron-Rich Biaryl Monophosphine Ligands: SPhos, XPhos, RuPhos Ligand->L_Sub1 Why? They promote reductive elimination from hindered Pd(II) intermediates. L_Sub2 Consider NHC Ligands for very challenging cases Ligand->L_Sub2 Why? Strong σ-donors, can stabilize catalytic species. L_Sub3 Use modern Pd precatalysts (e.g., G3/G4 Palladacycles) Ligand->L_Sub3 Why? Ensure efficient formation of the active Pd(0) catalyst. B_Sub1 Switch from Carbonates (Na2CO3) to Phosphates (K3PO4) or Fluorides (CsF) Base->B_Sub1 Why? Stronger, non-nucleophilic bases can accelerate transmetalation. B_Sub2 Ensure K3PO4 is finely ground and consider adding a few equivalents of water Base->B_Sub2 Why? Water can aid solubility of the phosphate base. S_Sub1 Move from Toluene/Dioxane to higher-boiling, polar aprotic solvents like NMP or DMF Solvent->S_Sub1 Why? Can improve substrate solubility and stabilize charged intermediates. T_Sub1 Increase reaction temperature (if solvent allows) Temp->T_Sub1 Why? Provides activation energy to overcome steric barrier. T_Sub2 Consider microwave irradiation to access higher temperatures for short periods Temp->T_Sub2 Why? Can accelerate slow catalytic steps dramatically.

Figure 2. Decision tree for troubleshooting a failed hindered Suzuki-Miyaura coupling.

Causality Explained:

  • Catalyst & Ligand Selection is Critical: Standard catalysts like Pd(PPh₃)₄ often fail for hindered substrates. You need ligands that are both bulky and electron-rich .

    • Bulkiness promotes the final reductive elimination step, which is often rate-limiting for these substrates.

    • Strong electron-donating character facilitates the initial oxidative addition step and stabilizes the palladium center.

    • Solution: Modern biaryl monophosphine ligands are the industry standard. A study on the synthesis of sterically hindered polychlorinated biphenyls demonstrated that using a bulky biarylphosphine ligand (in that case, DPDB) gave significantly better yields (65-98%) compared to classic conditions.[13][14] For particularly challenging couplings involving electron-poor partners, DavePhos has been shown to be effective.[12][15] N-Heterocyclic Carbene (NHC) ligands are another powerful class known for their strong σ-donating ability and can be effective where phosphines fail.[16]

  • Base and Solvent Effects: The choice of base and solvent can be just as important as the ligand. For sterically demanding couplings, weaker bases like Na₂CO₃ are often insufficient.

    • Solution: Stronger, non-nucleophilic bases like K₃PO₄ or CsF are preferred. They can accelerate the transmetalation step. For electron-poor substrates, a system using N-methylpyrrolidone (NMP) as a solvent with DavePhos as the ligand has proven versatile.[12][15]

Q4: I am trying a direct C-H arylation to add a fourth ortho substituent to a prochiral biphenyl, but I'm getting low yields and poor regioselectivity. How can I improve this?

A4: Direct arylation is an attractive, atom-economical alternative to cross-coupling, but it comes with its own set of challenges when applied to sterically congested systems.[17][18] The primary issues are regioselectivity and catalyst accessibility.

  • Regioselectivity: The catalyst must differentiate between multiple C-H bonds. In a hindered biphenyl, the desired ortho C-H bond is often sterically shielded.

    • Causality: The reaction often proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The steric environment dictates which C-H bond can physically access the palladium catalyst's active site. If a less hindered C-H bond is available (e.g., at the meta or para position), arylation may occur there preferentially.

    • Solution:

      • Use a Directing Group: If possible, install a directing group on your substrate that can chelate to the palladium center and deliver it to the specific ortho C-H bond. This overrides purely steric factors.

      • Use a Highly Congested Coupling Partner: Sometimes, using a very bulky aryl halide can influence the regioselectivity of the arylation on the other partner, favoring the less hindered position on that partner but potentially forcing the reaction at a more hindered site on your biphenyl. For example, using a congested aryl bromide was shown to modify the regioselectivity in the arylation of 3-substituted thiophenes.[19]

  • Catalyst Performance: The catalyst must be robust enough to operate in a sterically crowded environment without deactivating.

    • Solution: Highly electron-rich and sterically crowded catalyst systems are often necessary to drive the reaction. Systems employing bulky trialkylphosphines, biphenylphosphines, or N-heterocyclic carbenes (NHCs) are often required, especially when using less reactive aryl chlorides.[20][21] Palladium pincer complexes have also emerged as highly active and stable catalysts for direct arylation reactions.

Part 3: Experimental Protocols & Data
Protocol 1: Optimized Suzuki-Miyaura Coupling for a Tetra-Ortho-Substituted Biphenyl

This protocol is a robust starting point for coupling a di-ortho-substituted aryl halide with a di-ortho-substituted arylboronic acid.

Materials:

  • Di-ortho-substituted Aryl Bromide (1.0 equiv)

  • Di-ortho-substituted Arylboronic Acid (1.5 equiv)

  • SPhos Pd G3 Precatalyst (2 mol%)

  • SPhos ligand (additional 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (5:1 mixture, 0.1 M concentration relative to aryl bromide)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, K₃PO₄, SPhos Pd G3 precatalyst, and SPhos ligand.

  • Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions with highly hindered substrates may require 12-24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Justification of Choices:

  • SPhos Pd G3 Precatalyst: This modern palladacycle ensures the reliable and rapid generation of the active Pd(0) species, which is critical for initiating the catalytic cycle.

  • SPhos Ligand: SPhos is a bulky, electron-rich biaryl monophosphine ligand proven to be highly effective for sterically demanding Suzuki couplings.[2]

  • K₃PO₄: A strong base that facilitates the transmetalation step, which is often a bottleneck with hindered substrates.

  • Dioxane/Water: The small amount of water helps to solubilize the phosphate base, increasing its effectiveness.

Data Summary: Ligand Performance in Hindered Couplings

The choice of ligand is paramount. The table below summarizes common choices for overcoming steric hindrance, drawing on principles from multiple studies.[12][15][22][23]

LigandTypeKey FeaturesTypical Application
PPh₃ TriarylphosphineStandard, versatile ligandGenerally fails for di-ortho or tri-ortho substituted biphenyls.
SPhos Biaryl MonophosphineBulky, electron-richGold standard for many hindered Suzuki and Buchwald-Hartwig couplings.
XPhos Biaryl MonophosphineVery bulky, electron-richExcellent for tetra-ortho-substituted biphenyls and hindered C-N couplings.
RuPhos Biaryl MonophosphineElectron-rich, less bulky than XPhosGood for heteroaryl couplings and when substrates are sensitive to extreme bulk.
DavePhos Biaryl MonophosphineBulky, electron-richParticularly effective for couplings involving electron-deficient substrates.[12][15]
IPr NHCVery strong σ-donorUsed in very challenging cases, including denitrative couplings or with aryl chlorides.[16]
References
  • García Ribas, À. (n.d.). Computational study of substituted biphenyl compounds.
  • González-López, M., et al. (2006). Rotation in biphenyls with a single ortho-substituent. Journal of Organic Chemistry, 71(15), 5474-81.
  • Lunazzi, L., et al. (2012). Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Organic & Biomolecular Chemistry.
  • Adrian, F. J. (n.d.).
  • (n.d.). Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects | EPFL Graph Search.
  • (n.d.). Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects | Scilit.
  • Laplaza, R., et al. (n.d.). Steric clash in real space: biphenyl revisited. RSC Publishing.
  • Lunazzi, L., et al. (2012). Rotational barriers of biphenyls having heavy heteroatoms as ortho-Substituents: experimental and theoretical determination of steric effects. Organic & Biomolecular Chemistry, 10(9), 1847-55.
  • Lehmann, E., et al. (2011).
  • Schüßler, P., et al. (2025). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Chemistry.
  • (2023). 16.9.3.2.1.1: Conformations of Biphenyls. Chemistry LibreTexts.
  • (2025). ChemInform Abstract: Synthesis of Biaryls Through Aromatic C-H Bond Activation: A Review of Recent Developments.
  • Zare, A., et al. (2024).
  • (n.d.). Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Semantic Scholar.
  • (2025). Overcoming challenges in the scale-up of a biaryl ether synthesis. ACS Fall 2025.
  • Zhang, Z., et al. (n.d.).
  • Chen, C., et al. (2012). Efficient Pd-catalyzed direct arylations of heterocycles with unreactive and hindered aryl chlorides. Organic Letters, 14(21), 5534-7.
  • Li, Y., et al. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry.
  • (n.d.). General Approach to the Synthesis of Prochiral Atropisomeric Biaryls. PMC - NIH.
  • Cilibrizzi, A., et al. (2021).
  • Lehmann, E., et al. (n.d.).
  • Pommier, A., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution.
  • El-Mekabaty, A., et al. (2023).
  • Liu, Y., et al. (2022).
  • (2024). ATROPISOMERISM AXIAL CHIRALITY EXAMPLES Biphenyls are connected by σ bond.
  • Schüßler, P., et al. (2025). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki-Miyaura Reactions. PubMed.
  • Wang, S., et al. (2023).
  • (2022). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • (2025). Explain steric effect in biphenyls. Filo.
  • Reddy, V. P., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry, 19(7), 2261-5.
  • (n.d.). Representative examples for biphenyl containing marketed drugs. ResearchGate.
  • Tanimoto, H., et al. (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
  • Kavitha, M., et al. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
  • (n.d.). Direct Arylation in the Presence of Palladium Pincer Complexes. PMC - PubMed Central.
  • (n.d.). Technical Support Center: Managing Steric Hindrance from Phenyl Groups. Benchchem.
  • Jäkle, A., et al. (2017).
  • Yin, J., et al. (2002). A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. Journal of the American Chemical Society, 124(8), 1590-1.
  • (n.d.). The Role of Biphenyls in Advanced Material Synthesis.
  • (2021). Diagnosing issues with a failed Suzuki coupling? Reddit.
  • (n.d.). Process for the preparation of biphenyl derivatives. Google Patents.
  • Vantourout, J. C., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
  • Ni, Y., et al. (2023).
  • Daugulis, O., et al. (n.d.). Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules.
  • (2025). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester.
  • Fabri, D., et al. (2014). Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes. Beilstein Journal of Organic Chemistry, 10, 1239-45.
  • (n.d.). Palladium-Catalyzed Direct α-Aryation of Benzyl Thioethers with Aryl Bromides. PMC - NIH.

Sources

Technical Support Center: Removal of the 2-((Trifluoromethyl)sulfinyl) Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the 2-((trifluoromethyl)sulfinyl) chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during the removal of this versatile chiral auxiliary. Our focus is on providing not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions during your synthetic campaigns.

Introduction: The Role and Nature of the 2-((Trifluoromethyl)sulfinyl) Auxiliary

The 2-((trifluoromethyl)sulfinyl) group is a powerful chiral auxiliary employed in asymmetric synthesis, most notably for the preparation of chiral amines. Similar to the well-known tert-butanesulfinyl auxiliary (Ellman's auxiliary), it serves a dual purpose:

  • Chiral Director: It effectively shields one face of an imine, directing nucleophilic attack to the opposite face with high diastereoselectivity.

  • Protecting Group: It protects the nitrogen atom, rendering it non-basic and stable to a range of reaction conditions.

The key distinction of the trifluoromethylsulfinyl group lies in the strong electron-withdrawing nature of the CF₃ moiety. This property enhances the electrophilicity of the imine carbon, potentially increasing reactivity towards nucleophiles. However, this electronic effect also strengthens the nitrogen-sulfur (N-S) bond, which can make its removal more challenging compared to its alkyl-substituted counterparts.

This guide will focus on the critical final step: the efficient and clean removal of the auxiliary to unveil the desired chiral amine.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during the deprotection step.

Issue 1: Incomplete or Sluggish Removal of the Auxiliary

Question: I am following a standard acidic cleavage protocol (e.g., HCl in an alcohol solvent), but my reaction is very slow or stalls, leaving a significant amount of starting material. What is happening and what can I do?

Answer: This is one of the most common challenges with the trifluoromethylsulfinyl auxiliary. The electron-withdrawing CF₃ group makes the sulfur atom more electron-deficient, strengthening the N-S bond and making it less susceptible to protonation and subsequent cleavage compared to the tert-butyl analogue.

Causality & Solutions:

  • Insufficient Acidity/Nucleophilicity: The reaction is likely not acidic enough or the nucleophile is not effective enough to promote cleavage.

    • Increase Acid Stoichiometry: Increase the equivalents of acid (e.g., from 2-3 equivalents to 5-10 equivalents of HCl). Monitor the reaction by TLC or LC-MS to track progress.

    • Use a Stronger Acid: While HCl is standard, stronger acids like trifluoroacetic acid (TFA) can be employed. However, be cautious as TFA can lead to side reactions, such as trifluoroacetylation of the product amine, especially if there are nearby hydroxyl groups.[1] A combination of a strong acid with a scavenger is often necessary.[2]

    • Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can often provide the necessary activation energy. Proceed with caution and monitor for potential side product formation.

    • Solvent Choice: Protic solvents like methanol or ethanol are crucial as they act as the nucleophile to trap the sulfinyl group as a sulfinate ester. Ensure your solvent is anhydrous if side reactions with water are a concern.

  • Steric Hindrance: Bulky substituents near the nitrogen atom can sterically hinder the approach of the acid and solvent.

    • Longer Reaction Times: Simply extending the reaction time may be sufficient.

    • Less Hindered Solvents: While less common, exploring less sterically demanding alcoholic solvents could be beneficial, though this is rarely the primary solution.

Issue 2: Formation of an Unexpected Side Product - Re-formation of the Starting Material After Work-up

Question: My deprotection seems to have worked according to TLC/LC-MS of the crude reaction mixture. However, after aqueous basic work-up to neutralize the acid and extract my product, I see a significant amount of the starting N-sulfinyl-protected amine again. Why is this happening?

Answer: This is a classic issue related to the fate of the sulfinyl auxiliary during cleavage. Under acidic conditions in an aprotic solvent, the auxiliary is cleaved to form trifluoromethylsulfinyl chloride (CF₃S(O)Cl).[3][4][5] If you neutralize the reaction mixture containing your product amine hydrochloride salt and the sulfinyl chloride byproduct simultaneously, the free amine will react with the sulfinyl chloride to regenerate the starting material.

G cluster_0 Reaction Step cluster_1 Isolation Step cluster_2 Product Liberation start N-Sulfinyl Protected Amine in Ethereal Solvent add_hcl Add Excess HCl (gas or solution in dioxane/ether) start->add_hcl precipitate Amine Hydrochloride Salt (Precipitate) + CF3S(O)Cl (in solution) add_hcl->precipitate filter Filter the reaction mixture precipitate->filter solid Solid: Amine Hydrochloride Salt filter->solid filtrate Filtrate: CF3S(O)Cl in solvent filter->filtrate wash Wash solid with ether solid->wash dissolve Dissolve solid in water wash->dissolve basify Add aq. base (e.g., NaHCO3, NaOH) dissolve->basify extract Extract with organic solvent basify->extract product Pure Chiral Amine extract->product

Caption: Decision tree for deprotection with acid-labile groups.

Solutions:

  • Reductive Cleavage: This is the most promising approach for orthogonal deprotection. Sulfonamides and related compounds can be cleaved under reductive conditions that leave acid-labile groups like Boc intact.

    • Magnesium in Methanol: Treatment with magnesium turnings in methanol, sometimes with sonication, can effectively cleave N-S bonds. [6]This method is mild and often compatible with many functional groups.

    • Samarium(II) Iodide (SmI₂): SmI₂ is a powerful single-electron transfer reagent that can be used for the reductive cleavage of sulfonamides. [7]* Nucleophilic Cleavage: For certain sulfonamides, particularly those activated with nitro groups (like the nosyl group), nucleophilic cleavage with a thiol (e.g., thiophenol) in the presence of a base is highly effective and orthogonal to acid-labile groups. [7][8]While less common for sulfinamides, this could be an avenue for exploration if acidic and reductive methods fail.

Frequently Asked Questions (FAQs)

Q1: What are the standard starting conditions for acidic cleavage of the 2-((trifluoromethyl)sulfinyl) group?

A1: A good starting point is to treat the substrate with 4-5 equivalents of HCl (as a solution in dioxane or methanol) in methanol at room temperature. Monitor the reaction over 1-4 hours. If the reaction is slow, consider increasing the temperature to 40 °C or increasing the acid stoichiometry.

Q2: Can I use trifluoroacetic acid (TFA) for the cleavage?

A2: Yes, but with caution. TFA is a stronger acid and can be effective, but it poses a risk of N-trifluoroacetylation of your newly formed amine, which can be a difficult-to-remove protecting group itself. [1]This is especially a risk if the reaction is heated or run for extended periods. If you use TFA, it's often as part of a "cleavage cocktail" with scavengers, similar to those used in solid-phase peptide synthesis, to trap reactive species. [2][9] Q3: My product amine is water-soluble. How should I adjust the work-up?

A3: If your amine hydrochloride salt is also water-soluble, the filtration method described above is still the best approach. After filtering and washing the salt, you can remove the solvent under reduced pressure. The resulting solid can then be used directly or purified by other means (e.g., chromatography on a suitable stationary phase, or crystallization). If you must perform a liquid-liquid extraction, consider using a continuous extractor or repeated extractions with a more polar solvent like butanol after saturating the aqueous layer with salt (e.g., NaCl or K₂CO₃).

Q4: Is the trifluoromethylsulfinyl auxiliary recoverable after cleavage?

A4: In principle, yes. The trifluoromethylsulfinyl chloride generated during cleavage can be trapped and recycled, similar to the tert-butylsulfinyl chloride. [3][4]However, the trifluoromethylsulfinyl chloride is likely to be volatile and highly reactive. Trapping it with ammonia would regenerate the racemic sulfinamide. Recovering it in an enantiopure form would require a dynamic kinetic resolution process, which can be complex. For most lab-scale applications, recovery is not attempted.

Q5: Are there any known side reactions involving the CF₃ group itself?

A5: The trifluoromethyl group is generally very stable under standard acidic and reductive cleavage conditions. [1]It is not expected to participate in the reaction. The primary influence of the CF₃ group is electronic, affecting the strength of the N-S bond.

Protocols and Data

Protocol 1: Standard Acidic Cleavage (General Procedure)

This protocol is a starting point and should be optimized for each specific substrate.

  • Dissolution: Dissolve the N-(trifluoromethylsulfinyl)amine (1.0 equiv) in anhydrous methanol (0.1 M concentration).

  • Acid Addition: To the stirred solution, add a 4.0 M solution of HCl in 1,4-dioxane (5.0 equiv) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow after 2 hours, consider heating the mixture to 40 °C.

  • Work-up (Precipitation Method):

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Add diethyl ether to the residue to precipitate the amine hydrochloride salt.

    • Isolate the solid by filtration, washing with cold diethyl ether.

    • Dissolve the solid in water, basify to pH > 10 with 1 M NaOH, and extract the free amine with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude product.

Protocol 2: Reductive Cleavage for Acid-Sensitive Substrates (General Procedure)

This method is suitable for substrates containing acid-labile groups like Boc.

  • Setup: To a flask containing the N-(trifluoromethylsulfinyl)amine (1.0 equiv) and magnesium turnings (10 equiv) under an inert atmosphere (N₂ or Ar), add anhydrous methanol (0.2 M).

  • Reaction: Stir the suspension vigorously at room temperature. Sonication can be used to accelerate the reaction.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Filter the reaction mixture through a pad of celite to remove excess magnesium and magnesium salts, washing with methanol.

    • Concentrate the filtrate under reduced pressure.

    • The residue can be partitioned between water and an organic solvent, and the organic layer is washed, dried, and concentrated to give the crude product.

Table 1: Comparison of Deprotection Methods for Sulfonamides and Sulfinamides
MethodReagents & ConditionsProsConsOrthogonality
Acidic Hydrolysis HCl or TFA in MeOH/Dioxane, RT to 50 °CWell-established, readily available reagents.Can be harsh; risk of side reactions with acid-sensitive groups. [1][10]Not orthogonal to Boc, Trityl, etc. [11]
Reductive Cleavage Mg/MeOH or SmI₂Mild conditions, high functional group tolerance. [6]Requires specific reagents, may not be suitable for reducible functional groups.Orthogonal to acid-labile groups.
Nucleophilic Cleavage Thiophenol, K₂CO₃ in MeCN/DMFVery mild for activated systems (e.g., Nosyl). [7][8]Generally not applicable to unactivated sulfinamides.Orthogonal to acid- and base-labile groups.

References

  • Aggarwal, V. K., et al. (2011). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. University of Bristol.
  • Fields, G. B., et al. (N/A). Cleaving peptides from Merrifield resin; TFMSA cleavage. [Source not further specified].
  • Kan, T., & Fukuyama, T. (2014). Fukuyama Amine Synthesis.
  • MDPI. (N/A).
  • van der Vorm, S., et al. (N/A). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. PMC - NIH.
  • Grajkowski, A., et al. (2002). An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. PubMed.
  • Yus, M., et al. (N/A). Discussion Addendum for: Preparation of Enantioenriched Homoallylic Primary Amines. Organic Syntheses Procedure.
  • Request PDF. (2025). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. Request PDF.
  • PubMed. (N/A). Trifluoroacetyl as an orthogonal protecting group for guanidines. PubMed.
  • ResearchGate. (N/A). Orthogonal and safety-catch protecting group strategies in solid-phase...
  • Perboni, A., et al. (N/A). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. [Source not further specified].
  • Chem-Station. (2014). Sulfonyl Protective Groups.
  • Request PDF. (2025).
  • Aggarwal, V. K., et al. (2009). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH2. University of Bristol.
  • ResearchGate. (2025). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH 2.
  • ResearchGate. (N/A). Stability of trifluoromethoxide anion.
  • PubMed. (N/A). Asymmetric synthesis of sulfoximines, sulfonimidoyl fluorides and sulfonimidamides enabled by an enantiopure bifunctional S(VI) reagent. PubMed.
  • Yudin, A. K., et al. (N/A). General, Practical and Selective Oxidation Protocol for CF3S into CF3S(O) Group. NIH.
  • Lopchuk, J. M., et al. (2024). Asymmetric Synthesis of Sulfoximines, Sulfonimidoyl Fluorides, and Sulfonimidamides Enabled by an Enantiopure Bifunctional S(VI) Reagent. [Source not further specified].
  • Sigma-Aldrich. (N/A). Boc Resin Cleavage Protocol. Sigma-Aldrich.
  • ResearchGate. (2025). The Stability and Reactivity of Tri-, Di-, and Monofluoromehtyl/Methoxy/Methylthio Groups on Arenes under Acidic and Basic Conditions.
  • Moeller, K. D., et al. (N/A). Sustainable Approaches for the Protection and Deprotection of Functional Groups. NIH.
  • ResearchGate. (2017). TBAF and peptide cleavage cocktail?
  • Ellman, J. (N/A). Asymmetric Synthesis Using tert-Butanesulfinamide. Grantome.
  • Lopchuk, J. M., et al. (N/A). Asymmetric Synthesis of Sulfoximines, Sulfonimidoyl Fluorides, and Sulfonimidamides Enabled by an Enantiopure Bifunctional S(VI) Reagent. PMC - NIH.
  • Oestreich, M., & Fang, H. (2020). Reductive Deamination with Hydrosilanes Catalyzed by B(C6F5)3. [Source not further specified].
  • ResearchGate. (2016). Cleavage of Fm-Thiol protecting group.
  • ResearchGate. (N/A). Removal of the Ellman auxiliary.
  • Fier, P. S., et al. (N/A).
  • Fier, P. S., et al. (N/A).
  • Sigma-Aldrich. (N/A). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Fields, G. B., et al. (2025). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis.
  • Fukuyama, T., et al. (N/A). Ns strategies: a highly versatile synthetic method for amines. RSC Publishing.
  • ResearchGate. (N/A). Parameters for CF3O (red), CF3 (green), and CF3S (blue) groups. X being...
  • Aggarwal, V. K., et al. (2009). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage-a method for recycling t-BuSONH2. University of Bristol.
  • Somfai, P., et al. (N/A). A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups. Organic & Biomolecular Chemistry (RSC Publishing).
  • Fier, P. S., et al. (N/A). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles.
  • Wang, Q., et al. (2025). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. NIH.
  • Togni, A., et al. (2015). Synthesis of Trifluoromethoxylated (Hetero)
  • Rüegg, U. T. (1977). Reductive cleavage of S-sulfo groups with tributylphosphine. PubMed.
  • Request PDF. (2025).

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common pitfalls in the application of chiral sulfoxide auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chiral Sulfoxide Auxiliaries

From the Desk of the Senior Application Scientist

Welcome to the technical support center for chiral sulfoxide auxiliaries. As powerful tools in asymmetric synthesis, these reagents are instrumental in constructing complex chiral molecules for the pharmaceutical and agrochemical industries.[1] However, their successful application hinges on a nuanced understanding of the factors governing their stereodirecting influence and stability.

This guide is structured to address the common pitfalls encountered in the lab, moving beyond simple procedural lists to explain the underlying chemical principles. Our goal is to empower you to not only troubleshoot your current experiments but also to proactively design more robust and successful synthetic strategies. We will cover the entire workflow, from the synthesis of the auxiliary itself to its final cleavage, addressing the critical challenges that can arise at each stage.

Troubleshooting Guide: From Synthesis to Cleavage

This section addresses specific experimental failures in a question-and-answer format, providing both mechanistic explanations and actionable solutions.

Part 1: Synthesis & Purity of the Sulfoxide Auxiliary

Question 1: My Andersen-type synthesis of a menthyl sulfinate ester is giving a nearly 1:1 mixture of diastereomers. How can I improve this?

Answer: This is a classic and expected challenge. The initial condensation of a sulfinyl chloride (e.g., p-toluenesulfinyl chloride) with a chiral alcohol like (–)-menthol is often not diastereoselective.[2] The power of the Andersen method lies not in a selective initial reaction, but in the ability to separate the resulting diastereomers.

Causality & Expert Insight: The lack of selectivity arises because the chiral center in menthol is too distant from the prochiral sulfur atom to exert significant facial bias during the initial acylation. The success of this method relies on the different physicochemical properties of the diastereomeric sulfinate esters, which allows for their separation.

Troubleshooting & Solutions:

  • Fractional Crystallization: This is the most traditional and widely used method. The diastereomers often have different solubilities, allowing one to be selectively crystallized from a suitable solvent system. This frequently requires multiple recrystallization steps to achieve high diastereomeric purity (>99% de).[2]

  • Epimerization-Equilibration: If the desired diastereomer is the more thermodynamically stable one, you can improve your yield beyond 50%. By treating the diastereomeric mixture with a catalytic amount of acid (e.g., HCl), you can epimerize the sulfur center. The system will equilibrate to a mixture enriched in the more stable diastereomer, which can then be isolated by crystallization.[2][3]

Protocol: Diastereomeric Enrichment via Equilibration

  • Dissolve the diastereomeric mixture of menthyl sulfinate esters in an appropriate solvent (e.g., diethyl ether or acetone).

  • Add a catalytic amount of concentrated HCl.

  • Stir the solution at room temperature, monitoring the diastereomeric ratio by HPLC or NMR.

  • Once equilibrium is reached, quench the acid with a mild base (e.g., NaHCO₃ solution).

  • Extract the product, dry the organic layer, and concentrate.

  • Proceed with fractional crystallization to isolate the major, thermodynamically favored diastereomer.

Part 2: Diastereoselective Carbon-Carbon Bond Formation

Question 2: I'm performing a diastereoselective alkylation of a β-ketosulfoxide enolate, but my diastereomeric ratio (d.r.) is poor. What are the critical parameters to optimize?

Answer: Low diastereoselectivity in sulfoxide-directed enolate alkylations is a common problem that can almost always be traced back to reaction conditions that disrupt the required rigid, chelated transition state.[4][5] The sulfinyl oxygen is a powerful coordinating group, and leveraging this is key to high stereocontrol.

Causality & Expert Insight: High diastereoselectivity is achieved through a rigid, chair-like six-membered transition state where the metal cation (e.g., Li⁺, Mg²⁺) is chelated by both the enolate oxygen and the sulfinyl oxygen. This conformation locks the system, forcing the electrophile to approach from the less sterically hindered face, which is dictated by the orientation of the sulfoxide's substituents (e.g., aryl or alkyl group).[6] Any factor that disrupts this chelation will lead to a mixture of competing, poorly organized transition states and thus, low selectivity.

Key Parameters for Optimization:

ParameterPitfall / Cause of Low d.r.Troubleshooting Solution & Rationale
Temperature Reactions run at too high a temperature (e.g., > -40 °C) provide enough thermal energy to overcome the small energy difference between competing transition states.[4]Maintain strict low-temperature control, typically -78 °C , throughout the enolate formation and alkylation steps. This freezes out less-favored transition states.
Solvent Coordinating solvents (e.g., DMSO, HMPA) can compete with the sulfinyl oxygen for metal chelation, disrupting the rigid transition state.Use non-coordinating solvents like tetrahydrofuran (THF) or diethyl ether. THF is generally the solvent of choice.[4]
Base / Counterion The nature of the metal counterion is critical. Using bases with non-chelating cations (e.g., KHMDS) can prevent the formation of the required chelated intermediate.Use lithium-based bases like LDA or n-BuLi to generate the lithium enolate. The small, hard Li⁺ ion is an excellent chelating partner for the oxygen atoms.[5]
Enolate Ageing Allowing the enolate solution to sit for extended periods, especially if the temperature fluctuates, can lead to decomposition or equilibration, reducing selectivity.Use the enolate immediately after its formation . Plan your experiment to proceed directly from deprotonation to alkylation.

Troubleshooting_Diastereoselectivity

Part 3: Cleavage of the Sulfoxide Auxiliary

Question 3: I'm trying to remove an Ellman (tert-butanesulfinyl) auxiliary with HCl, but I'm seeing racemization of my final amine product. What's happening?

Answer: While acidic cleavage is standard for Ellman's auxiliary, the conditions can be harsh enough to cause racemization at an adjacent, newly formed stereocenter, especially if that center is labilized (e.g., it is an α-aryl amine). Furthermore, the auxiliary itself is often recovered in racemic form under these conditions.[7]

Causality & Expert Insight: Strongly acidic conditions can lead to reversible imine/enamine formation or other protonation-deprotonation equilibria that scramble the stereocenter alpha to the nitrogen. The tert-butanesulfinyl group itself, upon cleavage with HCl, forms tert-butanesulfinyl chloride, which is known to racemize readily in the presence of chloride ions.[7]

Troubleshooting & Solutions:

  • Milder Conditions: Use HCl in a less polar solvent like diethyl ether or 1,4-dioxane at 0 °C rather than methanol. This minimizes the solvolytic potential and can reduce side reactions.

  • Stoichiometry Control: Use the minimum required equivalents of acid. A large excess can promote undesired side reactions and racemization.

  • Alternative Cleavage Methods: For exceptionally sensitive substrates, consider non-acidic or reductive cleavage methods, although these are less common for sulfinamides compared to sulfoxides used in C-C bond formation.

Question 4: How can I efficiently remove a β-ketosulfoxide auxiliary without reducing the ketone?

Answer: Reductive cleavage is the most common method for removing sulfoxide auxiliaries after diastereoselective additions, but standard reducing agents can also reduce the desired ketone. The key is to use a reagent that selectively reduces the sulfoxide via an intermediate that facilitates C-S bond cleavage.

Causality & Expert Insight: Reagents like Raney Nickel (Ra-Ni) or aluminum amalgam (Al-Hg) are effective. Aluminum amalgam, for instance, is a single-electron transfer reagent that reduces the sulfoxide to a sulfenate anion, which is then eliminated to give an enolate. Aqueous workup then provides the desired ketone. This process is generally mild and chemoselective.

Protocol: Reductive Cleavage with Aluminum Amalgam

  • Prepare fresh aluminum amalgam: Cut aluminum foil into small pieces, immerse in a 2% aqueous solution of HgCl₂ for ~2 minutes, then wash successively with water, methanol, and diethyl ether.

  • Dissolve the sulfoxide substrate in a solvent mixture, typically aqueous THF (e.g., 9:1 THF/H₂O).

  • Add the freshly prepared aluminum amalgam (a significant excess, e.g., 10-15 equivalents).

  • Stir the mixture vigorously at room temperature. The reaction can be slightly exothermic. Monitor by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite® to remove the solid waste.

  • Extract the filtrate with an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate to yield the ketone product.

Frequently Asked Questions (FAQs)

Q1: My chiral sulfoxide appears to be racemizing upon storage or during chromatography. Is this possible? A: While sulfoxides are generally configurationally stable to thermal racemization below 200 °C, they can be sensitive to other conditions.[2][8] Photoracemization can occur upon exposure to UV light, sometimes accelerated by photosensitizers.[8][9] More critically, a phenomenon known as the Self-Disproportionation of Enantiomers (SDE) can occur during chromatography or crystallization, where the enantiomeric excess of the isolated fractions can be different from the bulk sample, leading to an erroneous assessment of the reaction's stereochemical outcome.[1][10] Always analyze the ee of the crude product before purification to get a true measure of the reaction's selectivity.

Q2: I see a significant amount of sulfone byproduct in my reaction. How do I prevent this? A: Sulfone formation is due to over-oxidation of the sulfoxide. This is a common side reaction, particularly during the synthesis of the sulfoxide itself via sulfide oxidation.[3] To prevent this, use a stoichiometric amount of the oxidant (e.g., m-CPBA) and maintain low temperatures (e.g., -78 °C to 0 °C). Adding the oxidant slowly to the sulfide solution can also help minimize over-oxidation.[2]

Q3: Can I recycle the chiral auxiliary? A: Yes, recovery and recycling are key advantages of auxiliary-based methods. For alcohol-based auxiliaries like menthol, simple hydrolysis after the Grignard step will release it.[3] For Ellman's auxiliary, cleavage with HCl forms tert-butanesulfinyl chloride in the organic phase. This can be trapped with ammonia to regenerate the sulfinamide, though it is often racemic.[7] More complex procedures are required to recover it in an enantiopure form.

References

  • Cook, A. M., & Kasun, Z. A. (2017). Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. Chemical Society Reviews, 46(24), 7627-7643. [Link]

  • Kiełbasiński, P., & Mikołajczyk, M. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4331-4405. [Link]

  • Young, A. (2008). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. University of Illinois Urbana-Champaign, Department of Chemistry. [Link]

  • Kagan, H. B. (2008). Asymmetric Synthesis of Chiral Sulfoxides. In T. Toru & C. Bolm (Eds.), Organosulfur Chemistry in Asymmetric Synthesis. Wiley-VCH. [Link]

  • ResearchGate. (2020). Request PDF: Chiral sulfoxides: Advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. [Link]

  • Myers, A. G. Research Group. (n.d.). Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). Harvard University. [Link]

  • Oshikiri, T., et al. (2021). Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides. The Journal of Organic Chemistry, 86(23), 16347–16355. [Link]

  • Bluefield Esports. (n.d.). Chiral Sulfoxides Synthesis. [Link]

  • Kiełbasiński, P., & Mikołajczyk, M. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. PMC - PubMed Central. [Link]

  • Clayden, J., & Pink, J. H. (2009). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling. Tetrahedron Letters, 50(26), 3349-3352. [Link]

  • Oshikiri, T., et al. (2021). Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides. The Journal of Organic Chemistry, 86(23), 16347–16355. [Link]

  • ResearchGate. (n.d.). Removal of the chiral sulfoxide auxiliary on compounds 3 aa and 3 ab. [Link]

  • ResearchGate. (2019). Recent Applications in the Use of Sulfoxides as Chiral Auxiliaries for the Asymmetric Synthesis of Natural and Biologically Active Products. [Link]

  • Oshikiri, T., et al. (2023). Conversion of Racemic Alkyl Aryl Sulfoxides into Pure Enantiomers Using a Recycle Photoreactor: Tandem Use of Chromatography on Chiral Support and Photoracemization on Solid Support. The Journal of Organic Chemistry, 88(10), 6524–6532. [Link]

  • Wikipedia. (n.d.). tert-Butanesulfinamide. [Link]

  • Ji, X., et al. (2019). Reductive Cleavage of Sulfoxide and Sulfone by Two Radical S-Adenosyl-l-methionine Enzymes. Angewandte Chemie International Edition, 58(2), 549-552. [Link]

  • Wang, Y., et al. (2022). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. Science, 376(6594), eabn9029. [Link]

  • ResearchGate. (n.d.). Reduction and cleavage conditions of sulfoxide to sulfide. [Link]

  • ResearchGate. (2015). (PDF) Synthesis of Enantioenriched Sulfoxides. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides. [Link]

  • Gaci, M., & Maulide, N. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews, 119(14), 8684-8720. [Link]

  • Chemistry Stack Exchange. (2016). Diastereoselectivity in enolate alkylation reactions. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chapter 1: Enolate Alkylations. [Link]

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Technical Support Center: Solvent Effects on Stereochemical Outcome with 2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for stereoselective synthesis utilizing the 2-((trifluoromethyl)sulfinyl)-1,1'-biphenyl chiral auxiliary. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this powerful chiral director in their synthetic campaigns. Here, we address common challenges and frequently asked questions regarding the profound influence of the reaction solvent on the stereochemical outcome of your reactions. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. Each answer provides a mechanistic rationale and a clear, actionable protocol to resolve the issue.

Question 1: Why am I observing low diastereoselectivity (e.g., <70:30 d.r.) in my nucleophilic addition to a carbonyl or imine functionalized with the this compound auxiliary when using a coordinating solvent like THF or Et₂O?

Answer:

This is a frequently encountered issue that stems directly from the solvent's ability to interfere with the necessary pre-organization of the substrate for stereodifferentiation.

Causality: High diastereoselectivity with sulfinyl-based auxiliaries typically relies on the formation of a rigid, chelated five- or six-membered ring transition state involving the sulfinyl oxygen, the electrophilic center (e.g., carbonyl carbon), and the cation of the nucleophilic reagent (e.g., Mg²⁺, Li⁺, Zn²⁺). The strong electron-withdrawing nature of the trifluoromethyl group enhances the Lewis basicity of the sulfinyl oxygen, promoting this chelation. However, coordinating solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are also Lewis bases and can compete effectively with the sulfinyl oxygen for a coordination site on the metal cation. This disruption leads to a more flexible, non-chelated transition state, significantly eroding the facial bias and resulting in poor diastereoselectivity.

Troubleshooting Protocol:

  • Solvent Selection: Switch from a coordinating solvent to a non-coordinating one. Toluene or dichloromethane (DCM) are excellent starting points. These solvents do not compete for cation coordination, thereby favoring the formation of the highly organized, chelated transition state essential for high stereoselectivity.

  • Temperature Control: Lowering the reaction temperature (e.g., from -20 °C to -78 °C) can further stabilize the desired rigid transition state over less organized, higher-energy alternatives.

  • Reagent Stoichiometry: Ensure the absence of excess Lewis basic species. For instance, if preparing an LDA-based nucleophile, ensure complete reaction of butyllithium to avoid interference from free amines.

  • Validation Experiment: To confirm the solvent effect, run a parallel experiment in toluene under the same conditions. A significant increase in the diastereomeric ratio (d.r.) will validate that solvent coordination was the primary issue.

Question 2: I switched from a non-polar solvent (Toluene) to a polar aprotic solvent (Acetonitrile) and observed a dramatic drop, or even a reversal, in stereoselectivity. What is the underlying cause?

Answer:

This phenomenon highlights the delicate balance of electronic and steric factors that govern stereoselection and how solvents can fundamentally alter the preferred reaction pathway.

Causality: While a non-polar solvent like toluene primarily serves as an inert medium, favoring the chelation-controlled mechanism described above, polar aprotic solvents can influence the reaction through different means.

  • Dipole-Dipole Interactions: A polar solvent can stabilize polar, non-chelated transition states. The stereochemical outcome may then be dictated by dipole minimization in the transition state (a Felkin-Anh-type model) rather than chelation. If the dipole-controlled facial bias is opposite to the chelation-controlled bias, a reversal of selectivity can occur.

  • Solvation of Intermediates: Highly polar solvents can stabilize charged intermediates or transition states, potentially altering the reaction mechanism from a concerted to a stepwise pathway, which may have different stereochemical preferences.[1] The high dielectric constant of solvents like acetonitrile can facilitate charge separation, disfavoring the compact, chelated transition state.[2]

Experimental Workflow to Diagnose and Resolve:

G cluster_0 Problem Identification cluster_1 Hypothesis: Destabilization of Chelated TS cluster_2 Solution & Validation A Low/Reversed d.r. in Polar Aprotic Solvent (e.g., MeCN) B Polar solvent stabilizes non-chelated, dipole-controlled transition state. A->B C Chelation is disfavored. B->C D Step 1: Screen a range of non-polar to moderately polar, non-coordinating solvents (Toluene, DCM, Chlorobenzene). C->D E Step 2: Analyze d.r. vs. solvent dielectric constant. Look for a trend. D->E F Step 3: Re-optimize temperature in the best-performing non-polar solvent. E->F G Result: High d.r. restored, confirming chelation control is dominant pathway. F->G

Caption: Troubleshooting workflow for loss of stereoselectivity.

Frequently Asked Questions (FAQs)

This section provides authoritative answers to broader questions about the principles governing solvent effects in your reaction system.

Question 3: What is the fundamental mechanism by which the this compound auxiliary directs stereochemistry?

Answer:

The primary mechanism of stereocontrol is chelation-controlled facial differentiation . The auxiliary creates a sterically and electronically defined environment around the reaction center.

  • Conformational Lock: The biphenyl backbone provides a rigid scaffold, restricting the rotation and positioning the sulfinyl group in a predictable orientation relative to the reactive site.

  • Chelation Anchor: The sulfinyl oxygen (S=O) acts as a powerful Lewis basic site. In the presence of a Lewis acidic metal cation (from a Grignard reagent, organolithium, etc.), it forms a stable, rigid cyclic intermediate.

  • Steric Shielding: Once this chelated complex is formed, one of the phenyl rings of the biphenyl moiety effectively blocks one face of the prochiral center (e.g., the carbonyl plane).

  • Directed Attack: The incoming nucleophile is therefore forced to attack from the less hindered face, leading to the preferential formation of one diastereomer. The trifluoromethyl group, being strongly electron-withdrawing, enhances the polarity of the S=O bond and the Lewis basicity of the oxygen, further promoting the formation of a stable chelated complex.[3]

Caption: Chelation control model for stereoselection.

Question 4: How do polar protic solvents (e.g., Methanol, Ethanol) affect the stereochemical outcome?

Answer:

Polar protic solvents are generally detrimental to reactions relying on chelation control and should be avoided as the primary reaction solvent.

Causality:

  • Hydrogen Bonding: The primary issue is hydrogen bonding. The protic solvent's hydroxyl group can act as a hydrogen bond donor to the sulfinyl oxygen. This interaction directly competes with the cation chelation required for stereocontrol.

  • Solvolysis: Protic solvents can react with many common organometallic nucleophiles (Grignard reagents, organolithiums), quenching them before they can participate in the desired reaction.

  • Stabilization of Non-Chelated Pathways: Similar to polar aprotic solvents, protic solvents can stabilize polar, non-chelated transition states, leading to low selectivity.[4]

In cases where a protic solvent is required for other reasons (e.g., as a co-solvent or in a workup), its addition should be carefully timed after the stereochemistry-determining step is complete.

Quantitative Data Summary: Solvent Effects

The following table presents a representative, though illustrative, dataset for a hypothetical diastereoselective addition of a nucleophile to an electrophile bearing the this compound auxiliary. This data exemplifies the principles discussed above.

EntrySolventSolvent TypeDielectric Constant (ε)Diastereomeric Ratio (d.r.)
1TolueneNon-polar2.4>95:5
2Dichloromethane (DCM)Polar Aprotic9.192:8
3Diethyl Ether (Et₂O)Coordinating4.375:25
4Tetrahydrofuran (THF)Coordinating7.560:40
5Acetonitrile (MeCN)Polar Aprotic37.540:60 (Reversed)
6Methanol (MeOH)Polar Protic32.755:45 (Low yield)

This data is illustrative and serves to model expected trends based on established principles of stereoselective synthesis with chiral sulfoxides.[5][6]

References
  • Birkholz, M.-N., Zupan, M., & Iskra, J. (2012). Mechanistic studies on a sulfoxide transfer reaction mediated by diphenyl sulfoxide/triflic anhydride. Chemistry – A European Journal, 18(10), 2964-2973. [Link]

  • Carretero, J. C., García Ruano, J. L., & Lorente, A. (2001). Sulfoxides as stereochemical controllers in intermolecular Heck reactions. Chemistry, 7(18), 3890-900. [Link]

  • Li, W., & Wang, X. (2011). Pre-activation based stereoselective glycosylations: Stereochemical control by additives and solvent. Science China Chemistry, 54(1), 66–73. [Link]

  • Han, J., Soloshonok, V. A., Klika, K. D., Drabowicz, J., & Wzorek, Z. (2018). Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. Chemical Society Reviews, 47(5), 1307-1350. [Link]

  • Ji, Y., Brueckl, T., Baxter, R. D., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]

  • Carretero, J. C., et al. (2001). Sulfoxides as Stereochemical Controllers in Intermolecular Heck Reactions. Chemistry – A European Journal. [Link]

  • Skonieczny, K., & Drabowicz, J. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(10), 4578-4611. [Link]

  • Skonieczny, K., & Drabowicz, J. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. PubMed Central. [Link]

  • Ghorai, M. K., et al. (2017). Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. PubMed Central. [Link]

  • Paul, S., & Ghorai, M. K. (2020). Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model. MDPI. [Link]

  • Pitts, C. R., et al. (2020). Trifluoromethyl Sulfoxides: Reagents for Metal-Free C−H Trifluoromethylthiolation. Angewandte Chemie International Edition, 59(38), 15918-15923. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Validating the Absolute Configuration of 2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's absolute configuration is a cornerstone of modern chemical synthesis and pharmaceutical science. The three-dimensional arrangement of atoms dictates a molecule's interaction with other chiral entities, profoundly influencing its biological activity, efficacy, and safety profile. This guide provides an in-depth, objective comparison of the principal analytical techniques for validating the absolute configuration of a particularly challenging class of molecules: those featuring both a chiral sulfoxide center and atropisomerism, as exemplified by 2-((trifluoromethyl)sulfinyl)-1,1'-biphenyl.

The presence of two distinct chiral elements—the stereogenic sulfur atom and the sterically hindered biaryl axis (atropisomerism)—necessitates a robust and often multi-pronged analytical approach.[1][2] The choice of method is not trivial and depends on factors such as sample availability, the presence of suitable chromophores, and the ability to obtain high-quality crystals. This guide will dissect the causality behind experimental choices, offering field-proven insights to navigate this complex analytical landscape.

Comparative Analysis of Key Validation Methodologies

The validation of the absolute configuration of molecules like this compound relies on a suite of sophisticated techniques. Each method possesses unique strengths and limitations. The selection of the most appropriate technique, or combination of techniques, is critical for an unambiguous assignment.

FeatureX-ray Crystallography (Anomalous Dispersion)Vibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR Spectroscopy (Chiral Derivatizing Agents)
Principle Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the 3D structure.[3][4]Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[5][6]Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[7][8]Involves the formation of diastereomeric derivatives with a chiral reagent, whose distinct NMR spectra allow for the deduction of the stereochemistry.[9][]
Sample Requirement High-quality single crystal (microgram to milligram scale).[11]Solution (milligram scale), requires a suitable solvent with low IR absorbance.[12]Solution (microgram to milligram scale), requires a suitable chromophore.[13]Solution (milligram scale), requires a reactive functional group for derivatization.
Key Advantage Provides an unambiguous, direct determination of the absolute configuration.[14][15]Applicable to a wide range of molecules in solution, does not require crystallization.[16][17]High sensitivity, particularly for molecules with strong chromophores.[18][19]Widely accessible instrumentation (NMR).
Key Limitation The primary challenge is growing a suitable single crystal, which can be time-consuming or impossible for some compounds.[20]Requires comparison with computationally predicted spectra, the accuracy of which is dependent on the computational method.[21]Interpretation can be complex, often requiring comparison with theoretical calculations or reference compounds.[22][23]An indirect method that relies on the formation of derivatives and can sometimes lead to ambiguous results.
Application to Topic Compound Ideal, if a crystal can be obtained. The presence of sulfur can enhance anomalous scattering.Highly suitable. The sulfoxide and trifluoromethyl groups provide distinct vibrational modes.[5]The biphenyl system provides a suitable chromophore for ECD analysis.[22]Less common for sulfoxides, but potentially applicable if a suitable derivatization strategy can be developed.[24]

In-Depth Methodological Workflows

X-ray Crystallography: The Gold Standard

For an unambiguous determination of absolute configuration, single-crystal X-ray diffraction with anomalous dispersion is the definitive method.[14][15]

Causality of Experimental Choices: The ability to determine absolute configuration arises from the phenomenon of anomalous scattering, where heavy atoms (like sulfur in our target molecule) scatter X-rays with a phase shift. By collecting data with a specific X-ray wavelength (e.g., Cu-Kα radiation), the differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) can be measured, allowing for the direct assignment of the absolute stereochemistry.[3] The Flack parameter, derived from the diffraction data, provides a critical measure of the correctness of the assigned enantiomer.[3]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth:

    • Dissolve the purified enantiomer of this compound in a suitable solvent or solvent mixture (e.g., acetone, ethyl acetate, hexane).

    • Employ slow evaporation, vapor diffusion, or cooling techniques to promote the growth of single crystals of sufficient quality and size (typically > 0.1 mm in all dimensions).

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Collect diffraction data using a diffractometer equipped with a Cu-Kα or Mo-Kα X-ray source. Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

  • Absolute Configuration Determination:

    • Perform a final refinement including the anomalous scattering contributions.

    • Determine the Flack parameter. A value close to 0 for the correct enantiomer and close to 1 for the incorrect enantiomer confirms the absolute configuration.

Caption: Workflow for X-ray Crystallography.

Chiroptical Methods: VCD and ECD Spectroscopy

When single crystals are unattainable, chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) offer powerful alternatives for determining the absolute configuration in solution.[][25]

Causality of Experimental Choices: These techniques rely on the differential absorption of left and right circularly polarized light by a chiral molecule.[8][12] The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is a unique fingerprint of a specific enantiomer.[19] By comparing the experimentally measured spectrum to a spectrum predicted by quantum chemical calculations for a known absolute configuration, a definitive assignment can be made.[21][26]

Experimental Protocol: VCD/ECD Spectroscopy and Computational Analysis

  • Sample Preparation:

    • Dissolve the enantiomerically pure sample in a suitable deuterated or IR-transparent solvent (e.g., CDCl₃, CCl₄ for VCD; methanol, acetonitrile for ECD) at an appropriate concentration.[12][13]

  • Spectral Acquisition:

    • Record the VCD or ECD spectrum on a dedicated spectrometer.

    • Acquire a baseline spectrum of the solvent for subtraction.

  • Computational Modeling:

    • Perform a conformational search for the molecule using computational methods (e.g., molecular mechanics or semi-empirical methods).

    • For the lowest energy conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).[21]

    • Calculate the theoretical VCD or ECD spectrum for one enantiomer (e.g., the R-sulfoxide, aR-biphenyl).

  • Comparison and Assignment:

    • Compare the experimental spectrum with the Boltzmann-averaged theoretical spectrum. A good match confirms the absolute configuration.[16][17]

Sources

A Comparative Guide to Chiral Sulfoxide Auxiliaries: A Deep Dive into 2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl and its Contemporaries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, chiral auxiliaries have established themselves as indispensable tools.[1] These molecular scaffolds temporarily attach to a prochiral substrate, guiding the stereochemical outcome of a reaction before being cleaved, ideally for recovery and reuse. Among the diverse array of chiral auxiliaries, sulfoxides have carved a significant niche due to their unique stereoelectronic properties, high configurational stability at the sulfur atom, and the ability to induce high levels of stereocontrol.[2][3]

This guide provides a comprehensive comparison of chiral sulfoxide auxiliaries, with a special focus on the potential utility of 2-((trifluoromethyl)sulfinyl)-1,1'-biphenyl. While this specific auxiliary is not yet widely documented in peer-reviewed literature, its structure suggests intriguing possibilities for stereocontrol. We will dissect the established performance of cornerstone auxiliaries, namely the Andersen-Pummerer type and Ellman's auxiliary, supported by experimental data. This will be followed by a theoretical and prospective analysis of this compound, extrapolating its potential based on fundamental principles of stereochemistry and the known effects of its constituent functional groups.

The Foundation: Understanding Chiral Sulfoxide Auxiliaries

The efficacy of a chiral sulfoxide as an auxiliary stems from the pyramidal geometry of the sulfinyl group, where the sulfur atom is a stereocenter. The oxygen atom, the lone pair of electrons, and two different organic substituents create a chiral environment that can effectively differentiate the two faces of a prochiral substrate.[2] The choice of the organic substituents on the sulfur atom is critical as it dictates the steric and electronic environment, thereby influencing the degree and sense of asymmetric induction.

Key Attributes of an Ideal Chiral Sulfoxide Auxiliary:

  • High Diastereoselectivity: It should induce the formation of one diastereomer in significant excess.

  • Ease of Synthesis and Availability: The auxiliary should be readily preparable in enantiopure form.

  • Facile Attachment and Cleavage: The auxiliary should be easily attached to the substrate and removed under mild conditions without affecting the newly formed stereocenter.[4]

  • Recoverability: For cost-effectiveness, the auxiliary should be recoverable after cleavage.

Below is a generalized workflow for the application of a chiral auxiliary in asymmetric synthesis.

G cluster_0 Asymmetric Synthesis Workflow Prochiral Substrate Prochiral Substrate Attachment of Chiral Auxiliary Attachment of Chiral Auxiliary Prochiral Substrate->Attachment of Chiral Auxiliary Covalent Bond Formation Diastereoselective Reaction Diastereoselective Reaction Attachment of Chiral Auxiliary->Diastereoselective Reaction Introduction of New Stereocenter Cleavage of Chiral Auxiliary Cleavage of Chiral Auxiliary Diastereoselective Reaction->Cleavage of Chiral Auxiliary Removal of Auxiliary Chiral Product Chiral Product Cleavage of Chiral Auxiliary->Chiral Product Recovered Chiral Auxiliary Recovered Chiral Auxiliary Cleavage of Chiral Auxiliary->Recovered Chiral Auxiliary

Caption: Generalized workflow for employing a chiral auxiliary.

The Stalwarts: Established Chiral Sulfoxide Auxiliaries

The Andersen-Pummerer Type Auxiliaries: Pioneering Stereocontrol

The Andersen synthesis, a landmark in the field, provides a reliable method for the preparation of enantiopure sulfoxides.[3] This method typically involves the reaction of a diastereomerically pure menthyl p-toluenesulfinate with a Grignard reagent, proceeding with complete inversion of configuration at the sulfur atom. The resulting chiral p-tolyl sulfoxides have been extensively used as chiral auxiliaries.

A key reaction where these auxiliaries have demonstrated their utility is the Pummerer reaction.[5][6][7] This reaction involves the rearrangement of a sulfoxide to an α-acyloxy thioether, and when a chiral sulfoxide is used, the chirality can be transferred to the adjacent carbon atom.

Experimental Example: Asymmetric Pummerer Reaction

A classic example involves the reaction of an α-acyl sulfoxide with an anhydride to generate a chiral α-acyloxy sulfide.

G cluster_0 Andersen-Pummerer Reaction Chiral p-Tolyl Sulfoxide Acetic Anhydride + Ac2O Chiral p-Tolyl Sulfoxide->Acetic Anhydride Product Acetic Anhydride->Product

Caption: The Pummerer rearrangement of a chiral sulfoxide.

ReactionSubstrateConditionsDiastereomeric Excess (d.e.)YieldReference
Pummerer ReactionChiral β-keto sulfoxideAc₂O, refluxUp to 90%Good to excellent[7]
Ellman's Auxiliary: A Paradigm Shift in Amine Synthesis

The development of tert-butanesulfinamide by Ellman and co-workers revolutionized the asymmetric synthesis of chiral amines.[8] This auxiliary is readily available in both enantiomeric forms and reacts with aldehydes and ketones to form N-sulfinyl imines. These imines are excellent electrophiles and react with a wide range of nucleophiles with high diastereoselectivity. The auxiliary can then be easily cleaved under acidic conditions to provide the chiral amine.

Experimental Protocol: Asymmetric Synthesis of an α-Branched Amine using Ellman's Auxiliary

  • Imine Formation: To a solution of the aldehyde (1.0 equiv) and (R)- or (S)-tert-butanesulfinamide (1.05 equiv) in an appropriate solvent (e.g., CH₂Cl₂), add a drying agent such as CuSO₄ or Ti(OEt)₄. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Filter and concentrate the reaction mixture to obtain the crude N-sulfinyl imine, which is often used without further purification.

  • Nucleophilic Addition: Dissolve the crude N-sulfinyl imine in a suitable solvent (e.g., THF) and cool to -78 °C. Add the Grignard reagent (1.2 equiv) dropwise. Stir the reaction at this temperature until completion.

  • Cleavage: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry, and concentrate. Dissolve the crude product in methanol and add a solution of HCl in dioxane. Stir at room temperature to effect cleavage of the sulfinyl group.

G cluster_0 Ellman's Auxiliary Workflow Aldehyde + (R)-t-BuS(O)NH2 Aldehyde + (R)-t-BuS(O)NH2 N-Sulfinyl Imine N-Sulfinyl Imine Aldehyde + (R)-t-BuS(O)NH2->N-Sulfinyl Imine CuSO4 or Ti(OEt)4 Addition Product Addition Product N-Sulfinyl Imine->Addition Product + R-MgBr Chiral Amine Chiral Amine Addition Product->Chiral Amine HCl/MeOH

Caption: Workflow for the synthesis of chiral amines using Ellman's auxiliary.

NucleophileSubstrateDiastereomeric Ratio (d.r.)YieldReference
Phenylmagnesium bromideN-sulfinyl imine of isobutyraldehyde98:285%[8]
Allylmagnesium bromideN-sulfinyl imine of benzaldehyde95:590%[8]

A Prospective Analysis: this compound

While direct experimental data for the application of this compound as a chiral auxiliary in common asymmetric reactions is currently unavailable in the literature, a theoretical analysis of its structure allows for informed predictions of its potential performance.

Structural Features and Their Implications:

  • Trifluoromethyl Group: The strongly electron-withdrawing nature of the CF₃ group is expected to significantly influence the electronic properties of the sulfoxide.[9] This could enhance the electrophilicity of an adjacent reactive center, potentially leading to faster reaction rates. Furthermore, the steric bulk of the CF₃ group, while not exceptionally large, could play a role in facial discrimination.

  • Biphenyl Moiety: The biphenyl group provides a rigid and sterically demanding scaffold. The atropisomerism of the biphenyl system, arising from hindered rotation around the C-C single bond, could introduce an additional element of chirality and conformational rigidity. This rigidity can be beneficial for creating a well-defined chiral pocket, leading to higher stereoselectivity.

Hypothetical Performance in Asymmetric Reactions:

  • Aldol-Type Reactions: In aldol reactions involving a chiral sulfoxide auxiliary attached to the enolate, the trifluoromethyl group's electron-withdrawing effect might influence the enolate's geometry and reactivity. The bulky biphenyl group would likely dictate the facial selectivity of the enolate's approach to the aldehyde. A chelation-controlled transition state, involving a Lewis acid, the sulfoxide oxygen, and the aldehyde carbonyl, would likely be favored, leading to a highly ordered transition state and potentially high diastereoselectivity.

  • Diels-Alder Reactions: When attached to a dienophile, the biphenylsulfinyl group could effectively shield one face of the double bond. The rigid biphenyl scaffold would create a significant steric bias, forcing the diene to approach from the less hindered face.

Synthesis and Cleavage Considerations:

The synthesis of optically active this compound would likely follow established methods for preparing chiral sulfoxides, such as the Andersen synthesis. Cleavage of the biphenylsulfinyl group could potentially be achieved through reductive methods, though specific conditions would need to be developed.[4]

Comparative Summary and Future Outlook

FeatureAndersen-Pummerer Auxiliary (p-tolylsulfinyl)Ellman's Auxiliary (tert-butanesulfinyl)This compound (Theoretical)
Key Structural Feature Aryl group with moderate steric bulk.Bulky tert-butyl group.Electron-withdrawing CF₃ group and rigid biphenyl scaffold.
Primary Applications Pummerer reactions, aldol condensations.Asymmetric synthesis of chiral amines.Potentially broad applicability in various C-C bond-forming reactions.
Stereocontrol Good to excellent, often dependent on chelation.Excellent, due to the steric bulk of the t-butyl group.Potentially excellent due to the combination of steric and electronic effects.
Synthesis Well-established (Andersen synthesis).Commercially available and readily synthesized.Likely accessible via modified Andersen synthesis.
Cleavage Reductive cleavage.Mild acidic cleavage.Likely requires reductive conditions.

The landscape of chiral sulfoxide auxiliaries is a testament to the power of rational design in asymmetric synthesis. While the Andersen-Pummerer and Ellman auxiliaries have proven to be workhorses in the field, the exploration of novel structures continues to be a vibrant area of research. The theoretical analysis of this compound suggests a promising candidate for a highly effective chiral auxiliary. The combination of a potent electron-withdrawing group and a rigid, sterically demanding biphenyl backbone presents a compelling structural motif for inducing high levels of stereocontrol.

Future experimental investigation into the synthesis and application of this and related fluorinated biphenyl sulfoxide auxiliaries is warranted. Such studies will be crucial in validating the theoretical predictions and potentially unlocking new and more efficient pathways to enantiomerically pure molecules, a cornerstone of modern drug discovery and development.

References

  • Allin, S. M., et al. (2000). Cyclic sulfoxides as chiral auxiliaries in asymmetric synthesis. Request PDF.
  • De Lucchi, O. (2004). The Pummerer Reaction of Sulfinyl Compounds. SciSpace.
  • Colobert, F., et al. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplogiochin D. PubMed Central.
  • Padwa, A. (n.d.). The Pummerer Reaction of Sulfinyl Compounds.
  • Procter, D. J., et al. (2020). Chemoselective α-Sulfidation of Amides Using Sulfoxide Reagents. Organic Letters.
  • Baran, P. S., et al. (2019). Reductive Cleavage of Sulfoxide and Sulfone by Two Radical S-Adenosyl-l-methionine Enzymes. PubMed.
  • O'Hagan, D. (n.d.).
  • Padwa, A. (n.d.). The Pummerer Reaction of Sulfinyl Compounds. Request PDF.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
  • Kaur, N., Gupta, S., & Goel, N. (n.d.). Enantioselective synthesis of sulfoxide using an SBA-15 supported vanadia catalyst: a computational elucidation using a QM/MM approach. RSC Publishing.
  • Procter, D. J., et al. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts.
  • Wojaczyńska, E., & Wojaczyński, J. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Sci-Hub.
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  • Pellissier, H. (2006). Use of Chiral Sulfoxides in Asymmetric Synthesis. Sci-Hub.
  • Sankaran, G. S., Arumugan, S., & Balasubramaniam, S. (2018). Application of chiral sulfoxides in asymmetric synthesis. MedCrave online.
  • Lopchuk, J. M., et al. (2024). Asymmetric synthesis of sulfoximines, sulfonimidoyl fluorides and sulfonimidamides enabled by an enantiopure bifunctional S(VI) reagent. PubMed.
  • Young, A. (2008). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. University of Illinois Chemistry.
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The Promise of 2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl in Asymmetric Catalysis: A Comparative Outlook

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The relentless pursuit of stereochemically pure molecules in the pharmaceutical and fine chemical industries has placed immense value on the development of novel and efficient chiral catalysts. Within this landscape, ligands and catalysts derived from chiral sulfoxides have carved a significant niche, offering a unique combination of steric and electronic properties to induce high levels of enantioselectivity. This guide delves into the potential performance of a fascinating, yet underexplored, chiral entity: 2-((trifluoromethyl)sulfinyl)-1,1'-biphenyl . While direct, extensive experimental data on this specific molecule remains nascent in publicly available literature, a critical analysis of its structural components—the chiral sulfinyl group, the biphenyl backbone, and the trifluoromethyl moiety—allows for a robust comparative evaluation against established catalyst classes. This document aims to provide researchers, scientists, and drug development professionals with a forward-looking perspective on the promise of this catalyst scaffold, grounded in the established principles and performance data of analogous systems.

The Architectural Merits: Deconstructing this compound for Asymmetric Induction

The potential efficacy of this compound as a chiral ligand or organocatalyst stems from the synergistic interplay of its three key structural features. Understanding the individual contributions of these components is paramount to predicting its behavior in asymmetric transformations.

1. The Chiral Sulfoxide: A Powerful Stereocontrol Element

The sulfur atom in a sulfoxide is stereogenic, and its lone pair and oxygen atom provide distinct steric and electronic environments. This inherent chirality, located directly on a coordinating atom, can exert profound influence on the facial selectivity of a substrate's approach to a catalytic center.[1][2][3] Chiral sulfoxides have been successfully employed in a multitude of asymmetric reactions, including additions, oxidations, and cycloadditions.[4] The oxygen atom can act as a Lewis base to coordinate with metal centers or as a hydrogen bond acceptor in organocatalysis, while the lone pair offers an alternative coordination site. This versatility in coordination modes is a distinct advantage of sulfoxide-based ligands.[2]

2. The Biphenyl Backbone: A Scaffold for Privileged Ligands

Axially chiral biphenyls, such as BINAP and its derivatives, represent a cornerstone of asymmetric catalysis.[5] The restricted rotation around the C-C single bond of the biphenyl unit creates a stable, chiral environment that effectively shields one face of the catalytic complex. This atropisomerism is a powerful tool for creating a well-defined chiral pocket that dictates the stereochemical outcome of a reaction. The biphenyl scaffold in the target molecule provides a rigid and sterically demanding framework, which is a hallmark of many highly successful chiral ligands.[6]

3. The Trifluoromethyl Group: An Electronic and Steric Modulator

The trifluoromethyl (CF₃) group is a unique substituent with potent electron-withdrawing properties and significant steric bulk. Its inclusion in a catalyst structure can dramatically influence reactivity and selectivity. The strong inductive effect of the CF₃ group can modulate the electronic properties of the sulfinyl sulfur, potentially enhancing its Lewis acidity or altering its coordination behavior. Furthermore, the steric demand of the CF₃ group can create a more defined chiral pocket, leading to higher enantioselectivity. The presence of fluorine can also introduce beneficial properties such as increased thermal and oxidative stability.

Performance Projections: A Comparative Analysis with Established Catalyst Classes

While awaiting direct experimental validation, we can project the potential performance of this compound by comparing its structural motifs to those of well-established catalysts in key asymmetric reactions.

Asymmetric Conjugate Addition

The Michael addition is a fundamental carbon-carbon bond-forming reaction where chiral catalysts are crucial for controlling the stereochemistry of the newly formed chiral center. Chiral sulfoxide-based ligands have demonstrated considerable success in this arena.

Table 1: Performance of Selected Chiral Sulfoxide Ligands in the Asymmetric Michael Addition

Catalyst/LigandReactionYield (%)e.e. (%)Reference
Hypothetical: 2-((CF₃)SO)-biphenyl Arylboronic acid to cyclic enone (Predicted High) (Predicted High) N/A
Chiral Sulfoxide-Olefin LigandPhenylboronic acid to cyclohexenoneup to 99up to 98[7]
Copper/SOP LigandDiethylzinc to acyclic enones-up to 96[4]
Rhodium/BINASOArylboronic acid to α,β-unsaturated ketones-High[8]

e.e. = enantiomeric excess; SOP = Sulfoxide-Phosphine

The combination of a chiral sulfoxide and a rigid biphenyl backbone in our target molecule suggests the potential for high enantioselectivity in conjugate additions. The electron-withdrawing trifluoromethyl group could enhance the Lewis acidity of a coordinated metal center, potentially leading to faster reaction rates and improved stereocontrol.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems with multiple stereocenters. Chiral Lewis acids and organocatalysts are instrumental in controlling the enantioselectivity of this transformation. Chiral sulfoxides have been utilized both as chiral auxiliaries and as ligands for Lewis acid catalysts in asymmetric Diels-Alder reactions.[9]

Table 2: Performance of Selected Catalysts in the Asymmetric Diels-Alder Reaction

Catalyst/LigandReactionYield (%)e.e. (%)Reference
Hypothetical: 2-((CF₃)SO)-biphenyl Cyclopentadiene and N-acryloyloxazolidinone (Predicted High) (Predicted High) N/A
Chiral Bis-sulfoxide/Metal CatalystCyclopentadiene and acrolein--
(2-exo-hydroxy-10-bornyl)sulfinyl auxiliaryCycloadditions with various dienes-High diastereoselectivity[9]

The rigid biphenyl scaffold of this compound, when complexed to a Lewis acid, could create a well-defined chiral environment for the dienophile, leading to excellent facial discrimination. The electronic influence of the trifluoromethylsulfinyl group could also play a role in modulating the reactivity of the dienophile.

Experimental Design and Methodologies: A Roadmap for Evaluation

To empirically validate the catalytic potential of this compound, a systematic experimental approach is necessary.

Synthesis of the Chiral Ligand

The synthesis of enantiopure this compound would likely involve the asymmetric oxidation of the corresponding sulfide or the reaction of a chiral sulfinate with an appropriate organometallic biphenyl reagent.

Synthesis_Workflow A 2-Mercapto-1,1'-biphenyl C 2-(Trifluoromethylthio)-1,1'-biphenyl A->C Trifluoromethylthiolation B Trifluoromethylating Agent B->C E (R/S)-2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl C->E Asymmetric Oxidation D Chiral Oxidizing Agent D->E

Caption: Synthetic workflow for this compound.

General Protocol for Asymmetric Conjugate Addition
  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, the chiral ligand (e.g., this compound) and a suitable metal precursor (e.g., [Rh(coe)₂Cl]₂) are dissolved in an anhydrous solvent (e.g., THF). The mixture is stirred at room temperature for a specified time to allow for complex formation.

  • Reaction Setup: In a separate Schlenk tube, the enone substrate and the arylboronic acid are dissolved in the same anhydrous solvent.

  • Catalysis: The prepared catalyst solution is added to the substrate mixture. The reaction is stirred at a specific temperature and monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is purified by column chromatography.

  • Analysis: The yield of the purified product is determined, and the enantiomeric excess is measured by chiral HPLC.

Logical Framework for Comparative Analysis

A robust evaluation of this compound necessitates a direct comparison with established catalysts under identical reaction conditions.

Comparison_Framework cluster_reaction Asymmetric Reaction cluster_catalysts Catalyst Systems A Substrates C 2-((CF₃)SO)-biphenyl + Metal A->C D Established Chiral Sulfoxide Ligand + Metal A->D E Standard Biphenyl Ligand + Metal A->E B Reaction Conditions B->C B->D B->E F Performance Metrics (Yield, e.e.) C->F D->F E->F G Comparative Analysis F->G

Caption: Logical framework for comparing catalyst performance.

Conclusion and Future Outlook

While direct experimental evidence for the catalytic performance of this compound is currently limited, a thorough analysis of its structural components strongly suggests its potential as a highly effective chiral ligand or organocatalyst. The unique combination of a stereogenic sulfoxide, a rigid biphenyl backbone, and an electron-withdrawing trifluoromethyl group presents a compelling platform for inducing high levels of enantioselectivity in a variety of asymmetric transformations. The proposed experimental roadmap provides a clear path for the systematic evaluation of this promising molecule. Future research in this area is anticipated to not only validate these predictions but also to expand the toolkit of chiral catalysts available to the scientific community, ultimately contributing to the more efficient and sustainable synthesis of enantiomerically pure compounds.

References

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  • Trost, B. M., & Rao, M. (2015). Development of Chiral Sulfoxide Ligands for Asymmetric Catalysis.
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  • Solladié, G. (1981). Asymmetric synthesis using chiral sulfoxide. Synthesis, 1981(03), 185-196.
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alternative methods to enantioselective synthesis without 2-((trifluoromethyl)sulfinyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to High-Performance Alternatives in Enantioselective Synthesis

In the pursuit of enantiomerically pure compounds, essential for the pharmaceutical and fine chemical industries, the synthetic chemist's toolkit is ever-expanding. While novel reagents such as 2-((trifluoromethyl)sulfinyl)-1,1'-biphenyl represent ongoing innovation in the design of chiral sulfoxides, a robust understanding of established, field-proven methodologies is critical for practical application. This guide provides a comparative analysis of the primary strategies for enantioselective synthesis, offering a direct assessment of their performance, mechanistic underpinnings, and operational scope. Rather than focusing on a single, niche reagent, we will explore the broader, more established paradigms it seeks to operate in: chiral auxiliary-mediated synthesis and asymmetric catalysis.

The Landscape of Asymmetric Synthesis: Beyond Chiral Sulfoxides

Chiral sulfoxides have been effectively used as both chiral auxiliaries and ligands in asymmetric catalysis.[1][2][3] The chirality at the sulfur atom, combined with the steric and electronic influence of its substituents, can create a highly effective chiral environment to direct the stereochemical outcome of a reaction.[1] The target molecule, this compound, combines a stereogenic sulfur center with a biphenyl backbone, a scaffold known for inducing axial chirality. While its specific applications are not yet widely documented, its structure suggests a role in directing reactions such as carbon-carbon bond formations.

However, for researchers and drug development professionals, efficiency, reliability, and a broad substrate scope are paramount. This guide will focus on three dominant, highly validated alternative strategies:

  • Stoichiometric Control with Chiral Auxiliaries: Temporarily incorporating a chiral molecule to direct a diastereoselective transformation.

  • Catalytic Enantiocontrol with Chiral Metal Complexes: Employing a chiral ligand-metal complex to create a catalytic asymmetric environment.

  • Metal-Free Enantiocontrol with Organocatalysis: Using small, chiral organic molecules as catalysts.

To provide a clear and practical comparison, we will frequently use the asymmetric aldol reaction—a cornerstone of C-C bond formation—as a benchmark transformation.

Gold Standard Chiral Auxiliaries: Evans' Oxazolidinones and Oppolzer's Camphorsultam

Chiral auxiliaries function by being temporarily attached to a prochiral substrate. The inherent chirality of the auxiliary directs the approach of a reagent, leading to the formation of one diastereomer in significant excess.[4] This is a powerful and reliable strategy, particularly for complex molecule synthesis.[5]

Evans' Oxazolidinone Auxiliaries

Introduced by David A. Evans, chiral oxazolidinones are among the most successful and widely used auxiliaries.[5][6] Derived from readily available amino acids like valine or phenylalanine, they provide excellent stereocontrol in a variety of reactions, including alkylations, aldol reactions, and Diels-Alder reactions.[4]

Mechanism of Action in Aldol Reactions: The N-acylated oxazolidinone is deprotonated to form a rigid, chelated Z-enolate. The bulky substituent at the C4 position of the oxazolidinone (e.g., an isopropyl or benzyl group) effectively shields one face of the enolate, forcing the electrophile (an aldehyde) to approach from the less hindered face. This steric control leads to highly predictable and reproducible diastereoselectivity.[7]

Evans_Auxiliary_Mechanism cluster_0 Mechanism of Evans' Oxazolidinone Auxiliary Start N-Acyl Oxazolidinone Enolate Rigid Z-Enolate (Boron-Chelated) Start->Enolate Bu₂BOTf, Base TS Acyclic Transition State (Steric Shielding) Enolate->TS + R'CHO Product Diastereomerically Enriched Aldol Adduct TS->Product C-C Bond Formation Final Enantiomerically Pure Product + Recovered Auxiliary Product->Final Cleavage (e.g., LiOH/H₂O₂)

Caption: Workflow for an Evans' auxiliary-directed asymmetric aldol reaction.

Oppolzer's Camphorsultam Auxiliary

Derived from naturally occurring camphor, Oppolzer's sultam is another exceptionally effective chiral auxiliary.[8][9] Its rigid bicyclic structure provides a well-defined chiral environment, leading to high levels of asymmetric induction, often exceeding 90% ee.[8][10] It is particularly valued for its high crystallinity, which often allows for the purification of the diastereomeric products by simple recrystallization.

Key Applications: Oppolzer's sultam is versatile, finding use in asymmetric Diels-Alder reactions, alkylations, and aldol additions.[10][11] The cleavage of the auxiliary can be achieved under various conditions to yield carboxylic acids, alcohols, or aldehydes without racemization.[12]

Performance Comparison and Experimental Data

The primary advantage of chiral auxiliaries is their high reliability and predictability across a wide range of substrates. The main drawbacks are the need for stoichiometric amounts of the auxiliary and the additional synthetic steps required for its attachment and removal.[4]

MethodReaction TypeSubstrate ExampleYieldDiastereomeric Ratio (d.r.) / ee%Reference
Evans' Oxazolidinone Aldol ReactionPropionyl auxiliary + Isobutyraldehyde80%>99:1 d.r.[13]
Oppolzer's Camphorsultam Diels-AlderN-Acryloyl sultam + Cyclopentadiene93%98% ee (after cleavage)[11]
Evans' Oxazolidinone AlkylationPropionyl auxiliary + Allyl IodideHigh98:2 d.r.[7]

Table 1. Representative performance data for leading chiral auxiliaries.

Asymmetric Catalysis: The Power of Chiral Ligands

The development of chiral catalysts that can generate vast quantities of an enantiomerically pure product from a small amount of the catalyst represents a paradigm shift in asymmetric synthesis. This approach is highly atom-economical and scalable.

Noyori Asymmetric Hydrogenation

Awarded the Nobel Prize in Chemistry in 2001, the Noyori asymmetric hydrogenation is a landmark achievement in catalysis.[14] It utilizes ruthenium catalysts bearing the C2-symmetric chiral diphosphine ligand, BINAP, for the highly enantioselective reduction of ketones and alkenes.[15] The axial chirality of the BINAP ligand, arising from restricted rotation around the biaryl bond, creates a well-defined chiral pocket around the metal center.[15]

Mechanism of Action: The reaction proceeds through a metal-ligand bifunctional mechanism. The substrate coordinates to the ruthenium center, and hydrogen is delivered via a six-membered pericyclic transition state where both the metal hydride (Ru-H) and the ligand's amine (N-H) are involved in the hydrogen transfer.[14][16] This dual activation pathway is key to its high efficiency and enantioselectivity.

Noyori_Hydrogenation cluster_1 Noyori Asymmetric Hydrogenation Cycle Catalyst [RuCl₂(BINAP)]₂ Pre-catalyst Active Active Ru-H Catalyst Catalyst->Active H₂ Complex Substrate-Catalyst Complex Active->Complex + Ketone (R₂C=O) Product Chiral Alcohol Product Complex->Product H₂ Transfer (Outer Sphere) Product->Active Product Release

Caption: Simplified catalytic cycle for the Noyori asymmetric hydrogenation.

Jacobsen-Katsuki Epoxidation

Also central to the field of asymmetric catalysis is the Jacobsen-Katsuki epoxidation, which allows for the highly enantioselective epoxidation of unfunctionalized alkenes.[17][18] The catalyst is a chiral manganese-salen complex.[19] This method is particularly powerful because, unlike earlier methods like the Sharpless epoxidation, it does not require a directing group (e.g., an allylic alcohol) on the substrate.[17][20]

Key Features: The catalyst is effective for a wide range of cis-disubstituted alkenes, often providing >90% ee.[21] The proposed mechanism involves the formation of a high-valent manganese-oxo intermediate, which then transfers the oxygen atom to the alkene.[18] The stereochemical outcome is dictated by the chiral salen ligand that directs the approach of the alkene to the metal-oxo species.[21]

Performance Comparison and Experimental Data

Asymmetric catalysis offers unparalleled efficiency for specific reaction classes. The development of a successful catalyst, however, can be challenging, and performance can be highly substrate-dependent.

MethodReaction TypeSubstrate ExampleCatalyst LoadingYieldee%Reference
Noyori Hydrogenation Ketone ReductionMethyl acetoacetate0.01-1 mol%>98%>99%[16]
Jacobsen Epoxidation Epoxidationcis-β-Methylstyrene4 mol%84%97%[18]

Table 2. Representative performance data for leading asymmetric catalytic systems.

Organocatalysis: The Metal-Free Frontier

A more recent revolution in asymmetric synthesis is the use of small organic molecules as catalysts.[22] This approach avoids the use of potentially toxic and expensive metals and often employs robust, readily available catalysts under mild conditions.[23]

Proline-Catalyzed Aldol and Michael Reactions

L-proline, a natural amino acid, has been shown to be a remarkably effective catalyst for various asymmetric transformations, most notably the direct aldol reaction.[22][24]

Mechanism of Action: Proline reacts with a ketone donor to form a chiral enamine intermediate. This enamine is more nucleophilic than the ketone itself. The carboxylic acid moiety of the proline then acts as a Brønsted acid, activating the aldehyde acceptor via hydrogen bonding. This dual activation within a confined transition state assembly allows for excellent stereocontrol.[25]

Proline_Catalysis cluster_2 Proline-Catalyzed Direct Asymmetric Aldol Reaction A Proline + Ketone B Chiral Enamine Intermediate A->B - H₂O C Transition State Assembly (H-Bonding Activation of Aldehyde) B->C + Aldehyde D Iminium Ion C->D C-C Formation E Aldol Product + Proline D->E + H₂O (Hydrolysis) E->A Catalyst Turnover

Caption: Catalytic cycle of the proline-catalyzed direct asymmetric aldol reaction.

This enamine-based activation is also highly effective for asymmetric Michael additions, where the chiral enamine adds to α,β-unsaturated carbonyl compounds with high enantioselectivity.[26][27][28]

Performance Comparison and Experimental Data

Organocatalysis provides a powerful, often complementary, approach to metal catalysis. While catalyst loadings can sometimes be higher, the operational simplicity and environmental benefits are significant advantages.[23][29]

MethodReaction TypeSubstrate ExampleCatalyst LoadingYieldee%Reference
Proline Catalysis Aldol ReactionAcetone + 4-Nitrobenzaldehyde20-30 mol%68%96%[25]
Proline Deriv. (S)-3 Michael AdditionAcetaldehyde + β-Nitrostyrene10-20 mol%High>99%[27]
Thiourea Catalysis Michael AdditionAcetophenone + β-Nitrostyrene10 mol%95%92%[27]

Table 3. Representative performance data for organocatalytic systems.

Conclusion and Future Outlook

While the development of novel chiral reagents like this compound is vital for pushing the boundaries of synthetic chemistry, a deep understanding of established, high-performance alternatives is essential for practical application.

  • Chiral Auxiliaries , such as Evans' oxazolidinones and Oppolzer's sultam, offer unparalleled reliability and predictability, making them a go-to choice for complex, multi-step syntheses where absolute stereocontrol is critical.

  • Asymmetric Metal Catalysis , exemplified by the Noyori hydrogenation and Jacobsen epoxidation, provides the highest levels of efficiency and atom economy for specific, industrially relevant transformations.

  • Organocatalysis presents a robust, metal-free alternative that is operationally simple and environmentally benign, with catalysts like proline enabling a wide range of powerful C-C bond-forming reactions.

The choice of method will always depend on the specific synthetic challenge, considering factors such as substrate scope, scalability, cost, and the desired level of stereocontrol. By understanding the strengths and weaknesses of these core methodologies, researchers and drug development professionals can make informed decisions to accelerate the synthesis of enantiomerically pure molecules.

References

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A Comparative Guide to Cost-Benefit Analysis of Using 2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of the trifluoromethylthio (SCF3) group is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacokinetic properties of drug candidates.[1] As molecules transition from bench-scale synthesis to large-scale production, the choice of the trifluoromethylthiolating reagent becomes a critical decision, balancing efficacy with economic viability. This guide provides a comprehensive cost-benefit analysis of 2-((trifluoromethyl)sulfinyl)-1,1'-biphenyl, a prominent electrophilic SCF3 donor, in comparison to other established and emerging alternatives. We will delve into the practical considerations of yield, cost, safety, and scalability, supported by experimental insights to inform your process development decisions.

The Strategic Advantage of the Trifluoromethylthio Group

The trifluoromethylthio group imparts unique properties to organic molecules, making it a highly sought-after functional group in the pharmaceutical and agrochemical industries. Its strong electron-withdrawing nature and high lipophilicity (Hansch parameter π = 1.44) can significantly improve a drug candidate's metabolic stability, cell membrane permeability, and overall bioavailability.[1] Consequently, the development of efficient and scalable methods for introducing the SCF3 moiety is an area of intense research.[1][2]

In-Focus: this compound

This compound is a shelf-stable, crystalline solid that has gained popularity as an electrophilic trifluoromethylthiolating reagent.[3] Its ease of handling and predictable reactivity make it an attractive option for the late-stage functionalization of complex molecules.

Mechanism of Action

The reagent is believed to operate via an "interrupted Pummerer reaction" mechanism.[4] Upon activation, typically with an acid anhydride, a sulfonium salt intermediate is formed. This intermediate then serves as the electrophilic source of the SCF3 group, which is transferred to a suitable nucleophile.

Caption: Simplified reaction pathway for trifluoromethylthiolation.

Advantages for Large-Scale Synthesis:
  • Solid and Stable: As a crystalline solid, it is easy to store, handle, and accurately dose in a manufacturing setting.[3]

  • High Selectivity: It often exhibits excellent chemoselectivity for a range of nucleophiles.[3]

  • Milder Conditions: Reactions can often be carried out under relatively mild conditions, preserving sensitive functional groups.[5]

Cost-Benefit Considerations:

The primary drawback of this compound is its relatively high cost, which can be a significant factor in large-scale campaigns. The synthesis of the reagent is a multi-step process, contributing to its price.[6][7] Additionally, the generation of a stoichiometric biphenyl byproduct adds to the process mass intensity (PMI) and requires efficient downstream purification strategies.

Comparative Analysis of Alternative Reagents

A thorough evaluation of alternative trifluoromethylthiolating reagents is essential for optimizing a large-scale synthesis. The following table provides a comparison of this compound with other common methods.

Reagent/MethodKey AdvantagesKey DisadvantagesRelative Cost
2-((CF3)SO)-1,1'-biphenyl Solid, stable, selective, mild conditions.[3][5]High cost, stoichiometric byproduct.High
Trifluoromethanesulfenyl Chloride (CF3SCl) Highly reactive.Gaseous, toxic, corrosive, difficult to handle at scale.[8]Medium
(Trifluoromethyl)trimethylsilane (TMS-CF3) / Sulfur Inexpensive, readily available starting materials.[9]Can require harsh conditions, potential for side reactions.Low
Umemoto's Reagents Powerful electrophilic trifluoromethylating agents.[10]Primarily for CF3, not SCF3; high cost.[10]High
Photoredox Catalysis Enables novel transformations, can use less expensive CF3 sources.[11][12]Requires specialized equipment (photoreactors), catalyst cost.[12]Medium-High

Table 1. High-level comparison of trifluoromethylthiolating reagents.

Experimental Protocols and Data

To provide a practical comparison, we present representative protocols for the trifluoromethylthiolation of a generic heteroaromatic substrate using both this compound and a more cost-effective photoredox-catalyzed approach.

Protocol 1: Trifluoromethylthiolation using this compound

This protocol is adapted from methodologies for the trifluoromethylthiolation of heteroarenes.[5]

G cluster_0 Reaction Setup cluster_1 Reaction and Workup a 1. Charge reactor with heteroaromatic substrate (1.0 eq) and solvent (e.g., MeCN). b 2. Add 2-((CF3)SO)-1,1'-biphenyl (1.2 eq). a->b c 3. Cool to 0 °C and add triflic anhydride (1.2 eq). b->c d 4. Stir at 0 °C for 1 hour. c->d e 5. Add a suitable amine base (e.g., Et2NH) and stir. d->e f 6. Quench, extract, and purify by chromatography. e->f

Caption: General workflow for trifluoromethylthiolation.

Protocol 2: Photoredox-Catalyzed Trifluoromethylthiolation

This protocol is a conceptual representation based on the growing field of photoredox catalysis for trifluoromethylthiolation.[11][12]

G cluster_0 Reaction Setup cluster_1 Reaction and Workup a 1. Charge photoreactor with heteroaromatic substrate (1.0 eq), photocatalyst (e.g., Ir or Ru complex), and solvent. b 2. Add a less expensive SCF3 source (e.g., AgSCF3 or generated in situ). a->b c 3. Irradiate with visible light at a controlled temperature. b->c d 4. Monitor reaction by HPLC/GC-MS. c->d e 5. After completion, perform standard workup and purification. d->e

Caption: Conceptual workflow for photoredox trifluoromethylthiolation.

Comparative Performance Data
Parameter2-((CF3)SO)-1,1'-biphenylPhotoredox Catalysis
Typical Yield 70-95%[5]60-90% (highly substrate dependent)
Reaction Time 1-4 hours6-24 hours
Reagent Cost HighLow to Medium (depends on catalyst and CF3 source)
Scalability DemonstratedCan be challenging, requires specialized equipment.[12]
Safety Standard chemical handling.[13]Photoreactor safety, potential for exotherms.

Table 2. Comparative data for the two representative protocols.

Safety and Handling Considerations

When working with any chemical at scale, a thorough understanding of the safety profile is paramount.

  • This compound: This compound is an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used. Operations should be conducted in a well-ventilated area.[14]

  • Alternative Reagents: Gaseous reagents like CF3SCl pose significant inhalation hazards and require specialized handling infrastructure.[8] Photoredox reactions need careful temperature control to prevent thermal runaways.

Conclusion and Recommendations

The choice of a trifluoromethylthiolating reagent for large-scale synthesis is a complex decision that must be tailored to the specific project.

  • This compound is an excellent choice for high-value products, particularly in late-stage development or when mild conditions and high selectivity are critical. Its reliability can de-risk a crucial synthetic step, justifying the higher cost.

  • For cost-sensitive projects or early-stage intermediates , exploring alternatives is highly recommended. Methods utilizing less expensive trifluoromethyl sources, such as those based on TMS-CF3 or emerging photoredox technologies, can offer significant cost savings.[9][11] However, these may require more extensive process development and optimization to ensure scalability and safety.

Ultimately, a data-driven approach, including a thorough cost of goods (COGs) analysis and process hazard analysis (PHA), will guide the most prudent choice for your manufacturing campaign. The initial investment in process optimization for a more economical route can lead to substantial long-term financial benefits and a more sustainable manufacturing process.[15]

References
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  • National Institutes of Health. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

  • National Institutes of Health. (2022, July 3). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Retrieved from [Link]

  • Digital Journal. (n.d.). Trifluoromethyl Sulfinyl Chloride Market: Industry Analysis & Outlook. Retrieved from [Link]

Sources

benchmarking the efficiency of 2-((trifluoromethyl)sulfinyl)-1,1'-biphenyl against other directing groups

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Directing Group Efficiency in C-H Functionalization: A Comparative Analysis

The strategic functionalization of otherwise inert carbon-hydrogen (C-H) bonds has become a cornerstone of modern organic synthesis, offering unparalleled atom- and step-economy.[1] At the heart of this transformative field lies the concept of the directing group (DG), a coordinating moiety that tethers a transition metal catalyst in proximity to a specific C-H bond, thereby ensuring high levels of regioselectivity.[2][3] This guide provides a comparative benchmark of directing group efficiency, with a specific focus on evaluating the potential of a 2-((trifluoromethyl)sulfinyl)-1,1'-biphenyl framework against established and widely utilized directing groups.

As a Senior Application Scientist, this analysis moves beyond a simple cataloging of directing groups. It delves into the mechanistic underpinnings of their function, providing a framework for rational selection in complex synthetic campaigns. We will explore how factors such as chelation mode, electronic properties, and steric hindrance dictate the efficacy of a directing group in transition metal-catalyzed reactions.

The Archetype: A General Mechanism for Directed C-H Activation

Transition metal-catalyzed C-H functionalization reactions guided by a directing group predominantly proceed through a common mechanistic pathway.[4] The initial and crucial step involves the coordination of the directing group's heteroatom to the metal center. This brings the catalyst into the vicinity of the target C-H bond, facilitating the formation of a metallacyclic intermediate, which is often the rate-determining step.[4] Subsequent steps, such as oxidative addition, migratory insertion, and reductive elimination, lead to the formation of the new C-C or C-X bond and regeneration of the active catalyst.

G cluster_cycle Catalytic Cycle cluster_legend Legend A Substrate with DG + M(L)n Catalyst B Coordination Complex A->B + M(L)n C Metallacyclic Intermediate (C-H Activation) B->C - H-X D Reaction with Coupling Partner C->D + Coupling Partner E Functionalized Product + M(L)n Catalyst D->E Reductive Elimination E->A Catalyst Regeneration DG DG = Directing Group M M = Transition Metal L L = Ligand G cluster_main Directing Group Chelation Comparison cluster_A Biphenyl Sulfinyl (Hypothetical) cluster_B Pyridine Group cluster_C Amide (8-AQ Type) cluster_D Carboxylate Group M M node_A S(=O)CF₃ Biphenyl M->node_A:f0 Monodentate Coordination node_B N Pyridyl M->node_B:f0 Strong Monodentate Coordination node_C N C=O Amide M->node_C:f0 Bidentate Chelation M->node_C:f1 node_D C(=O)O⁻ M->node_D:f0 Weak Monodentate/ Bidentate Coordination

Caption: Comparison of coordination modes for different directing groups with a metal center (M).

Data Presentation: A Head-to-Head Comparison
Directing Group ClassCoordinating Atom(s)Coordination StrengthTypical ReactionsRemovabilityKey Advantages & Disadvantages
Biphenyl Sulfinyl (Hypothetical) O (from S=O)Moderate to WeakArylation, AlkylationChallenging(+): Rigid scaffold, tunable electronics via CF₃. (-): Monodentate, potentially weak coordination, difficult synthesis/removal.
Pyridine & Heterocycles NStrongArylation, Alkylation, AcetoxylationDifficult without specific handles(+): Very strong director, highly reliable. [5](-): Often requires harsh conditions for removal, can be difficult to install. [6]
Amide (e.g., 8-AQ, Weinreb) N, OStrong (Bidentate)C(sp³)-H Arylation, OlefinationModerate to Easy(+): Bidentate chelation enhances stability and efficiency. [7](-): Requires multi-step synthesis to install.
Carboxylic Acids O, OWeakArylation, OlefinationEasy (Decarboxylation)(+): Readily available starting materials, easily removed. (-): Weak coordination often requires higher catalyst loading or harsher conditions. [2][8]

Experimental Protocols: A Practical Assessment

To provide a tangible comparison, we outline a standard protocol for a Palladium-catalyzed ortho-arylation of a substituted benzene ring, a common benchmark reaction in C-H activation studies.

Workflow for a Directed C-H Functionalization Experiment

G cluster_workflow Experimental Workflow A 1. Substrate Synthesis (Attach Directing Group) B 2. Reaction Setup (Substrate, Catalyst, Reagents, Solvent) A->B C 3. Reaction Execution (Inert atmosphere, Heat) B->C D 4. Workup & Purification (Quenching, Extraction, Chromatography) C->D E 5. Product Characterization (NMR, MS) D->E F 6. DG Removal (Optional) (Cleavage Reaction) E->F

Sources

A Comparative Guide to Enantiopurity Determination by Chiral HPLC for Compounds Derived from 2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide synthesizes field-proven insights with rigorous scientific principles to provide a comprehensive framework for determining the enantiopurity of complex chiral molecules. Specifically, we address the analytical challenges presented by compounds synthesized using the 2-((trifluoromethyl)sulfinyl)-1,1'-biphenyl moiety, a key building block in modern asymmetric synthesis. The stereochemistry of sulfoxides is a critical consideration in drug development, as enantiomers can exhibit significantly different pharmacological and toxicological profiles[1][2]. This guide offers an objective comparison of leading chiral High-Performance Liquid Chromatography (HPLC) strategies, supported by experimental data and detailed, self-validating protocols.

The Analytical Challenge: Chiral Sulfoxides and the Biphenyl Scaffold

Compounds featuring a sulfoxide group are chiral at the sulfur atom, which possesses a stable pyramidal structure[1]. The this compound scaffold introduces additional complexity and specific interaction sites:

  • A Stereogenic Sulfur Center: The primary source of chirality.

  • A Bulky, Aromatic Biphenyl System: This provides opportunities for strong π-π stacking interactions with a suitable Chiral Stationary Phase (CSP).

  • A Highly Electronegative Trifluoromethyl Group: This influences the electronic properties and potential dipole-dipole interactions.

  • The Sulfinyl Oxygen: A key hydrogen bond acceptor.

An effective chiral separation method must exploit these structural features to form transient, diastereomeric complexes with the CSP, leading to differential retention times for the two enantiomers[3].

Comparing Chiral Stationary Phases (CSPs) for Sulfoxide Resolution

The choice of CSP is the most critical factor in developing a successful chiral separation[4]. Decades of research have shown that two classes of CSPs are particularly effective for resolving chiral sulfoxides: Polysaccharide-based and Macrocyclic Glycopeptide-based phases.[4][5][6]

CSP ClassPrinciple of OperationRecommended Phases for SulfoxidesMobile Phase CompatibilityKey Advantages for Biphenyl SulfoxidesConsiderations
Polysaccharide-Based Based on derivatized cellulose or amylose polymers, which form "chiral grooves". Separation relies on a combination of π-π interactions, hydrogen bonding, dipole-dipole interactions, and steric inclusion.[3][7]Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)Cellulose tris(4-methylbenzoate)Normal Phase (NP), Reversed Phase (RP), Polar Organic (PO)Excellent π-π Interaction: The phenylcarbamate derivatives strongly interact with the biphenyl rings of the analyte.[8]Proven Efficacy: Widely documented success for resolving various sulfoxide drugs.[1][4][9]Mobile phase composition can invert elution order, requiring careful validation.[1] Immobilized versions are recommended for use with a broader range of solvents.[3]
Macrocyclic Glycopeptide-Based Utilizes large, complex molecules like teicoplanin or vancomycin bonded to silica. Offers multiple chiral centers and a variety of interaction sites (ionic, hydrogen bonding, inclusion).[6]TeicoplaninTeicoplanin Aglycone (TAG)Normal Phase (NP), Reversed Phase (RP), Polar Organic (PO), Polar Ionic (PIM)Broad Selectivity: The complex 3D structure provides diverse interaction mechanisms, increasing the probability of resolving novel compounds.[5][6]Unique Polar Modes: The Polar Ionic Mode can offer unique selectivity for ionizable molecules.[10]Can be less effective in acetonitrile-based mobile phases for sulfoxide separations.[5] The large number of interaction sites can sometimes make mechanism prediction complex.

Expert Insight: For initial screening of novel this compound derivatives, polysaccharide-based CSPs, particularly those with amylose backbones (e.g., Chiralpak® IA/AD series), are often the first choice due to their high success rate with aromatic sulfoxides. However, the broad applicability of macrocyclic glycopeptide phases like CHIROBIOTIC® T or TAG makes them an essential component of any comprehensive screening strategy[5].

Workflow for Chiral HPLC Method Development

A systematic approach to method development is crucial for efficiency and for generating robust, transferable methods[11]. The following workflow outlines a logical progression from initial screening to a fully validated method.

Chiral_Method_Development cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analyte Properties & Select CSPs (Polysaccharide & Macrocyclic) Screen_NP Screen 1: Normal Phase (e.g., Hexane/IPA, 90/10) Start->Screen_NP Screen_PO Screen 2: Polar Organic (e.g., MeOH or EtOH w/ additives) Start->Screen_PO Screen_RP Screen 3: Reversed Phase (e.g., ACN/Water) Start->Screen_RP Eval_Screen Evaluate Screening Data (Resolution > 1.0?) Screen_NP->Eval_Screen Screen_PO->Eval_Screen Screen_RP->Eval_Screen Eval_Screen->Start No, try other CSPs Opt_Solvent Optimize Mobile Phase - Adjust % Modifier - Test different alcohols (IPA vs EtOH) Eval_Screen->Opt_Solvent Yes, separation observed Opt_Params Optimize Other Parameters - Flow Rate - Column Temperature Opt_Solvent->Opt_Params Check_Rs Check Resolution (Rs > 1.5) & Analysis Time Opt_Params->Check_Rs Check_Rs->Opt_Solvent No, re-optimize Validation Perform Method Validation (ICH Q2) - Specificity, Linearity, Accuracy - Precision, Robustness, LOQ/LOD Check_Rs->Validation Yes, criteria met Final_Method Final Validated Method for Enantiopurity Determination Validation->Final_Method

Caption: Workflow for Chiral HPLC Method Development and Validation.

Experimental Protocol: A Self-Validating Approach

This protocol provides a detailed methodology for the enantiopurity determination of a novel compound synthesized using this compound.

Objective: To develop and validate a chiral HPLC method capable of baseline-resolving the enantiomers and accurately determining the enantiomeric excess (% ee).

4.1. Materials and Instrumentation

  • HPLC System: A standard HPLC or UHPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Chiral Columns (for screening):

    • Amylose tris(3,5-dimethylphenylcarbamate), immobilized, 5 µm, 4.6 x 150 mm

    • Cellulose tris(3,5-dimethylphenylcarbamate), coated, 5 µm, 4.6 x 150 mm

    • Teicoplanin Aglycone, 5 µm, 4.6 x 150 mm

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH).

  • Sample: Racemic standard of the target analyte (~1 mg/mL in mobile phase). Enantioenriched samples for validation.

4.2. Step-by-Step Methodology

Step 1: Initial Column and Mobile Phase Screening

  • Rationale: Normal phase chromatography is often the most effective mode for sulfoxide separations due to enhanced hydrogen bonding and π-π interactions between the analyte and CSP[1][5]. We will screen the selected columns under generic normal phase conditions.

  • Procedure:

    • Equilibrate each column with the starting mobile phase for at least 30 column volumes.

    • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: 254 nm (or λmax of the analyte)

    • Injection Volume: 5 µL

  • Analysis: Evaluate the chromatograms for any sign of peak splitting or separation. Calculate the resolution (Rs) and separation factor (α). A promising result is any Rs > 0.8.

Step 2: Method Optimization

  • Rationale: Once a "hit" is identified (e.g., the amylose-based column shows partial separation), the mobile phase composition must be optimized to achieve baseline resolution (Rs ≥ 1.5). The percentage and type of alcohol modifier are the most powerful variables[1].

  • Procedure (using the best column from Step 1):

    • Vary Alcohol Percentage: Analyze the sample using mobile phases with varying IPA content (e.g., 5%, 10%, 15%, 20%). A lower percentage of alcohol generally increases retention and can improve resolution, but may also broaden peaks.

    • Test Different Alcohols: If resolution is still suboptimal, replace IPA with EtOH at the most promising percentage. EtOH can offer different selectivity due to its different hydrogen bonding characteristics.

    • Optimize Temperature: Evaluate the effect of column temperature (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution but increase backpressure.

  • Selection: Choose the conditions that provide Rs ≥ 1.5 with a reasonable analysis time and good peak shape.

Step 3: Method Validation (Abbreviated Protocol)

  • Rationale: The optimized method must be validated to ensure it is fit for its intended purpose, in accordance with regulatory guidelines like ICH Q2(R2)[12][13][14].

  • Procedure:

    • Specificity: Inject a blank (mobile phase) and a placebo (if applicable) to ensure no interfering peaks at the retention times of the enantiomers.

    • Linearity: Prepare a series of solutions of the racemic standard at different concentrations (e.g., 0.05 - 1.5 mg/mL) and inject them. Plot the peak area against concentration for each enantiomer to establish the linear range.

    • Limit of Quantitation (LOQ): Determine the concentration at which the minor enantiomer can be reliably quantified (typically signal-to-noise ratio of 10:1). This is critical for accurately measuring high enantiopurity.

    • Precision: Perform repeated injections (n=6) of a standard solution to assess repeatability (intra-day precision).

    • Accuracy: Analyze samples of known enantiomeric composition (e.g., 99:1, 98:2, 50:50) to demonstrate that the measured % ee matches the true value.

Conclusion

The successful determination of enantiopurity for compounds derived from this compound is readily achievable through a systematic HPLC method development strategy. Polysaccharide-based CSPs, particularly amylose derivatives in normal phase mode, represent a highly effective starting point due to their strong chiral recognition capabilities for aromatic sulfoxides. Macrocyclic glycopeptide phases serve as a powerful alternative, offering complementary selectivity. By following a structured workflow of screening, optimization, and validation, researchers can develop robust, reliable, and accurate methods essential for advancing drug development and asymmetric synthesis programs.

References

  • Berthod, A., et al. (2009). Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral stationary phases. PubMed. Available at: [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. Available at: [Link]

  • Rao, R. N., & Nagaraju, V. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • I.B.S. Analytical. Chiral HPLC Method Development. Available at: [Link]

  • Wang, F., et al. (2018). Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. Molecules. Available at: [Link]

  • ResearchGate. Chiral sulfoxide used for enantioseparation. Available at: [Link]

  • O'Donoghue, A. C., et al. (2020). Localized partitioning of enantiomers in solid samples of sulfoxides. CORA. Available at: [Link]

  • Ilisz, I., et al. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]

  • Tsubogo, T., et al. (2023). Conversion of Racemic Alkyl Aryl Sulfoxides into Pure Enantiomers Using a Recycle Photoreactor. The Journal of Organic Chemistry. Available at: [Link]

  • Layton, S. E. (1995). Comparison of Various Chiral Stationary Phases for the Chromatographic Separation of Chiral Pharmaceuticals. UNCW Institutional Repository. Available at: [Link]

  • Ortega, G. J., et al. (2024). Stereoselective Synthesis of Chiral C2-Symmetric 1,3- and 1,5-Bis-Sulfoxides Guided by the Horeau Principle. The Journal of Organic Chemistry. Available at: [Link]

  • U.S. Food and Drug Administration. (1994). Validation of Chromatographic Methods. Available at: [Link]

  • Ilisz, I., et al. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC - NIH. Available at: [Link]

  • Bell, D. S. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. Available at: [Link]

  • Nacalai Tesque, Inc. Comparison of biphenyl and other aromatic stationary phases. Available at: [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • ECA Academy. FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994. Available at: [Link]

  • Ikai, T., & Okamoto, Y. (2009). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews. Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. Available at: [Link]

  • Zagrobelny, J., & Matuszewski, B. K. (1997). Column switching achiral/chiral separation of the stereoisomers.... PubMed. Available at: [Link]

  • Gerk, P. M., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. Available at: [Link]

  • Nováková, L., & Chocholouš, P. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. Available at: [Link]

  • Kiełbasiński, P., et al. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews. Available at: [Link]

  • Tóth, L., et al. (2020). Sulfenofunctionalization of Chiral α‐Trifluoromethyl Allylboronic Acids. Chemistry – A European Journal. Available at: [Link]

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Safety Operating Guide

Mastering the Unseen Threat: A Senior Scientist's Guide to Handling 2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher navigating the frontiers of drug development, the introduction of novel chemical entities is a daily reality. Among these, 2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl stands as a compound of significant interest, offering unique properties for innovative therapeutic design. However, its handling demands a commensurate level of safety and operational excellence. This guide provides an in-depth, experience-driven protocol for the safe handling, use, and disposal of this compound, ensuring the integrity of your research and the safety of your team.

At its core, the safe handling of any chemical is a self-validating system. The procedures outlined below are designed not merely as a list of rules, but as a logical framework. Understanding the why behind each step is paramount to fostering a culture of intrinsic safety.

Understanding the Hazard Profile: A Structural-Based Risk Assessment
  • Biphenyl Moiety : Biphenyl itself is known to cause skin, eye, and respiratory irritation.[1][2] Therefore, it is prudent to anticipate similar irritant properties in its derivatives.

  • Trifluoromethyl Group : The presence of a trifluoromethyl group introduces the potential for the release of hazardous decomposition products, such as hydrogen fluoride, upon thermal degradation.[3][4] This is a critical consideration in case of a fire.

  • Sulfinyl Group : Analogous to dimethyl sulfoxide (DMSO), the sulfinyl group may enhance the absorption of substances through the skin.[5] This property necessitates stringent measures to prevent dermal contact, not only with the compound itself but also with any potential contaminants.

Given these considerations, a cautious approach is warranted, treating the compound as potentially harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.

Your Armor: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile or neoprene glovesLaboratory coatN95 respirator if not in a fume hood
Solution Preparation and Transfers Chemical safety gogglesDouble-gloving with nitrile or neoprene glovesChemical-resistant laboratory coatNot generally required if performed in a certified chemical fume hood
Running Reactions Chemical safety goggles and face shieldNitrile or neoprene glovesChemical-resistant laboratory coatWork in a certified chemical fume hood
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or coverallsAir-purifying respirator with appropriate cartridges for organic vapors
The Rationale Behind Glove Selection

The choice of glove material is critical. While nitrile gloves offer good general chemical resistance, for prolonged handling or in the event of a spill, more robust options like neoprene or butyl rubber are recommended due to the potential for the sulfinyl group to facilitate skin penetration.[5] Always inspect gloves for any signs of degradation or perforation before use.

Operational Protocols: A Step-by-Step Guide

Adherence to a systematic workflow is essential for minimizing exposure risk.

Preparation and Weighing
  • Designated Area : Conduct all manipulations of solid this compound within a designated area, preferably in a chemical fume hood or a ventilated balance enclosure.

  • Donning PPE : Before handling the compound, don the appropriate PPE as outlined in the table above.

  • Weighing : Use a tared, sealed container for weighing to minimize the generation of dust. If weighing an open container, do so in a fume hood.

  • Aliquotting : Prepare aliquots for immediate use to avoid repeated handling of the bulk material.

Solution Handling and Reactions
  • Fume Hood : All operations involving solutions of the compound must be performed in a certified chemical fume hood.

  • Double Gloving : When handling solutions, double-gloving provides an extra layer of protection against accidental exposure.

  • Closed Systems : Whenever possible, utilize closed systems for reactions to minimize the release of vapors.

Emergency Preparedness: Responding to the Unexpected

Even with meticulous planning, accidents can occur. A well-rehearsed emergency plan is crucial.

Spill Response
  • Evacuate : Immediately evacuate the affected area and alert nearby personnel.

  • Ventilate : Ensure the area is well-ventilated.

  • PPE : Don the appropriate PPE for spill cleanup, including respiratory protection.

  • Containment : For small spills, absorb the material with an inert absorbent such as vermiculite or sand.

  • Collection : Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontamination : Decontaminate the spill area with a suitable solvent, followed by soap and water.

Exposure Response
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6][7] Remove contaminated clothing. Seek medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][8] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Decontamination and Disposal: The Final Steps

Proper decontamination and disposal are critical to prevent environmental contamination and future exposure.

Decontamination
  • Glassware and Equipment : Rinse all contaminated glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) in a chemical fume hood. Collect the rinsate as hazardous waste. Then, wash with soap and water.

  • Work Surfaces : Wipe down all work surfaces where the compound was handled with a suitable solvent, followed by soap and water.

Waste Disposal
  • Segregation : All waste contaminated with this compound, including gloves, absorbent materials, and empty containers, must be collected in a designated, labeled hazardous waste container.

  • Labeling : Clearly label the waste container with the chemical name and associated hazards.

  • Disposal : Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[6]

Logical Framework for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling this compound Operation Identify Operation: - Weighing - Solution Prep - Reaction - Spill Start->Operation Eye Eye Protection: - Safety Glasses - Goggles - Face Shield Operation->Eye Assess Splash/Aerosol Risk Hand Hand Protection: - Nitrile - Neoprene - Double Glove Operation->Hand Assess Contact Risk Body Body Protection: - Lab Coat - Chem-Resistant Coat - Apron/Coveralls Operation->Body Assess Contamination Risk Respiratory Respiratory Protection: - N95 - Air-Purifying Respirator Operation->Respiratory Assess Inhalation Risk Proceed Proceed with Operation Safely Eye->Proceed Hand->Proceed Body->Proceed Respiratory->Proceed

Caption: Decision workflow for selecting appropriate PPE.

By internalizing these principles and protocols, you not only protect yourself and your colleagues but also uphold the rigorous standards of scientific integrity. The responsible handling of powerful chemical tools is a hallmark of an expert researcher.

References

  • MATERIAL SAFETY DATA SHEET DIMETHYL SULFOXIDE. (n.d.).
  • 2-[(Trifluoromethyl)sulfinyl]-1,1'-biphenyl | 129922-49-2. (n.d.). ChemicalBook.
  • MATERIAL SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET. (2009, May 14). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (n.d.). Apollo Scientific.
  • SAFETY DATA SHEET. (2024, September 8). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2010, April 29). Fisher Scientific.
  • SAFETY DATA SHEET. (2015, February 26). Fisher Scientific.
  • SAFETY DATA SHEET. (2009, September 26). Fisher Scientific.
  • SAFETY DATA SHEET. (2013, September 26). Fisher Scientific.
  • SAFETY DATA SHEET. (n.d.). TCI Chemicals.
  • SAFETY DATA SHEET. (2025, May 7). Sigma-Aldrich.
  • Safety data sheet. (n.d.).
  • 2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbaldehyde. (n.d.). PubChem.
  • TRIFLUOROMETHYL SULFINYL CHLORIDE Safety Data Sheets(SDS). (n.d.). LookChem.
  • Material Safety Data Sheet. (2005, October 11). West Liberty University.
  • 2-Nitro-4'-(trifluoromethyl)-1,1'-biphenyl. (n.d.). PubChem.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.